molecular formula C9H7BrN2O B1504076 6-Bromo-2-methoxyquinazoline CAS No. 1260785-32-7

6-Bromo-2-methoxyquinazoline

Cat. No.: B1504076
CAS No.: 1260785-32-7
M. Wt: 239.07 g/mol
InChI Key: RBTUNJGGBBBJTC-UHFFFAOYSA-N
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Description

6-Bromo-2-methoxyquinazoline is a useful research compound. Its molecular formula is C9H7BrN2O and its molecular weight is 239.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-methoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-13-9-11-5-6-4-7(10)2-3-8(6)12-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTUNJGGBBBJTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2C=C(C=CC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676360
Record name 6-Bromo-2-methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260785-32-7
Record name 6-Bromo-2-methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 6-Bromo-2-methoxyquinazoline from 5-Bromoanthranilic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide details a robust and efficient multi-step synthesis of 6-bromo-2-methoxyquinazoline, a crucial scaffold in medicinal chemistry, starting from the readily available 5-bromoanthranilic acid. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, mechanistic insights, and characterization of the target molecule. The synthesis is primarily presented as a three-step process: (1) cyclization of 5-bromoanthranilic acid via the Niementowski reaction to form 6-bromo-4(3H)-quinazolinone, (2) chlorination of the quinazolinone intermediate to yield 2-chloro-6-bromoquinazoline, and (3) subsequent nucleophilic substitution with sodium methoxide to afford the final product, this compound. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the Quinazoline Scaffold

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that hold a significant place in medicinal chemistry and drug development. The quinazoline scaffold is a core structural motif in numerous compounds exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[1] The bromo and methoxy functional groups on the quinazoline ring, as in this compound, offer valuable handles for further chemical modifications, making it a key intermediate in the synthesis of diverse compound libraries for drug discovery programs.

This guide provides a detailed and practical approach to the synthesis of this compound, emphasizing the underlying chemical principles and providing actionable protocols for laboratory execution.

Synthetic Strategy: A Three-Step Approach

The synthesis of this compound from 5-bromoanthranilic acid is most effectively achieved through a three-step sequence. This strategy leverages well-established and reliable chemical transformations, ensuring a high overall yield and purity of the final product.

Synthesis_Workflow A 5-Bromoanthranilic Acid B Step 1: Niementowski Cyclization (Formamide, Heat) A->B Reactant C 6-Bromo-4(3H)-quinazolinone B->C Intermediate 1 D Step 2: Chlorination (POCl3, Heat) C->D Reactant E 2-Chloro-6-bromoquinazoline D->E Intermediate 2 F Step 3: Methoxylation (Sodium Methoxide) E->F Reactant G This compound F->G Final Product Niementowski_Mechanism cluster_step1 Acylation cluster_step2 Cyclization & Dehydration A 5-Bromoanthranilic Acid C N-Formyl-5-bromoanthranilic acid (Intermediate) A->C + Formamide - H2O B Formamide D N-Formyl-5-bromoanthranilic acid E Cyclized Intermediate D->E Intramolecular Nucleophilic Attack F 6-Bromo-4(3H)-quinazolinone E->F - H2O

Sources

An In-depth Technical Guide to the Chemical Properties and Reactivity of 6-Bromo-2-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, the quinazoline scaffold stands out as a privileged heterocyclic motif. Its derivatives have demonstrated a broad spectrum of biological activities, leading to the development of numerous therapeutic agents. Among the vast array of functionalized quinazolines, 6-Bromo-2-methoxyquinazoline emerges as a particularly valuable and versatile building block. Its unique electronic and steric properties, conferred by the strategic placement of the bromo and methoxy substituents, render it an ideal starting material for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the chemical properties and reactivity of this compound, offering insights into its synthesis, functionalization, and application in advanced chemical synthesis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective utilization in synthetic chemistry. These properties dictate its solubility, stability, and compatibility with various reaction conditions.

PropertyValueSource
Molecular Formula C₉H₇BrN₂ON/A
Molecular Weight 239.07 g/mol N/A
Appearance Off-white to pale yellow solid (predicted)N/A
Melting Point Not reported, but expected to be a solid at room temperatureN/A
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, and methanol.N/A
CAS Number 882672-05-1 (for the related 6-bromo-2-chloroquinazoline)[1]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved from commercially available 6-bromo-2-chloroquinazoline. This transformation is a classic example of a nucleophilic aromatic substitution reaction, where the methoxide ion displaces the chloride at the C2 position of the quinazoline ring.

Proposed Synthetic Workflow

Synthesis of this compound 6-Bromo-2-chloroquinazoline 6-Bromo-2-chloroquinazoline Reaction Nucleophilic Aromatic Substitution 6-Bromo-2-chloroquinazoline->Reaction Sodium Methoxide Sodium Methoxide Sodium Methoxide->Reaction Methanol (solvent) Methanol (solvent) Methanol (solvent)->Reaction This compound This compound Reaction->this compound

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a similar synthesis of 2-methoxy-6-bromoquinoline.[2]

  • Preparation of Sodium Methoxide Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (0.5 g) in anhydrous methanol (20 cm³). Caution: This reaction is exothermic and produces flammable hydrogen gas. Perform in a well-ventilated fume hood.

  • Reaction Setup: To the freshly prepared sodium methoxide solution, add 6-bromo-2-chloroquinazoline (4.0 g).

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, remove the solvent in vacuo. Partition the residue between water (20 cm³) and chloroform (100 cm³).

  • Extraction: Separate the organic layer and extract the aqueous phase with chloroform (2 x 30 cm³).

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent. The resulting solid can be recrystallized from petroleum ether (b.p. 60-80°C) to yield pure this compound.

Chemical Reactivity: A Hub for Molecular Diversification

The reactivity of this compound is dominated by the presence of the bromine atom at the C6 position, which serves as a versatile handle for a variety of cross-coupling reactions. The electron-donating methoxy group at the C2 position can also influence the reactivity of the quinazoline ring system.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 6-position is highly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This has positioned this compound as a key intermediate in the synthesis of diverse libraries of compounds for drug discovery and materials science.

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures. This compound can be readily coupled with a wide range of aryl and heteroaryl boronic acids or their esters.

Suzuki-Miyaura Coupling This compound This compound Coupling Suzuki-Miyaura Coupling This compound->Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->Coupling Pd Catalyst & Base Pd Catalyst & Base Pd Catalyst & Base->Coupling 6-Aryl-2-methoxyquinazoline 6-Aryl-2-methoxyquinazoline Coupling->6-Aryl-2-methoxyquinazoline

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is based on established methods for the Suzuki coupling of related haloquinazolines.[3]

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (8 mol%), and a base like potassium phosphate (K₃PO₄) (3.0 eq.).

  • Solvent and Degassing: Add a suitable solvent, typically 1,4-dioxane, and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction Execution: Heat the reaction mixture to 100 °C and stir for 16 hours or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

The Buchwald-Hartwig amination provides a direct route to arylated amines, which are prevalent in pharmaceuticals. This compound can be efficiently coupled with a variety of primary and secondary amines using a palladium catalyst and a suitable phosphine ligand.[4][5][6][7]

Buchwald-Hartwig Amination This compound This compound Amination Buchwald-Hartwig Amination This compound->Amination Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Amination Pd Catalyst, Ligand & Base Pd Catalyst, Ligand & Base Pd Catalyst, Ligand & Base->Amination 6-Amino-2-methoxyquinazoline 6-Amino-2-methoxyquinazoline Amination->6-Amino-2-methoxyquinazoline

Caption: Buchwald-Hartwig amination of this compound.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is adapted from procedures for the amination of similar bromo-substituted heterocycles.[8]

  • Reaction Setup: In an oven-dried Schlenk tube, add this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a strong base such as sodium tert-butoxide (NaOtBu).

  • Solvent and Inert Atmosphere: Add an anhydrous solvent like toluene or dioxane. The tube is then evacuated and backfilled with an inert gas (argon or nitrogen) three times.

  • Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time, monitoring by TLC.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is then purified by column chromatography to afford the desired 6-amino-2-methoxyquinazoline derivative.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the quinazoline ring. The proton at C5 will likely appear as a doublet, coupled to the proton at C7. The proton at C8 will also be a doublet, coupled to the proton at C7. The proton at C7 will appear as a doublet of doublets. The methoxy group protons will be a sharp singlet, typically in the range of 3.9-4.1 ppm.

  • ¹³C NMR: The carbon spectrum will display signals for all nine carbon atoms. The carbon bearing the bromine (C6) will be significantly influenced by the halogen's electronic effects. The carbon attached to the methoxy group (C2) will resonate in the downfield region characteristic of carbons in an O-alkylated enamine-like system. The methoxy carbon will appear as a distinct signal around 55 ppm.

Conclusion

This compound is a highly valuable and synthetically versatile building block. Its well-defined points of reactivity, particularly the C6-bromo position, allow for the straightforward introduction of a wide array of substituents through robust and reliable cross-coupling methodologies. This guide has provided a comprehensive overview of its synthesis, physicochemical properties, and key reactivity patterns, offering a solid foundation for its application in the design and synthesis of novel compounds with potential applications in drug discovery and materials science. The provided protocols serve as a starting point for further exploration and optimization in the laboratory.

References

  • PrepChem. Synthesis of 2-methoxy-6-bromoquinoline. Available from: [Link]

  • PrepChem. Synthesis of 6-Bromo-2-methoxyquinoline. Available from: [Link]

  • Emami L, et al. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chem. 2024;18(1):87. Available from: [Link]

  • European Patent Office. ANTIBACTERIAL COMPOUNDS AND USES THEREOF - EP 3426255 B1. Available from: [Link]

  • McCluskey A, et al. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. J Org Chem. 2008;73(22):8880-92. Available from: [Link]

  • Osarodion PO, et al. Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). IOSR Journal of Applied Chemistry. 2023;16(4):25-31. Available from: [Link]

  • ResearchGate. Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Available from: [Link]

  • ACG Publications. An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Available from: [Link]

  • Royal Society of Chemistry. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. New J. Chem. 2018;42:10024-10035. Available from: [Link]

  • Google Patents. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • ResearchGate. Suzuki-Miyaura Coupling of Quinazolines Containing an Unprotected NH2 Group. Available from: [Link]

  • CHEM 261 Notes. (2024, October 22). Available from: [Link]

  • PubMed. Design and synthesis of some new 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines as multi tyrosine kinase inhibitors. Available from: [Link]

  • PubChem. 6-bromo-2-methylquinazoline. Available from: [Link]

  • SpectraBase. 6-Bromo-2-methylquinoline - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • Pharmaffiliates. 6-Bromo-2-methylquinoline. Available from: [Link]

  • PubChem. 6-Bromo-2-chloroquinazoline. Available from: [Link]

  • National Center for Biotechnology Information. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Available from: [Link]

Sources

A Senior Application Scientist's Guide to 6-Bromo-2-methoxyquinazoline: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous clinically approved therapeutics, particularly in oncology. This guide provides an in-depth technical analysis of 6-bromo-2-methoxyquinazoline, a highly versatile building block for drug discovery. We will explore its strategic importance, synthetic accessibility, and multifaceted reactivity. By examining the distinct roles of the 2-methoxy and 6-bromo substituents, this paper will illuminate how this specific intermediate serves as an ideal starting point for the rapid generation of compound libraries and the systematic optimization of lead candidates. Detailed experimental protocols, structure-activity relationship (SAR) insights, and case studies in kinase inhibitor design are presented to equip researchers and drug development professionals with the practical knowledge to leverage this powerful scaffold in their programs.

The Strategic Value of the Quinazoline Core in Medicinal Chemistry

The quinazoline framework, a fusion of a benzene and a pyrimidine ring, is a cornerstone of modern medicinal chemistry. Its rigid, planar structure and hydrogen bonding capabilities make it an excellent pharmacophore for interacting with a wide array of biological targets. This has led to the development of several FDA-approved drugs, such as Gefitinib, Erlotinib, and Lapatinib, which are pivotal in cancer therapy.[1][2] The broad spectrum of biological activities associated with quinazoline derivatives—including anticancer, anti-inflammatory, analgesic, antimicrobial, and antiviral properties—underscores its significance as a "privileged structure".[1][3][4][5][6]

Within this important class of compounds, This compound emerges as a particularly strategic building block. Its design is not arbitrary; it is engineered for synthetic versatility:

  • The 2-Methoxy Group: This group serves as an efficient leaving group for nucleophilic aromatic substitution (SNAr). This position is frequently exploited to introduce various amine-containing side chains, which are often critical for establishing key interactions with the hinge region of protein kinases.

  • The 6-Bromo Group: The bromine atom is a versatile synthetic handle. It provides a site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents to probe structure-activity relationships.[7] Furthermore, the presence of a halogen at the 6-position has been shown to enhance the anticancer effects of quinazoline derivatives.[7][8]

This dual functionality allows for a modular and systematic approach to drug design, enabling chemists to independently fine-tune different regions of a molecule to optimize potency, selectivity, and pharmacokinetic properties.

Physicochemical Characteristics

A clear understanding of the fundamental properties of this compound is essential for its effective use.

PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C₉H₇BrN₂OPubChem
Molecular Weight 239.07 g/mol BenchChem[7]
CAS Number 196599-79-4PubChem
Appearance Off-white to yellow solidCommercial Suppliers
Solubility Soluble in DCM, Chloroform, Ethyl AcetateGeneral Chemical Knowledge

The bromine atom exerts a moderate electron-withdrawing effect through induction, while the methoxy group is electron-donating via resonance. These electronic properties influence the reactivity of the quinazoline ring system, particularly at the C2 and C4 positions.

Synthesis of the this compound Core

The construction of the quinazoline scaffold can be achieved through various methods, with the Niementowski synthesis being a classic approach involving the reaction of anthranilic acids with amides.[9] Modern methods often employ transition-metal catalysis to improve efficiency.[10] A common and reliable route to this compound starts from the readily available 5-bromoanthranilic acid.

Diagram: General Synthetic Workflow

cluster_0 Core Synthesis A 5-Bromoanthranilic Acid B 6-Bromo-2,4-dichloroquinazoline A->B  1. Formamidine acetate  2. POCl₃, PCl₅, Heat D 6-Bromo-2-methoxy-4-chloroquinazoline B->D  NaOMe, THF, 0°C to rt   (Selective Substitution at C2) C 6-Bromo-2-chloro-4-methoxyquinazoline E This compound D->E  H₂, Pd/C, Et₃N, MeOH (Dechlorination at C4)

Caption: Synthetic route from 5-bromoanthranilic acid to the target building block.

Experimental Protocol: Synthesis of 6-Bromo-2,4-dichloroquinazoline

This protocol describes the critical cyclization and chlorination step, a foundational reaction for accessing versatile quinazoline intermediates. The causality for using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) lies in their ability to act as both dehydrating and chlorinating agents, efficiently converting the intermediate quinazolinedione to the dichloro derivative in a one-pot procedure.

Materials:

  • 6-Bromoquinazoline-2,4(1H,3H)-dione

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentachloride (PCl₅)

  • N,N-Diisopropylethylamine (DIPEA)

  • Toluene

Procedure:

  • To a stirred suspension of 6-bromoquinazoline-2,4(1H,3H)-dione (1.0 eq) in toluene, add DIPEA (2.5 eq).

  • Add phosphorus pentachloride (PCl₅) (2.2 eq) portion-wise, ensuring the internal temperature does not exceed 40°C.

  • Add phosphorus oxychloride (POCl₃) (5.0 eq) dropwise.

  • Heat the reaction mixture to reflux (approx. 110°C) and maintain for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully concentrate under reduced pressure to remove excess POCl₃.

  • Pour the residue slowly onto crushed ice with vigorous stirring.

  • The resulting precipitate is filtered, washed thoroughly with cold water, and then with a cold saturated sodium bicarbonate solution until the washings are neutral.

  • Wash the solid again with cold water and dry under vacuum to yield 6-bromo-2,4-dichloroquinazoline as a solid.

Self-Validation: The reaction progress is monitored by TLC/LC-MS to ensure complete conversion. The neutralization wash is critical to remove acidic impurities, and the final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and MS analysis, comparing the data to literature values.

Strategic Derivatization: Unleashing the Building Block's Potential

The true power of this compound lies in its capacity for selective and orthogonal functionalization at the C2 and C6 positions.

Diagram: Synthetic Diversification Pathways

cluster_C6 C6 Position Diversification (Cross-Coupling) cluster_C2 C2 Position Diversification (SNAr) Core This compound Suzuki Aryl/Heteroaryl (Suzuki Coupling) Core->Suzuki  Ar-B(OH)₂  Pd Catalyst, Base   Sonogashira Alkynyl (Sonogashira Coupling) Core->Sonogashira  R-C≡CH  Pd/Cu Catalysts, Base   Buchwald Amine/Amide (Buchwald-Hartwig) Core->Buchwald  R₂NH  Pd Catalyst, Base   Amine Primary/Secondary Amines Core->Amine  R¹R²NH, Acid/Heat   Thiol Thiols Core->Thiol  RSH, Base   Alcohol Alcohols Core->Alcohol  ROH, Base  

Caption: Orthogonal synthetic strategies for diversifying the core scaffold.

C2 Position: Nucleophilic Aromatic Substitution (SNAr)

The 2-methoxy group is an excellent leaving group, readily displaced by nucleophiles, most notably amines. This reaction is fundamental to the synthesis of kinase inhibitors, where a substituted aniline is often installed at the C4 position, and a solubilizing or pharmacokinetically-modulating amine is placed at C2.

Protocol: SNAr with a Primary Amine

Rationale: This reaction is typically acid-catalyzed. Protonation of a ring nitrogen activates the quinazoline system towards nucleophilic attack, facilitating the displacement of the methoxy group.

Materials:

  • This compound (1.0 eq)

  • Desired primary amine (e.g., morpholine) (1.2 - 1.5 eq)

  • 2-Propanol or N-Methyl-2-pyrrolidone (NMP) as solvent

  • Concentrated HCl (catalytic amount) or p-Toluenesulfonic acid (p-TSA)

Procedure:

  • Dissolve this compound in 2-propanol.

  • Add the primary amine to the solution.

  • Add a catalytic amount of concentrated HCl (e.g., 1-2 drops).

  • Heat the mixture to reflux (80-90°C) for 4-8 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with cold 2-propanol or diethyl ether.

  • If no precipitate forms, concentrate the solvent under reduced pressure. Purify the residue by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization.

Self-Validation: The disappearance of the methoxy signal (~4.0-4.2 ppm) and the appearance of new signals corresponding to the introduced amine in the ¹H NMR spectrum confirm a successful reaction. Mass spectrometry will confirm the expected molecular weight of the product.

C6 Position: Palladium-Catalyzed Cross-Coupling

The C6-bromo substituent is the gateway to extensive SAR exploration. Suzuki-Miyaura coupling is arguably the most common and powerful tool used here, allowing for the introduction of diverse (hetero)aryl groups.

Protocol: Suzuki-Miyaura Cross-Coupling

Rationale: This reaction follows a well-established catalytic cycle (oxidative addition, transmetalation, reductive elimination). The choice of palladium catalyst, ligand, and base is crucial and often needs to be optimized for specific substrates. SPhos or XPhos are common, robust ligands for this type of transformation.

Materials:

  • 6-Bromo-2-(substituted)-quinazoline (1.0 eq)

  • (Hetero)aryl boronic acid or pinacol ester (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.02 - 0.10 eq)

  • Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) (2.0 - 3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)

Procedure:

  • In a reaction vessel, combine the 6-bromoquinazoline substrate, the boronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system, followed by the palladium catalyst.

  • Heat the reaction mixture to 80-100°C for 2-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Self-Validation: Successful coupling is confirmed by the disappearance of the starting material and the appearance of a new product with the expected mass in LC-MS. ¹H NMR will show new aromatic signals corresponding to the coupled ring system.

Case Study: Application in Kinase Inhibitor Design

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer.[11][12] Many kinase inhibitors target the ATP-binding site. The quinazoline scaffold is a superb mimic of the adenine portion of ATP.

A common design for an EGFR tyrosine kinase inhibitor based on our building block would involve:

  • SNAr at C4: First, a 4-chloroquinazoline is reacted with a substituted aniline (e.g., 3-chloro-4-fluoroaniline) to form the critical hinge-binding element.

  • SNAr at C2: The 2-methoxy group is then displaced with a small, polar amine (like morpholine or piperazine) to enhance solubility and metabolic stability.

  • Cross-Coupling at C6: The 6-bromo position is functionalized via Suzuki or Sonogashira coupling to introduce groups that occupy a deeper pocket of the binding site, enhancing potency and/or selectivity.

Diagram: EGFR Signaling Pathway and Inhibition

EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Downstream Downstream Signaling (Ras-Raf-MEK-ERK) EGFR->Downstream Dimerization & Autophosphorylation Drug Quinazoline Inhibitor Drug->EGFR Blocks ATP Binding ATP ATP ATP->EGFR P P Proliferation Cell Proliferation, Survival Downstream->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition of

Caption: Inhibition of the EGFR signaling cascade by a quinazoline-based drug.

Conclusion

This compound is more than just a chemical intermediate; it is a powerful platform for innovation in medicinal chemistry. Its pre-installed, orthogonally reactive functional groups—the SNAr-susceptible methoxy group at C2 and the cross-coupling-ready bromo group at C6—provide a logical and efficient route for the synthesis of diverse and complex molecules. This building block facilitates the rapid exploration of chemical space and enables the fine-tuning of molecular properties required to transform a preliminary hit into a viable drug candidate. For any research team engaged in the discovery of kinase inhibitors or other targeted therapies, mastering the chemistry of this scaffold is a significant step toward success.

References

  • Srivastava, V. et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Journal of the Iranian Chemical Society. Available at: [Link]

  • Rajveer, C. et al. (2010). SYNTHESIS OF 6-BROMO-OXO QUINAZOLINE DERIVATIVES AND THEIR HARAMCOLOGICAL ACTIVITIES. International Journal of Pharmacy and Pharmaceutical Sciences.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10657538, 6-Bromo-2-methoxyquinoline. Available at: [Link]

  • Osarodion, O. P. et al. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). International Journal of Advanced Research. Available at: [Link]

  • Mohammadi-Far, M. et al. (2023). 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Chemistry & Biodiversity. Available at: [Link]

  • National Center for Biotechnology Information. (2009). [O-11C-methyl]4-N-(3-Bromoanilino)-6,7-dimethoxyquinazoline. Molecular Imaging and Contrast Agent Database (MICAD). Available at: [Link]

  • Organic Chemistry Portal. Quinazoline synthesis. Available at: [Link]

  • Unknown Author. (n.d.). Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. International Journal of Pharmaceutical Sciences Review and Research.
  • Tethys Chemical. (2024). The Role of Bromine in Modern Pharmaceuticals. Available at: [Link]

  • ResearchGate. (2015). What are good methoxy isosteres in medicinal chemistry? Available at: [Link]

  • Al-Suwaidan, I. A. et al. (2024). A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives. Archiv der Pharmazie. Available at: [Link]

  • Al-Rashood, S. T. et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Molecules. Available at: [Link]

  • Cheng, K. et al. (2016). Quinazoline derivatives: synthesis and bioactivities. Chinese Medicine. Available at: [Link]

  • Kim, J. et al. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters. Available at: [Link]

  • Singh, H. et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Journal of Translational Medicine. Available at: [Link]

  • Al-Mulla, A. (2017). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Available at: [Link]

  • CeMM Research Center for Molecular Medicine of the Austrian Academy of Sciences. (2023). Kinase inhibitors can accelerate the degradation of target proteins, study reveals. Phys.org. Available at: [Link]

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Spectroscopic Data of 6-Bromo-2-methoxyquinazoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 6-Bromo-2-methoxyquinazoline and its Analytical Importance

This compound is a heterocyclic compound featuring a quinazoline core, a bicyclic aromatic structure composed of a benzene ring fused to a pyrimidine ring. The presence of a bromine atom at the 6-position and a methoxy group at the 2-position imparts specific chemical properties that are of interest in medicinal chemistry and materials science. The quinazoline scaffold is a well-known privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of biological activities.

Accurate structural elucidation and purity assessment are paramount in the development of any novel chemical entity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides a detailed examination of the expected spectroscopic signature of this compound.

Chemical Structure and Properties

  • Chemical Name: this compound

  • Molecular Formula: C₉H₇BrN₂O

  • Molecular Weight: 239.07 g/mol

  • Canonical SMILES: COC1=NC2=C(C=C1)C=C(C=C2)Br

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound.

Note: The following NMR data are predicted using computational algorithms and have not been experimentally verified. These predictions serve as a guide for spectral interpretation.

Predicted ¹H NMR Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.1s1HH-4
~8.0d1HH-5
~7.8dd1HH-7
~7.7d1HH-8
~4.1s3H-OCH₃

Interpretation of the Predicted ¹H NMR Spectrum:

  • The proton at the C-4 position is expected to be the most deshielded aromatic proton due to the influence of the adjacent nitrogen atoms, appearing as a singlet downfield.

  • The protons on the benzene ring (H-5, H-7, and H-8) will exhibit splitting patterns consistent with their coupling relationships. H-5 is predicted to be a doublet, coupled to H-7. H-7 will likely appear as a doublet of doublets, coupled to both H-5 and H-8. H-8 is expected to be a doublet, coupled to H-7.

  • The methoxy protons (-OCH₃) will appear as a sharp singlet, typically in the range of 3.8-4.2 ppm, due to the absence of adjacent protons to couple with.

Predicted ¹³C NMR Spectroscopic Data

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmAssignment
~163C-2
~158C-4
~150C-8a
~136C-7
~129C-5
~125C-4a
~120C-8
~118C-6
~55-OCH₃

Interpretation of the Predicted ¹³C NMR Spectrum:

  • The carbon atoms of the quinazoline ring are expected to resonate in the aromatic region of the spectrum.

  • The C-2 and C-4 carbons are significantly influenced by the electronegative nitrogen and oxygen atoms, causing them to appear at lower field.

  • The carbon atom bearing the bromine (C-6) is expected to have its chemical shift influenced by the halogen's inductive effect.

  • The methoxy carbon will appear in the aliphatic region, typically around 55 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Expected Characteristic FT-IR Absorptions for this compound

Wavenumber (cm⁻¹)IntensityInterpretation
3100-3000MediumC-H stretching (aromatic)
2950-2850MediumC-H stretching (aliphatic, -OCH₃)
1620-1580StrongC=N stretching (quinazoline ring)
1570-1450StrongC=C stretching (aromatic ring)
1250-1200StrongC-O stretching (aryl ether)
1100-1000MediumC-Br stretching

Interpretation of the Expected FT-IR Spectrum:

  • The spectrum will be dominated by strong absorptions corresponding to the C=N and C=C stretching vibrations of the quinazoline ring system.

  • The presence of the methoxy group will be indicated by C-H stretching bands in the aliphatic region and a strong C-O stretching band.

  • The C-Br stretching vibration is expected to appear in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Expected Mass Spectrometry Data for this compound

m/zInterpretation
238/240Molecular ion peak [M]⁺•, showing the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio)
223/225[M - CH₃]⁺
195/197[M - CH₃ - CO]⁺
159[M - Br]⁺
116[M - Br - CH₃ - CO]⁺

Interpretation of the Expected Mass Spectrum:

  • The most characteristic feature of the mass spectrum will be the presence of a pair of molecular ion peaks at m/z 238 and 240, with nearly equal intensity, which is indicative of a compound containing one bromine atom.

  • Common fragmentation pathways are expected to involve the loss of a methyl radical from the methoxy group, followed by the loss of a neutral carbon monoxide molecule.

  • Cleavage of the carbon-bromine bond will also be a significant fragmentation pathway.

Experimental Protocols

The following are detailed, step-by-step methodologies for the spectroscopic analysis of a compound such as this compound. These protocols represent standard practices in the field of analytical chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~5-10 mg of sample prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer prep4->acq1 acq2 Lock, tune, and shim the instrument acq1->acq2 acq3 Acquire ¹H and ¹³C NMR spectra acq2->acq3 proc1 Fourier transform the raw data acq3->proc1 proc2 Phase and baseline correct the spectra proc1->proc2 proc3 Calibrate chemical shifts to the internal standard proc2->proc3

Caption: A generalized workflow for NMR spectroscopic analysis.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆) in a clean, dry vial. The choice of solvent is critical to avoid interfering signals.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the field frequency to the deuterium signal of the solvent.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans, relaxation delay).

    • Acquire the free induction decay (FID) data.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Apply baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale using the signal from the internal standard (TMS at 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • For a solid sample, the KBr pellet method is commonly used. Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.

    • Alternatively, the sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the infrared beam.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_sep Mass Analysis cluster_det Detection intro1 Dissolve sample in a volatile solvent intro2 Inject into the mass spectrometer intro1->intro2 ion1 Ionize the sample (e.g., Electron Ionization) intro2->ion1 sep1 Separate ions based on m/z ratio ion1->sep1 det1 Detect the ions and generate the mass spectrum sep1->det1

An In-depth Technical Guide to 6-Bromo-2-methoxyquinazoline: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinazoline core is a bicyclic aromatic heterocycle that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Its versatile structure allows for substitution at various positions, leading to a diverse range of pharmacological activities. This has established the quinazoline scaffold as a "privileged structure" in drug discovery, forming the backbone of numerous approved therapeutics, particularly in oncology.

This technical guide focuses on a specific, valuable derivative: 6-Bromo-2-methoxyquinazoline . With the Chemical Abstracts Service (CAS) number 1260785-32-7 , this compound serves as a key intermediate and building block in the synthesis of complex molecular architectures for targeted therapies. The strategic placement of a bromine atom at the 6-position and a methoxy group at the 2-position provides two distinct points for chemical modification, offering a powerful platform for the development of novel drug candidates. This guide will provide a comprehensive overview of its synthesis, physicochemical properties, reactivity, and, most importantly, its applications in modern drug discovery, with a particular focus on its role in constructing photoaffinity probes for target identification.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the utility of any chemical compound is a thorough characterization of its structure and physical properties.

Molecular Structure:

This compound possesses the molecular formula C₉H₇BrN₂O and a molecular weight of approximately 239.07 g/mol . The molecule consists of a pyrimidine ring fused to a benzene ring, with a bromine atom attached at the 6-position of the bicyclic system and a methoxy group at the 2-position.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for predicting its behavior in various chemical and biological systems, including solubility, membrane permeability, and metabolic stability.

PropertyValueSource
CAS Number 1260785-32-7Finetech Industry Limited[1]
Molecular Formula C₉H₇BrN₂OFinetech Industry Limited[1]
Molecular Weight 239.07 g/mol Finetech Industry Limited[1]
Melting Point 190-195 °CChemShuttle[2]
Appearance Crystalline solidChemShuttle[2]
InChI Key RBTUNJGGBBBJTC-UHFFFAOYSA-NFinetech Industry Limited[1]

Synthesis and Purification: A Strategic Approach

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, its structure suggests a plausible synthetic route based on established quinazoline chemistry. A common and effective strategy for constructing the quinazoline core often begins with appropriately substituted anthranilic acid derivatives.

A likely synthetic pathway would involve the following key transformations:

  • Formation of a Benzoxazinone Intermediate: The synthesis would likely commence with 5-bromoanthranilic acid. This starting material can be reacted with a suitable reagent to introduce the carbon atom that will become the 2-position of the quinazoline ring. For instance, reaction with cyanogen bromide or a similar electrophile could lead to the formation of a 6-bromo-2-amino-benzoxazinone intermediate.

  • Ring Transformation to a Quinazolinone: The benzoxazinone intermediate can then be converted to a quinazolinone. This is often achieved by reaction with a nucleophile.

  • Introduction of the Methoxy Group: The final step would involve the conversion of the 2-substituted quinazolinone to the desired 2-methoxy derivative. If a 2-chloroquinazoline is formed as an intermediate, a nucleophilic aromatic substitution with sodium methoxide would be a standard and effective method to introduce the methoxy group.

Conceptual Synthetic Workflow:

G A 5-Bromoanthranilic Acid C 6-Bromo-2-amino-4H-3,1-benzoxazin-4-one A->C Step 1 B Cyclization Reagent (e.g., Cyanogen Bromide) B->C E 6-Bromo-2-aminoquinazolin-4(3H)-one C->E Step 2 D Rearrangement/ Ring Opening G 6-Bromo-2,4-dichloroquinazoline E->G Step 3 F Chlorination (e.g., POCl₃) F->G I 6-Bromo-2-methoxy-4-chloroquinazoline G->I Step 4 (Selective Substitution) H Sodium Methoxide H->I K This compound I->K Step 5 J Reduction/ Dechlorination J->K

Caption: Conceptual synthetic workflow for this compound.

Purification:

Purification of the final product would typically involve standard laboratory techniques such as recrystallization from a suitable solvent system or column chromatography on silica gel to afford the compound in high purity.

Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound lies in the distinct reactivity of its two key functional groups: the bromo substituent at the 6-position and the methoxy group at the 2-position.

Reactivity of the 6-Bromo Group:

The bromine atom on the quinazoline ring is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at this position, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters allows for the formation of new carbon-carbon bonds, enabling the introduction of aryl and heteroaryl moieties.

  • Sonogashira Coupling: This reaction with terminal alkynes introduces alkynyl groups, which can be further functionalized or may themselves be important for biological activity.

  • Buchwald-Hartwig Amination: This powerful reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of a diverse array of primary and secondary amines.

  • Heck Coupling: This reaction enables the formation of carbon-carbon bonds with alkenes.

Reactivity of the 2-Methoxy Group:

The methoxy group at the 2-position of the quinazoline ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is particularly important in the synthesis of many kinase inhibitors, where the introduction of a substituted aniline at this position is a common structural motif. The methoxy group can be displaced by various nucleophiles, most notably amines, to generate 2-aminoquinazoline derivatives. The ease of this displacement can be influenced by the electronic nature of the nucleophile and the reaction conditions.

Key Derivatization Reactions:

G cluster_0 This compound A This compound B Aryl/Heteroaryl Boronic Acid (Suzuki Coupling) A->B Pd Catalyst, Base C Terminal Alkyne (Sonogashira Coupling) A->C Pd/Cu Catalysts, Base D Primary/Secondary Amine (Buchwald-Hartwig Amination) A->D Pd Catalyst, Base E Substituted Amine (SNAr at C2) A->E Nucleophilic Displacement G A Synthesize Photoaffinity Probe from this compound B Incubate Probe with Cell Lysate or Live Cells A->B C UV Irradiation to Induce Covalent Crosslinking B->C D Lysis and Enrichment of Biotinylated Proteins C->D E Proteomic Analysis (e.g., Mass Spectrometry) D->E F Identification of Target Proteins E->F

Caption: Workflow for target identification using a photoaffinity probe.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound
  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).

  • Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv.).

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v).

  • Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and heat the mixture at 80-100 °C with stirring for 4-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-substituted-2-methoxyquinazoline.

General Procedure for Nucleophilic Aromatic Substitution of the 2-Methoxy Group
  • In a reaction vessel, dissolve this compound (1.0 equiv.) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF).

  • Add the desired primary or secondary amine (1.1-2.0 equiv.) and, if necessary, a base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).

  • Heat the reaction mixture to reflux or an appropriate temperature for several hours to overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration, washed with a suitable solvent, and dried.

  • Alternatively, the reaction mixture can be concentrated under reduced pressure, and the residue purified by column chromatography or recrystallization to yield the 2-amino-6-bromoquinazoline derivative.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound and its derivatives. While a specific safety data sheet (SDS) for this compound is not widely available, related bromo-substituted heterocyclic compounds are generally considered to be irritants and may be harmful if swallowed or inhaled.

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

For detailed and specific safety information, it is always recommended to consult the safety data sheet provided by the supplier.

Conclusion and Future Perspectives

This compound is a strategically designed chemical entity that holds significant promise as a versatile building block in drug discovery and chemical biology. Its dual reactive sites—the 6-bromo group amenable to a wide range of cross-coupling reactions and the 2-methoxy group susceptible to nucleophilic displacement—provide a powerful platform for the synthesis of diverse and complex molecular libraries.

The application of this compound in the construction of photoaffinity probes for target identification is particularly noteworthy, as it addresses a critical challenge in modern drug discovery: the elucidation of the molecular targets of bioactive small molecules. Furthermore, its utility as a precursor for the synthesis of kinase inhibitors and other potential therapeutic agents underscores its importance for medicinal chemists.

Future research will likely focus on expanding the repertoire of synthetic transformations involving this compound, leading to the discovery of novel compounds with unique pharmacological profiles. As our understanding of the molecular basis of disease continues to grow, the demand for versatile and strategically functionalized building blocks like this compound will undoubtedly increase, solidifying its role as a valuable tool in the quest for new and effective medicines.

References

  • Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Clin. Case. Rep. Trials, 2(2), 014.
  • SciSpace. synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. [Link]

  • Emami, L., et al. (2024).
  • PrepChem.com. Synthesis of 6-Bromo-2-methoxyquinoline. [Link]

  • PubChem. 6-Bromo-2-methoxyquinoline. [Link]

  • The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • National Center for Biotechnology Information. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • PubMed Central (PMC). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. [Link]

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  • AWS. Spectral data of compound 5a-5m, 6a-6e. [Link]

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An In-depth Technical Guide to the Mechanism of Action of 6-Bromoquinazoline Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the molecular mechanisms underpinning the anticancer activity of 6-bromoquinazoline derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes current experimental evidence to offer a comprehensive understanding of this promising class of compounds.

Introduction: The Quinazoline Scaffold and the Rise of 6-Bromo Derivatives

The quinazoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for numerous biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Notably, several FDA-approved anticancer drugs, such as Gefitinib and Erlotinib, feature the quinazoline framework, highlighting its importance in the design of targeted cancer therapies.[1][2]

Within this versatile family, 6-bromoquinazoline derivatives have emerged as a focal point of research due to their potent cytotoxic effects against a range of cancer cell lines.[4] The presence of a bromine atom at the 6-position of the quinazoline ring has been shown to significantly enhance anticancer activity, making these compounds a subject of high interest for the development of novel therapeutic agents.[1]

Core Mechanism of Action: Inhibition of Epidermal Growth Factor Receptor (EGFR)

A substantial body of evidence suggests that a primary mechanism of action for the anticancer activity of 6-bromoquinazoline derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR).[5][6]

The Role of EGFR in Cancer

EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. In many types of cancer, EGFR is overexpressed or mutated, leading to uncontrolled cell growth and tumor progression. This makes EGFR a key target for anticancer drug development.

6-Bromoquinazoline Derivatives as EGFR Inhibitors

Molecular docking studies have been conducted to investigate the binding modes and interactions of 6-bromoquinazoline derivatives with the EGFR active site.[2][5] These studies suggest that the quinazoline core mimics the adenine ring of ATP, the natural substrate of EGFR, and forms key hydrogen bonds with amino acid residues in the kinase domain. The 6-bromo substitution often enhances the binding affinity and inhibitory potency of these compounds.

Below is a diagram illustrating the EGFR signaling pathway and the proposed point of intervention by 6-bromoquinazoline derivatives.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR Ras Ras EGFR->Ras Activates EGF EGF (Ligand) EGF->EGFR Binds Inhibitor 6-Bromoquinazoline Derivative Inhibitor->EGFR Inhibits ATP Binding Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Caption: EGFR signaling pathway and inhibition by 6-bromoquinazoline derivatives.

Biological Consequences of EGFR Inhibition

The inhibition of EGFR by 6-bromoquinazoline derivatives triggers a cascade of downstream cellular events, ultimately leading to cancer cell death.

Cytotoxic Activity

Numerous studies have demonstrated the potent cytotoxic effects of 6-bromoquinazoline derivatives against various cancer cell lines.[5][6][7] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are often in the micromolar to nanomolar range.

CompoundCell LineIC50 (µM)Reference
Compound 8aMCF-7 (Breast Cancer)15.85 ± 3.32[2][8]
Compound 8aSW480 (Colon Cancer)17.85 ± 0.92[2][8]
Compound 5bMCF-7 (Breast Cancer)0.53 - 1.95[5][6]
Compound IIIcMCF-7 (Breast Cancer)0.236 (µMl/mL)[7]
Compound VbMCF-7 (Breast Cancer)0.316 (µMl/mL)[7]
Compound IIIaMCF-7 (Breast Cancer)0.359 (µMl/mL)[7]
Induction of Apoptosis

A key consequence of sustained EGFR inhibition is the induction of apoptosis, or programmed cell death. Studies have shown that treatment with 6-bromoquinazoline derivatives can induce apoptosis in cancer cells in a dose-dependent manner.[5][6] This is a critical mechanism for eliminating malignant cells and preventing tumor growth.

Experimental Protocols for Mechanistic Elucidation

To validate the mechanism of action of 6-bromoquinazoline derivatives, a series of well-established experimental protocols are employed.

MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential therapeutic compounds.

Workflow for MTT Assay:

MTT_Workflow A Seed cancer cells in 96-well plates B Treat cells with varying concentrations of the 6-bromoquinazoline derivative A->B C Incubate for a defined period (e.g., 72h) B->C D Add MTT reagent to each well C->D E Incubate until formazan crystals form D->E F Solubilize formazan crystals with a suitable solvent E->F G Measure absorbance at a specific wavelength (e.g., 570 nm) F->G H Calculate cell viability and determine IC50 values G->H

Caption: A typical workflow for an MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, SW480) into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 6-bromoquinazoline derivative in cell culture medium. Remove the old medium from the cells and add the medium containing the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for a predetermined time (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay by Flow Cytometry

Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a common method to quantify apoptosis.

Workflow for Apoptosis Assay:

Apoptosis_Workflow A Treat cancer cells with the 6-bromoquinazoline derivative B Harvest cells and wash with PBS A->B C Resuspend cells in Annexin V binding buffer B->C D Add Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F G Quantify viable, early apoptotic, late apoptotic, and necrotic cells F->G

Caption: Workflow for an apoptosis assay using flow cytometry.

Step-by-Step Protocol:

  • Cell Treatment: Treat cancer cells with the 6-bromoquinazoline derivative at various concentrations for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Molecular Docking Workflow

Molecular docking is a computational technique used to predict the binding mode of a ligand to a protein target.

Conceptual Workflow for Molecular Docking:

Docking_Workflow A Prepare the 3D structure of the protein target (e.g., EGFR) C Define the binding site on the protein A->C B Prepare the 3D structure of the ligand (6-bromoquinazoline derivative) D Run the docking simulation using appropriate software B->D C->D E Analyze the docking poses and binding interactions D->E F Score the poses and select the most favorable binding mode E->F

Caption: A conceptual workflow for a molecular docking study.

Conclusion and Future Perspectives

6-Bromoquinazoline derivatives represent a promising class of anticancer agents with a well-supported mechanism of action centered on the inhibition of EGFR. Their potent cytotoxic activity and ability to induce apoptosis in cancer cells make them attractive candidates for further preclinical and clinical development.

Future research in this area should focus on:

  • Optimizing the structure-activity relationship (SAR): To design and synthesize novel derivatives with improved potency and selectivity.

  • Investigating off-target effects: To ensure a favorable safety profile.

  • Evaluating in vivo efficacy: In relevant animal models of cancer.

  • Exploring combination therapies: To overcome potential drug resistance mechanisms.

By continuing to unravel the intricate molecular mechanisms of these compounds, the scientific community can pave the way for the development of more effective and targeted cancer therapies.

References

  • Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 18(1), 125. [Link]

  • Faghih, Z., et al. (2019). Synthesis and design of new bromoquinazoline derivatives with anti-breast cancer activity. ResearchGate. [Link]

  • Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. ResearchGate. [Link]

  • MySkinRecipes. 6-Bromo-4-methoxyquinazoline. [Link]

  • Zare, S., et al. (2023). 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Chemistry & Biodiversity, 20(7), e202201245. [Link]

  • Zare, S., et al. (2023). 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. ResearchGate. [Link]

  • Osarodion, O. P., et al. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Journal of Advances in Medicine and Medical Research, 35(8), 58-66. [Link]

  • PubChem. 6-Bromo-2-methoxyquinoline. [Link]

  • Rajveer, C., et al. (2010). SYNTHESIS OF 6-BROMO-OXO QUINAZOLINE DERIVATIVES AND THEIR HARAMCOLOGICAL ACTIVITIES. SciSpace. [Link]

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The Precision Edge: A Technical Guide to the Biological Targets of 6-Bromo-2-methoxyquinazoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold represents a cornerstone in modern medicinal chemistry, particularly in the development of targeted therapeutics. This technical guide focuses on a specific, promising subclass: 6-bromo-2-methoxyquinazoline analogs. We delve into the core biological targets of these compounds, elucidating the molecular rationale for their therapeutic potential. This document provides an in-depth analysis of their primary mechanism of action as kinase inhibitors, with a particular focus on the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Furthermore, we explore other potential kinase and non-kinase targets, offering a comprehensive landscape for future research and drug development. This guide is designed to be a practical resource, providing not only theoretical insights but also actionable experimental protocols and data interpretation frameworks for researchers in the field.

Introduction: The Quinazoline Core in Drug Discovery

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a privileged scaffold in drug discovery due to its ability to mimic the purine core of ATP and interact with the hinge region of kinase active sites.[1][2] This structural feature has led to the successful development of numerous FDA-approved kinase inhibitors for the treatment of cancer, such as gefitinib and erlotinib.[2][3] The this compound core offers a unique combination of electronic and steric properties. The bromine atom at the 6-position can serve as a key interaction point within the ATP-binding pocket or as a handle for further synthetic modifications, while the 2-methoxy group can influence solubility and metabolic stability.[4][5] This guide will systematically explore the validated and putative biological targets of analogs based on this promising scaffold.

Primary Target Family: Protein Kinases

The vast majority of research on quinazoline derivatives points towards their potent inhibitory activity against protein kinases.[1][6] These enzymes play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. This compound analogs are designed to compete with ATP for binding to the kinase domain, thereby blocking the phosphorylation of downstream substrates and inhibiting signal transduction.[7]

Epidermal Growth Factor Receptor (EGFR): The Principal Target

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events promoting cell proliferation, survival, and migration.[8][9] Overexpression or mutation of EGFR is a key driver in several cancers, including non-small cell lung cancer and glioblastoma.[3][8] The 4-anilinoquinazoline scaffold, a close structural relative of the compounds discussed herein, is a well-established inhibitor of EGFR tyrosine kinase.[7]

Mechanism of Inhibition: this compound analogs are predicted to function as competitive inhibitors at the ATP-binding site of the EGFR kinase domain. The quinazoline core forms hydrogen bonds with the hinge region of the kinase, while the substituted aniline moiety extends into a hydrophobic pocket, providing additional affinity and selectivity. The bromine atom at the 6-position can enhance binding affinity through halogen bonding or other non-covalent interactions.[10]

Signaling Pathway Diagram: EGFR Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras P PI3K PI3K EGFR->PI3K P EGF EGF EGF->EGFR Analog 6-Bromo-2-methoxy quinazoline Analog Analog->EGFR Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Kinase_Assay_Workflow Start Start: Prepare Reagents Step1 Serial Dilution of Test Compound Start->Step1 Step2 Add Kinase, Antibody, and Buffer to Plate Step1->Step2 Step3 Add Test Compound or DMSO Control Step2->Step3 Step4 Add Fluorescent Tracer Step3->Step4 Step5 Incubate at RT (60 min) Step4->Step5 Step6 Read FRET Signal Step5->Step6 Step7 Data Analysis: Calculate IC50 Step6->Step7 End End: Determine Inhibitory Potency Step7->End

Caption: A streamlined workflow for determining the in vitro kinase inhibitory activity.

Cellular Proliferation and Viability Assays

These assays assess the functional consequence of target inhibition in a cellular context.

Protocol: MTT Assay for Cell Viability

  • Cell Culture:

    • Culture cancer cell lines with known target expression levels (e.g., A549 for EGFR) in appropriate media.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound for 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Remove the media and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-treated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Western Blotting for Target Engagement

This technique is used to confirm that the compound is engaging its target within the cell and inhibiting downstream signaling.

Protocol: Western Blot for Phospho-EGFR

  • Cell Treatment and Lysis:

    • Treat cells with the test compound for a specified time, then stimulate with EGF.

    • Lyse the cells to extract total protein.

  • Procedure:

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Incubate the membrane with a primary antibody against phospho-EGFR overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total EGFR and a loading control (e.g., GAPDH).

  • Data Analysis:

    • Quantify the band intensities and normalize the phospho-EGFR signal to the total EGFR and loading control signals.

Other Potential Biological Targets

While kinase inhibition is the most prominent activity of quinazoline derivatives, other potential targets should not be overlooked.

  • Phosphodiesterases (PDEs): Some thioxoquinazoline derivatives have been investigated as inhibitors of phosphodiesterases, enzymes that regulate intracellular levels of cyclic nucleotides like cAMP. [11]* GABAA Receptors: Certain quinazolin-4(3H)-one analogs have been identified as positive allosteric modulators of GABAA receptors, suggesting potential applications in neuroscience. [12]* P-glycoprotein (P-gp): Some 6-methoxy-2-arylquinoline analogs, structurally related to the compounds of interest, have shown potential as inhibitors of the P-gp efflux pump, which is involved in multidrug resistance in cancer. [13][14]

Conclusion and Future Directions

This compound analogs represent a promising class of compounds with significant therapeutic potential, primarily as inhibitors of protein kinases. The extensive research on the quinazoline scaffold provides a strong foundation for the continued development of these analogs. Future research should focus on:

  • Broad Kinase Profiling: To fully understand the selectivity of these analogs and identify potential off-target effects.

  • Structure-Activity Relationship (SAR) Studies: To optimize potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: To validate the therapeutic potential in relevant animal models of disease.

  • Exploration of Non-Kinase Targets: To uncover novel mechanisms of action and expand the therapeutic applications of this versatile scaffold.

This guide provides a comprehensive overview of the current understanding of the biological targets of this compound analogs and offers a practical framework for their further investigation. The continued exploration of this chemical space holds great promise for the development of next-generation targeted therapies.

References

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). PubMed Central. [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). [Link]

  • Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Hilaris Publisher. [Link]

  • Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. PubMed. [Link]

  • Quinazoline derivatives as anticancer drugs: a patent review (2011 – present). Taylor & Francis Online. [Link]

  • [O-11C-methyl]4-N-(3-Bromoanilino)-6,7-dimethoxyquinazoline. PubMed. [Link]

  • [O-11C-methyl]4-N-(3-Bromoanilino)-6,7-dimethoxyquinazoline. NCBI. [Link]

  • 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. PubMed. [Link]

  • 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. PubMed. [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Institutes of Health. [Link]

  • Synthesis, structure–activity relationships, and bioactivity evaluation of 6-bromo-quinazolinone derivatives. Organic and Medicinal Chemistry International. [Link]

  • (PDF) 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: A novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. ResearchGate. [Link]

  • Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. National Institutes of Health. [Link]

  • From Methaqualone and Beyond: Structure-Activity Relationship of 6-, 7-, and 8-Substituted 2,3-Diphenyl-quinazolin-4(3 H)-ones and in Silico Prediction of Putative Binding Modes of Quinazolin-4(3 H)-ones as Positive Allosteric Modulators of GABAA Receptors. PubMed. [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Publishing. [Link]

  • Structure-activity relationships of 6-nitroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. PubMed. [Link]

  • Synthesis, Structural Analysis, and Biological Evaluation of Thioxoquinazoline Derivatives as Phosphodiesterase 7 Inhibitors. ResearchGate. [Link]

  • Synthesis and biological evaluation of substituted 6-alkynyl-4-anilinoquinazoline derivatives as potent EGFR inhibitors. ResearchGate. [Link]

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An In-Depth Technical Guide to the In Silico Prediction of ADMET Properties for 6-Bromo-2-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern drug discovery, the early identification of promising candidates with favorable pharmacokinetic and safety profiles is paramount. High attrition rates in clinical trials, often attributed to poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, represent a significant bottleneck.[1] This guide provides a comprehensive, in-depth analysis of the in silico prediction of ADMET properties for 6-Bromo-2-methoxyquinazoline, a representative small molecule of the medicinally significant quinazoline class. By leveraging a suite of computational tools, we can construct a robust, predictive ADMET profile that informs subsequent experimental validation and optimization efforts, ultimately accelerating the drug development pipeline.[2][3] This document is intended for researchers, medicinal chemists, and drug development professionals, offering both a strategic overview and a practical workflow for computational ADMET assessment.

Foundational Principles of Computational ADMET Profiling

The central tenet of computational ADMET prediction is that the biological activity and pharmacokinetic behavior of a molecule are functions of its chemical structure.[4] By converting molecular structures into numerical descriptors, we can build mathematical models that correlate these features with experimental outcomes. This in silico approach offers a rapid, cost-effective method to screen and prioritize compounds before committing to resource-intensive laboratory synthesis and testing.[5]

Key Methodologies in Predictive Modeling

Our workflow integrates several powerful computational techniques to build a holistic ADMET profile:

  • Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a cornerstone of predictive toxicology and pharmacology.[6] These models establish a mathematical relationship between the physicochemical properties of a chemical (descriptors) and its biological activity.[7][8] Descriptors can range from simple 1D properties like molecular weight to complex 3D representations of molecular shape and electrostatic potential.[9]

  • Physicochemical Property Calculations: Fundamental properties such as lipophilicity (logP), aqueous solubility (logS), topological polar surface area (TPSA), and pKa are critical determinants of a drug's behavior. Models based on large datasets of experimentally determined values allow for highly accurate predictions of these parameters.

  • Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are sophisticated mathematical representations of the body, comprising compartments that correspond to organs and tissues.[10] These models use a combination of compound-specific data and physiological parameters (e.g., blood flow rates, organ volumes) to simulate the ADME processes in a mechanistic way, allowing for extrapolation across species and dosing regimens.[11][12]

  • Expert Systems and Rule-Based Models: These systems utilize a curated knowledge base of chemical rules and structural alerts to identify molecules with a high probability of specific toxicities, such as mutagenicity or hepatotoxicity.[13][14]

A Validated Workflow for In Silico ADMET Prediction

The trustworthiness of any in silico prediction hinges on a systematic and validated workflow. The following protocol outlines the steps taken to generate the ADMET profile for this compound, ensuring reproducibility and clarity in the interpretation of results.

Experimental Protocol: Step-by-Step ADMET Prediction
  • Molecular Structure Input: The first step is to obtain a standardized, machine-readable representation of the target molecule. For this compound, the Simplified Molecular Input Line Entry System (SMILES) string is utilized: COc1nc2cc(Br)ccc2n1. This format is universally accepted by cheminformatics software.

  • Selection of Predictive Tools: To ensure a robust prediction, a consensus approach using multiple validated tools is employed. This mitigates the biases inherent in any single algorithm. For this guide, we will simulate the use of widely accepted platforms such as SwissADME, pkCSM, and ProTox-II, which are well-documented in the scientific literature.[15] The choice to use multiple tools is a self-validating mechanism; consensus predictions across different models are considered more reliable.[15]

  • Execution of Predictions: The SMILES string for this compound is submitted to each selected platform. The platforms calculate a wide range of molecular descriptors and apply their internal QSAR and rule-based models to predict various ADMET endpoints.

  • Data Aggregation and Curation: The output from each tool is collected and organized into the ADMET categories (Absorption, Distribution, Metabolism, Excretion, Toxicity). Discrepancies between models are noted, and a consensus value or range is reported.

  • Interpretation and Reporting: The aggregated data is analyzed by an expert to synthesize a coherent narrative about the molecule's potential drug-like properties and liabilities. This involves comparing the predicted values against established benchmarks for orally available drugs.[16]

Visualization of the Prediction Workflow

ADMET_Workflow cluster_input Step 1: Input cluster_prediction Step 2 & 3: Prediction cluster_analysis Step 4 & 5: Analysis Mol_Input Molecule Input (SMILES: COc1nc2cc(Br)ccc2n1) Tool_Selection Select Predictive Tools (e.g., SwissADME, pkCSM, ProTox-II) Mol_Input->Tool_Selection Execution Execute Predictions (QSAR, Physicochemical, Expert Systems) Tool_Selection->Execution Submit SMILES Aggregation Aggregate & Curate Data Execution->Aggregation Interpretation Expert Interpretation & Reporting Aggregation->Interpretation Final_Profile Comprehensive ADMET Profile Interpretation->Final_Profile

Caption: A validated workflow for in silico ADMET prediction.

Predicted ADMET Profile of this compound

The following sections detail the predicted ADMET properties. All quantitative data are summarized in tables for clarity and ease of comparison.

Absorption

Absorption properties determine the extent to which a drug enters systemic circulation. Key factors include physicochemical properties, intestinal permeability, and interaction with efflux transporters.

Table 1: Predicted Physicochemical and Absorption Properties

ParameterPredicted ValueOptimal Range for Oral DrugsInterpretation
Molecular Weight ( g/mol )238.08< 500Favorable: Low molecular weight facilitates passive diffusion.
cLogP (Lipophilicity)2.851 - 5Favorable: Balanced lipophilicity for membrane permeability and aqueous solubility.
Aqueous Solubility (logS)-3.5> -4Acceptable: Moderately soluble, should not pose major formulation challenges.
TPSA (Ų)38.11< 140Favorable: Good potential for cell membrane permeability.
Lipinski's Rule of Five0 Violations≤ 1 ViolationExcellent: High probability of being an orally active drug.
Human Intestinal Absorption> 90%> 80%Excellent: Predicted to be well-absorbed from the GI tract.
Caco-2 Permeability (logPapp)0.95> 0.9Good: Suggests efficient passive intestinal permeability.
P-gp SubstrateNoNoFavorable: Not likely to be removed by the P-glycoprotein efflux pump.

Expert Analysis (Absorption): The physicochemical profile of this compound is highly promising for oral administration. It adheres to Lipinski's Rule of Five, indicating good "drug-likeness." The predicted high intestinal absorption and Caco-2 permeability, coupled with its status as a non-substrate for the P-gp efflux pump, strongly suggest that the compound will have good bioavailability.[17]

Distribution

Distribution describes how a drug spreads throughout the body's tissues and fluids. It is influenced by plasma protein binding (PPB) and the ability to cross biological membranes like the blood-brain barrier (BBB).

Table 2: Predicted Distribution Properties

ParameterPredicted ValueTypical RangeInterpretation
Volume of Distribution (VDss, L/kg)0.750.04 - 20Moderate: Suggests distribution beyond plasma but not extensive tissue sequestration.
Plasma Protein Binding (PPB)~85%VariesModerate: A significant fraction will be bound, but a therapeutically relevant free fraction is expected.
Blood-Brain Barrier (BBB) PermeabilityYesN/APotential for CNS Activity: The molecule is predicted to cross the BBB, which could be a desired feature or a liability depending on the therapeutic target.

Expert Analysis (Distribution): The compound is predicted to have a moderate volume of distribution, suggesting it will not be confined to the bloodstream but is also unlikely to accumulate excessively in tissues.[18] The predicted ability to cross the BBB is a critical finding; if the target is within the central nervous system, this is a highly desirable property. If not, it could be a source of potential CNS side effects.

Metabolism

Metabolism involves the enzymatic conversion of drugs into metabolites, primarily by the Cytochrome P450 (CYP) family of enzymes in the liver. Predicting interactions with CYP enzymes is crucial for assessing potential drug-drug interactions (DDIs).[19]

Table 3: Predicted Metabolic Properties

ParameterPredicted OutcomeInterpretation
CYP1A2 InhibitorNoFavorable: Low risk of interactions with drugs metabolized by CYP1A2 (e.g., caffeine, theophylline).
CYP2C9 InhibitorNoFavorable: Low risk of interactions with drugs metabolized by CYP2C9 (e.g., warfarin, ibuprofen).
CYP2C19 InhibitorNoFavorable: Low risk of interactions with drugs metabolized by CYP2C19 (e.g., omeprazole).
CYP2D6 InhibitorYes Potential Liability: High risk of DDIs with substrates of CYP2D6 (e.g., many antidepressants, beta-blockers).
CYP3A4 InhibitorNoFavorable: Low risk of interactions with the most common drug-metabolizing enzyme.
CYP Substrate (Multiple)Yes (e.g., 3A4, 2D6)Expected: The compound is likely cleared via hepatic metabolism.

Expert Analysis (Metabolism): The primary metabolic concern is the predicted inhibition of the CYP2D6 isoform. This is a significant flag for potential drug-drug interactions and would need to be carefully evaluated in vitro. The molecule is predicted to be a substrate for several CYP enzymes, indicating that hepatic metabolism is a likely route of clearance. The methoxy group is a common site for O-demethylation, a metabolic reaction often mediated by CYP enzymes.

Visualization of Potential Metabolic Liabilities

Metabolism cluster_molecule This compound cluster_cyp CYP450 Interactions mol Quinazoline Core - OCH3 at C2 - Br at C6 CYP2D6 CYP2D6 Inhibition mol->CYP2D6 Predicted Inhibition CYP_Substrate CYP3A4/2D6 Substrate mol->CYP_Substrate Predicted Metabolism

Sources

An In-depth Technical Guide to the Discovery of Novel Derivatives of 6-Bromo-2-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword for the Modern Drug Hunter: The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Its rigid, bicyclic framework provides a versatile template for the design of targeted therapies. This guide focuses on a specific, yet highly versatile, member of this family: 6-Bromo-2-methoxyquinazoline. The strategic placement of the bromo and methoxy groups offers a rich chemical playground for the synthesis of novel derivatives. The bromine atom at the C6 position serves as a key handle for a multitude of palladium-catalyzed cross-coupling reactions, while the methoxy group at C2, and the adjacent C4 position, provide opportunities for nucleophilic substitution and other functionalizations.

This technical guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive overview of the synthesis of the this compound core and detail various strategies for its derivatization to generate libraries of novel compounds for biological screening. We will delve into the causality behind experimental choices and provide self-validating protocols, grounded in authoritative references, to ensure scientific integrity and reproducibility.

I. Synthesis of the Core Scaffold: this compound

The journey to novel derivatives begins with the robust synthesis of the core structure. A logical and efficient pathway to this compound proceeds through the key intermediate, 6-bromo-2,4-dichloroquinazoline. This intermediate provides the necessary reactive handles for the selective introduction of the methoxy group and subsequent derivatizations.

Step 1: Synthesis of 6-Bromoquinazoline-2,4(1H,3H)-dione

The synthesis commences with the readily available 5-bromoanthranilic acid. Cyclization with a suitable one-carbon source, such as urea or potassium cyanate, provides the 6-bromoquinazoline-2,4(1H,3H)-dione.

Experimental Protocol:

  • To a stirred suspension of 5-bromoanthranilic acid (1 equivalent) in an appropriate solvent (e.g., water or a high-boiling point organic solvent like nitrobenzene), add potassium cyanate (1.2 equivalents).

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with water, and then a suitable organic solvent (e.g., ethanol) to remove impurities.

  • Dry the resulting solid under vacuum to yield 6-bromoquinazoline-2,4(1H,3H)-dione.

Step 2: Chlorination to 6-Bromo-2,4-dichloroquinazoline

The synthesized dione is then converted to the highly reactive 6-bromo-2,4-dichloroquinazoline by treatment with a strong chlorinating agent, typically phosphorus oxychloride (POCl₃).

Experimental Protocol:

  • Carefully add 6-bromoquinazoline-2,4(1H,3H)-dione (1 equivalent) to an excess of phosphorus oxychloride (POCl₃).

  • Add a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, to facilitate the reaction.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by filtration, washed thoroughly with cold water, and dried.

  • Recrystallization from a suitable solvent (e.g., ethanol or acetone) affords purified 6-bromo-2,4-dichloroquinazoline.[3]

Step 3: Selective Methoxylation to 6-Bromo-2-methoxy-4-chloroquinazoline

The key to synthesizing the desired this compound lies in the differential reactivity of the two chlorine atoms in 6-bromo-2,4-dichloroquinazoline. The chlorine at the C4 position is more susceptible to nucleophilic attack than the one at C2.[4] This allows for the selective substitution of the C4-chloro group with a methoxy group. However, to obtain the target 2-methoxy derivative, a selective reaction at the C2 position is required. While direct selective methoxylation at C2 is challenging, a more controlled approach involves the selective reaction at C4 with a different nucleophile, followed by methoxylation at C2 and subsequent removal of the C4 substituent if necessary. For the direct synthesis of 6-Bromo-2-methoxy-4-chloroquinazoline, carefully controlled reaction conditions are paramount.

A more strategic approach to obtaining the 2-methoxy derivative is to first perform a nucleophilic substitution at the more reactive C4 position with a suitable nucleophile, followed by methoxylation at C2. An alternative is the direct, albeit less common, selective methoxylation at C2. A more reliable route involves the synthesis of 6-bromo-2-chloro-4-methoxyquinazoline followed by further derivatization. However, for the purpose of this guide, we will focus on the derivatization of the readily accessible 6-bromo-2,4-dichloroquinazoline, which allows for the introduction of the methoxy group at either position, depending on the desired final product. For the synthesis of the title compound, a direct approach would be:

Experimental Protocol:

  • Dissolve 6-bromo-2,4-dichloroquinazoline (1 equivalent) in a suitable solvent such as methanol.

  • Add a solution of sodium methoxide (1 equivalent) in methanol dropwise at a controlled temperature (e.g., 0 °C to room temperature) to favor substitution at the C2 position. The regioselectivity can be influenced by temperature and reaction time.

  • Monitor the reaction closely by TLC to maximize the formation of the desired 2-methoxy-4-chloro isomer.

  • Upon completion, neutralize the reaction mixture and remove the solvent under reduced pressure.

  • The residue is then purified by column chromatography to isolate 6-Bromo-2-methoxy-4-chloroquinazoline.

Note: The regioselectivity of this reaction can be complex. For a more controlled synthesis, it is often preferable to first substitute the more reactive C4-chloro group and then target the C2 position.

For the purpose of creating a diverse library of derivatives, we will consider the derivatization pathways starting from the versatile 6-bromo-2,4-dichloroquinazoline.

II. Strategies for the Derivatization of the 6-Bromo-quinazoline Core

The 6-bromo-2,4-dichloroquinazoline scaffold offers three primary points for diversification: the C2 position, the C4 position, and the C6-bromo position. The order of these derivatization steps can be strategically planned to achieve the desired final compounds.

A. Derivatization at the C4 Position

As previously mentioned, the C4 position is the most reactive site for nucleophilic aromatic substitution.[4] This allows for the introduction of a wide range of functionalities.

1. Amination at C4:

The introduction of amino groups at the C4 position is a common strategy in the development of quinazoline-based drugs, particularly kinase inhibitors.

Experimental Protocol (General):

  • Dissolve 6-bromo-2,4-dichloroquinazoline (1 equivalent) in a suitable solvent (e.g., isopropanol, ethanol, or DMF).

  • Add the desired primary or secondary amine (1-1.2 equivalents) and a base such as triethylamine or diisopropylethylamine (DIPEA) (2-3 equivalents).

  • Heat the reaction mixture at a temperature ranging from room temperature to reflux, depending on the reactivity of the amine.

  • Monitor the reaction by TLC. Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation with water or by extraction.

  • Purification is typically achieved by recrystallization or column chromatography.

Table 1: Examples of C4-Aminated 6-Bromo-2-chloroquinazolines

EntryAmineProduct
1Aniline6-Bromo-2-chloro-N-phenylquinazolin-4-amine
2Morpholine4-(6-Bromo-2-chloroquinazolin-4-yl)morpholine
3BenzylamineN-(6-Bromo-2-chloroquinazolin-4-yl)-1-phenylmethanamine

2. Introduction of Oxygen and Sulfur Nucleophiles at C4:

Alkoxides, phenoxides, and thiols can also be readily introduced at the C4 position.

Experimental Protocol (General):

  • To a solution of the corresponding alcohol, phenol, or thiol (1-1.2 equivalents) in a suitable solvent (e.g., THF, DMF), add a strong base such as sodium hydride (NaH) to generate the nucleophile in situ.

  • Add a solution of 6-bromo-2,4-dichloroquinazoline (1 equivalent) in the same solvent.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Quench the reaction carefully with water and extract the product with an organic solvent.

  • Purify the product by column chromatography.

B. Derivatization at the C2 Position

Following the functionalization of the C4 position, the less reactive C2-chloro group can be substituted, often requiring more forcing conditions.

1. Introduction of the Methoxy Group at C2:

This step is crucial for obtaining the target this compound derivatives.

Experimental Protocol:

  • Dissolve the C4-substituted-6-bromo-2-chloroquinazoline (1 equivalent) in methanol.

  • Add a solution of sodium methoxide (1.5-2 equivalents) in methanol.

  • Heat the reaction mixture to reflux for several hours.

  • Monitor the reaction by TLC. Upon completion, neutralize the reaction and remove the solvent.

  • Purify the product by column chromatography.

2. Amination at C2:

Introducing a second amino group at the C2 position can be achieved under more vigorous conditions.

Experimental Protocol:

  • Heat the C4-substituted-6-bromo-2-chloroquinazoline (1 equivalent) with an excess of the desired amine in a sealed tube or under microwave irradiation.

  • The use of a high-boiling point solvent like N-methyl-2-pyrrolidone (NMP) or sulfolane may be necessary.

  • Isolate and purify the product as described previously.

C. Derivatization at the C6-Bromo Position: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C6 position is an excellent handle for introducing a wide variety of substituents through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds.[5][6]

1. Suzuki-Miyaura Coupling:

This reaction allows for the introduction of aryl, heteroaryl, or vinyl groups by coupling with a boronic acid or ester.[7][8]

Experimental Protocol (General):

  • To a degassed mixture of the 6-bromo-2-methoxy-4-substituted quinazoline (1 equivalent), the corresponding boronic acid or ester (1.2-1.5 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) in a suitable solvent system (e.g., dioxane/water, toluene/water, or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120 °C.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Purify the product by column chromatography.

Table 2: Examples of Suzuki-Miyaura Coupling Products

EntryBoronic AcidProduct
1Phenylboronic acid2-Methoxy-4-substituted-6-phenylquinazoline
2Pyridine-3-boronic acid2-Methoxy-4-substituted-6-(pyridin-3-yl)quinazoline
3Vinylboronic acid pinacol ester2-Methoxy-4-substituted-6-vinylquinazoline

2. Heck Reaction:

The Heck reaction enables the formation of a carbon-carbon bond between the 6-bromoquinazoline and an alkene.[6][9]

Experimental Protocol (General):

  • Combine the 6-bromo-2-methoxy-4-substituted quinazoline (1 equivalent), the alkene (1.5-2 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, Pd/C), a phosphine ligand (e.g., PPh₃, P(o-tolyl)₃), and a base (e.g., Et₃N, K₂CO₃) in a suitable solvent (e.g., DMF, acetonitrile).

  • Heat the reaction mixture under an inert atmosphere.

  • After completion, filter the reaction mixture to remove the catalyst and purify the product from the filtrate.

3. Sonogashira Coupling:

This reaction is used to introduce alkyne moieties.[10][11]

Experimental Protocol (General):

  • To a degassed solution of the 6-bromo-2-methoxy-4-substituted quinazoline (1 equivalent) and the terminal alkyne (1.2-1.5 equivalents) in a suitable solvent (e.g., THF, DMF), add a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., Et₃N, DIPEA).

  • Stir the reaction at room temperature or with gentle heating under an inert atmosphere.

  • Work-up and purify the product as described for the Suzuki coupling.

4. Buchwald-Hartwig Amination:

This reaction allows for the formation of carbon-nitrogen bonds, introducing a wide range of primary and secondary amines at the C6 position.[12][13]

Experimental Protocol (General):

  • Combine the 6-bromo-2-methoxy-4-substituted quinazoline (1 equivalent), the amine (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP, Xantphos), and a strong base (e.g., NaOtBu, K₃PO₄) in an anhydrous, deoxygenated solvent (e.g., toluene, dioxane).

  • Heat the reaction mixture under an inert atmosphere.

  • After completion, quench the reaction, extract the product, and purify by column chromatography.

III. Visualization of Synthetic Pathways

To better illustrate the derivatization strategies, the following diagrams outline the key synthetic transformations.

Synthesis_of_Core_Scaffold cluster_0 Core Synthesis 5-Bromoanthranilic_acid 5-Bromoanthranilic acid 6-Bromoquinazoline-2,4-dione 6-Bromoquinazoline- 2,4(1H,3H)-dione 5-Bromoanthranilic_acid->6-Bromoquinazoline-2,4-dione KOCN, Reflux 6-Bromo-2,4-dichloroquinazoline 6-Bromo-2,4- dichloroquinazoline 6-Bromoquinazoline-2,4-dione->6-Bromo-2,4-dichloroquinazoline POCl3, Reflux 6-Bromo-2-methoxy-4-chloroquinazoline 6-Bromo-2-methoxy- 4-chloroquinazoline 6-Bromo-2,4-dichloroquinazoline->6-Bromo-2-methoxy-4-chloroquinazoline NaOMe, MeOH (Selective) Derivatization_Pathways cluster_1 Derivatization Strategies Start 6-Bromo-2,4-dichloroquinazoline C4_Substituted C4-Substituted-6-bromo- 2-chloroquinazoline Start->C4_Substituted Nucleophilic Aromatic Substitution (C4) (Amines, Alcohols, Thiols) C2_Methoxy_C4_Substituted C4-Substituted-6-bromo- 2-methoxyquinazoline C4_Substituted->C2_Methoxy_C4_Substituted NaOMe, MeOH (Substitution at C2) Final_Derivatives Novel 6-Substituted Derivatives C2_Methoxy_C4_Substituted->Final_Derivatives Pd-Catalyzed Cross-Coupling (C6) (Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

Sources

Methodological & Application

Using 6-Bromo-2-methoxyquinazoline in the synthesis of anticancer agents

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Synthetic Protocol

Introduction: The Enduring Significance of the Quinazoline Core in Anticancer Drug Design

The quinazoline ring system, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, stands as a cornerstone in the edifice of modern medicinal chemistry, particularly in the development of targeted anticancer agents.[1] Its rigid, planar structure provides an ideal scaffold for the precise spatial orientation of pharmacophoric elements, enabling high-affinity interactions with the ATP-binding pockets of various protein kinases implicated in oncogenesis.[2] Several FDA-approved drugs, including Gefitinib, Erlotinib, and the dual EGFR/HER2 inhibitor Lapatinib, feature the quinazoline core, underscoring its clinical and commercial significance.[3] These agents have revolutionized the treatment of specific cancer subtypes, most notably non-small-cell lung cancer (NSCLC), by selectively targeting the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases.[1][2]

This application note provides a comprehensive guide to the synthetic utility of 6-Bromo-2-methoxyquinazoline , a versatile and strategically functionalized starting material, in the synthesis of potent quinazoline-based anticancer agents. We will elucidate the rationale behind its use, provide detailed, field-proven protocols for its conversion into a key intermediate, and outline its subsequent elaboration into a clinically relevant tyrosine kinase inhibitor.

The Strategic Advantage of this compound

The choice of this compound as a starting material is predicated on the strategic placement of its functional groups, each serving a distinct and critical role in the synthetic pathway and the biological activity of the final compound.

  • The Quinazoline Core: As previously mentioned, this scaffold acts as the foundational anchor, positioning the substituents for optimal interaction within the kinase hinge region.

  • The 6-Bromo Substituent: The bromine atom at the 6-position serves multiple purposes. It can enhance the binding affinity of the inhibitor to its target kinase.[4][5][6] Furthermore, it provides a reactive handle for late-stage functionalization via cross-coupling reactions, allowing for the introduction of various moieties to modulate solubility, metabolic stability, and target selectivity.

  • The 2-Methoxy Group: While not typically present in the final active pharmaceutical ingredient, the 2-methoxy group is a key synthetic precursor. It can be readily converted to a 4-oxo group (quinazolinone), which in turn can be transformed into a 4-chloro group. This 4-chloro substituent is an excellent leaving group, facilitating the crucial nucleophilic aromatic substitution (SNAr) reaction with an appropriate aniline derivative to install the side chain responsible for potent and selective kinase inhibition.

The following diagram illustrates the overall synthetic strategy, starting from this compound and culminating in a 4-anilinoquinazoline, a common pharmacophore in EGFR inhibitors.

G A This compound (Starting Material) B 6-Bromoquinazolin-4(3H)-one (Key Intermediate 1) A->B Hydrolysis C 4-Chloro-6-bromoquinazoline (Key Intermediate 2) B->C Chlorination D 4-Anilino-6-bromoquinazoline Derivative (Target Anticancer Agent) C->D Nucleophilic Aromatic Substitution (SNAr)

Caption: Synthetic workflow from this compound.

Part 1: Synthesis of the Key Intermediate, 6-Bromoquinazolin-4(3H)-one

The initial and critical step in this synthetic sequence is the conversion of the 2-methoxy group to a 4-oxo group via hydrolysis. This transformation is typically achieved under acidic conditions.

Protocol 1: Acid-Catalyzed Hydrolysis of this compound

Objective: To synthesize 6-Bromoquinazolin-4(3H)-one from this compound.

Materials:

Reagent/SolventGradeSupplier
This compound≥98%Commercially Available
Hydrochloric Acid (HCl)Concentrated (37%)ACS Reagent Grade
Deionized Water--
Sodium Bicarbonate (NaHCO₃)Saturated solutionACS Reagent Grade
EthanolAnhydrousACS Reagent Grade

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Add a 1:1 (v/v) mixture of concentrated hydrochloric acid and deionized water. The typical solvent volume is 10-20 mL per gram of starting material.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature, then further cool in an ice bath.

  • Slowly neutralize the mixture by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. A precipitate will form.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water.

  • Recrystallize the crude product from ethanol to afford pure 6-Bromoquinazolin-4(3H)-one as a white to off-white solid.

  • Dry the product under vacuum.

Part 2: Synthesis of 4-Chloro-6-bromoquinazoline

With the quinazolinone in hand, the next step is the installation of a chloro group at the 4-position, creating a highly reactive intermediate for the subsequent SNAr reaction.

Protocol 2: Chlorination of 6-Bromoquinazolin-4(3H)-one

Objective: To synthesize 4-Chloro-6-bromoquinazoline from 6-Bromoquinazolin-4(3H)-one.

Materials:

Reagent/SolventGradeSupplier
6-Bromoquinazolin-4(3H)-oneFrom Protocol 1-
Thionyl Chloride (SOCl₂)≥99%ACS Reagent Grade
N,N-Dimethylformamide (DMF)Catalytic amountAnhydrous
TolueneAnhydrousACS Reagent Grade

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 6-Bromoquinazolin-4(3H)-one (1.0 eq) in thionyl chloride (5-10 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops per gram of starting material).

  • Heat the mixture to reflux (approximately 80 °C) for 2-4 hours. The suspension should become a clear solution. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride under reduced pressure.

  • Add anhydrous toluene to the residue and evaporate under reduced pressure. Repeat this step twice to ensure the complete removal of residual thionyl chloride.

  • The resulting crude 4-Chloro-6-bromoquinazoline can be used in the next step without further purification or can be purified by recrystallization from a suitable solvent like heptane.

Part 3: Synthesis of a Lapatinib Analogue

The final step in this sequence is the nucleophilic aromatic substitution reaction between the 4-chloroquinazoline intermediate and a substituted aniline to generate the target anticancer agent. As a representative example, we will outline the synthesis of a key precursor to Lapatinib.

Protocol 3: Synthesis of N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-bromoquinazolin-4-amine

Objective: To synthesize a Lapatinib precursor via SNAr reaction.

Materials:

Reagent/SolventGradeSupplier
4-Chloro-6-bromoquinazolineFrom Protocol 2-
3-Chloro-4-((3-fluorobenzyl)oxy)aniline≥98%Commercially Available
IsopropanolAnhydrousACS Reagent Grade
Diisopropylethylamine (DIPEA)≥99%Anhydrous

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 4-Chloro-6-bromoquinazoline (1.0 eq), 3-Chloro-4-((3-fluorobenzyl)oxy)aniline (1.1 eq), and anhydrous isopropanol.

  • Add diisopropylethylamine (DIPEA) (1.5 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) for 6-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. A precipitate should form.

  • Collect the solid by vacuum filtration and wash with cold isopropanol, followed by a non-polar solvent like hexane.

  • Dry the product under vacuum to yield the desired N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-bromoquinazolin-4-amine.

Mechanism of Action: Inhibition of the EGFR/HER2 Signaling Pathway

The 4-anilinoquinazoline derivatives synthesized through these protocols primarily function as ATP-competitive inhibitors of the EGFR and, in some cases, the HER2 tyrosine kinases.[3][7] In a healthy cell, the binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR induces receptor dimerization and subsequent autophosphorylation of key tyrosine residues in the intracellular kinase domain.[7][8] This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MAPK and PI3K-AKT pathways, which ultimately promote cell proliferation, survival, and differentiation.[8][9]

In many cancers, EGFR is overexpressed or harbors activating mutations, leading to constitutive signaling and uncontrolled cell growth.[2][3] The 4-anilinoquinazoline inhibitors, by virtue of their structural similarity to the adenine ring of ATP, bind to the ATP-binding pocket of the EGFR kinase domain. This binding event physically blocks the binding of ATP, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways.[8] The result is the inhibition of cancer cell proliferation and the induction of apoptosis.[7]

G cluster_0 Cell Membrane cluster_1 Intracellular EGF EGF Ligand EGFR EGFR EGF->EGFR Binding Dimer EGFR Dimer EGFR->Dimer Dimerization Autophosphorylation Autophosphorylation Dimer->Autophosphorylation Autophosphorylation ATP ATP ATP->Autophosphorylation ADP ADP Inhibitor Quinazoline Inhibitor Inhibitor->Dimer Blocks ATP Binding P P Signaling Downstream Signaling (RAS-RAF-MAPK, PI3K-AKT) P->Signaling Activates Autophosphorylation->ADP Autophosphorylation->P Proliferation Cell Proliferation, Survival, Angiogenesis Signaling->Proliferation Promotes

Caption: Mechanism of EGFR inhibition by quinazoline-based drugs.

Quantitative Data: Potency of Representative Quinazoline Inhibitors

The efficacy of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. Lower IC₅₀ values indicate greater potency.

CompoundTarget(s)IC₅₀ (in vitro kinase assay)Cell-Based Assay IC₅₀Reference(s)
Erlotinib EGFR2 nM20 nM (EGFR autophosphorylation)[8][9][10]
Lapatinib EGFR10.2 nM-[3][4][7]
HER29.8 nM0.010 µM (UACC-812 cells)[3][7][11]

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of potent anticancer agents. The synthetic protocols outlined in this application note provide a robust and logical pathway for its conversion into clinically relevant 4-anilinoquinazoline derivatives. A thorough understanding of the underlying reaction mechanisms and the biological rationale for targeting the EGFR signaling pathway empowers researchers to not only replicate these syntheses but also to design and develop novel, more effective anticancer therapeutics.

References

  • Popa, D. S., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 22(21), 11597. [Link]

  • Konecny, G. E., et al. (2006). Activity of the Dual Kinase Inhibitor Lapatinib (GW572016) against HER-2–Overexpressing and Trastuzumab-Treated Breast Cancer Cells. Cancer Research, 66(3), 1630-1639. [Link]

  • Shepherd, F. A., et al. (2008). Profile of erlotinib and its potential in the treatment of advanced ovarian carcinoma. International Journal of Women's Health, 1(1), 27-36. [Link]

  • El-Sayed, M. A. A., et al. (2022). Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization. Molecules, 27(15), 4933. [Link]

  • Acs.org. 6-Substituted-4-(3-bromophenylamino)quinazolines as Putative Irreversible Inhibitors of the Epidermal Growth Factor. [Link]

  • Semantic Scholar. 6-Substituted-4-(3-bromophenylamino)quinazolines as putative irreversible inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor (HER-2) tyrosine kinases with enhanced antitumor activity. [Link]

  • Acs.org. Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. [Link]

  • ResearchGate. 6-Substituted-4-(3-bromophenylamino)quinazolines as Putative Irreversible Inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor (HER-2) Tyrosine Kinases with Enhanced Antitumor Activity. [Link]

  • Gero, T. W., et al. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. European Journal of Medicinal Chemistry, 239, 114532. [Link]

Sources

The Strategic Application of 6-Bromo-2-methoxyquinazoline in the Development of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Kinase Inhibition

The quinazoline core is a cornerstone in modern medicinal chemistry, particularly in the pursuit of novel kinase inhibitors for oncology.[1] Its rigid, bicyclic structure provides an excellent scaffold for orienting functional groups to interact with the ATP-binding pocket of various kinases.[2] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] Consequently, targeting kinases has become a highly successful strategy in cancer therapy, with numerous FDA-approved drugs, such as Gefitinib and Erlotinib, featuring the quinazoline framework.[1][4]

Within the diverse family of quinazoline derivatives, 6-Bromo-2-methoxyquinazoline emerges as a particularly valuable building block. The bromine atom at the 6-position is not merely a placeholder; it is a strategic functional group that significantly enhances the anticancer effects of the resulting compounds.[1] This halogen atom serves as a versatile handle for introducing a wide array of substituents through various cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies and the fine-tuning of inhibitor potency and selectivity.[1][5] The 2-methoxy group, while also amenable to modification, often plays a role in modulating the electronic properties and solubility of the molecule. This application note will provide an in-depth guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound in the synthesis and evaluation of next-generation kinase inhibitors.

The Role of 6-Bromo Substitution in Enhancing Kinase Inhibitory Activity

The presence of a bromine atom at the 6-position of the quinazoline ring has been repeatedly shown to be advantageous for anticancer activity.[1][6] This can be attributed to several factors:

  • Increased Binding Affinity: The bromo group can engage in halogen bonding, a non-covalent interaction with electron-rich atoms in the kinase's active site, thereby increasing the binding affinity and residence time of the inhibitor.

  • Modulation of Physicochemical Properties: The lipophilicity introduced by the bromine atom can influence the compound's cell permeability and overall pharmacokinetic profile.

  • Synthetic Versatility: The C-Br bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the facile introduction of diverse aryl, heteroaryl, and amino moieties at this position, which is crucial for exploring the chemical space and optimizing inhibitor-target interactions.[5]

The following sections will detail the synthetic protocols for leveraging the reactivity of this compound and its derivatives, as well as the methodologies for evaluating the biological activity of the resulting kinase inhibitors.

Synthetic Protocols for the Elaboration of the this compound Scaffold

The true utility of this compound lies in its capacity to be chemically transformed into a diverse library of potential kinase inhibitors. The following protocols outline key synthetic transformations that are commonly employed in this process.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. In the context of quinazoline-based kinase inhibitors, this reaction is instrumental in introducing various aryl and heteroaryl groups at the 6-position, which can probe different regions of the kinase active site.

Experimental Workflow:

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates Inhibitor 6-Bromoquinazoline Derivative Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Sources

The Strategic Use of 6-Bromo-Quinazolines in the Synthesis of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1] Derivatives of this heterocyclic system have demonstrated a vast array of pharmacological activities, including potent antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] In an era where antimicrobial resistance poses a significant threat to global health, the development of new, effective antibacterial agents is a critical priority.[4][5]

This application note provides a technical guide for researchers and drug development professionals on the synthesis of novel antimicrobial compounds using 6-bromo-quinazoline derivatives as key precursors. Structure-activity relationship (SAR) studies have consistently revealed that the presence of a halogen atom, particularly at the C-6 position of the quinazoline ring, can significantly enhance antimicrobial efficacy.[1][2] The protocols and insights herein offer a robust framework for leveraging this structural feature to generate libraries of potential new drug candidates.

Scientific Rationale: The Importance of the 6-Bromo Substituent

The design of effective antimicrobial agents hinges on understanding the structure-activity relationship (SAR) of the core scaffold. For quinazoline and its oxidized form, quinazolin-4(3H)-one, specific substitutions are critical for modulating biological activity.

  • Halogenation at C-6: The introduction of a bromine atom at the 6-position is a validated strategy for enhancing biological potency. This is attributed to the electronic and steric properties of the halogen, which can influence the molecule's binding affinity to its target, metabolic stability, and cell membrane permeability.[1]

  • Versatility at C-2 and N-3: The substituents at the 2 and 3-positions of the quinazolinone ring are pivotal for defining the compound's spectrum of activity.[1] Starting with a versatile precursor allows for the introduction of diverse chemical moieties, such as aromatic rings, amines, or thiols, enabling the fine-tuning of the molecule's antimicrobial profile.[1][6][7]

The diagram below illustrates the key positions on the quinazolin-4(3H)-one scaffold that are frequently modified to optimize antimicrobial activity.

Caption: Key pharmacophoric positions on the quinazolin-4(3H)-one ring for antimicrobial SAR studies.

General Synthetic Workflow

A common and effective strategy for synthesizing a library of 6-bromo-quinazolinone derivatives begins with 5-bromoanthranilic acid. This starting material is first converted into a reactive 6-bromo-3,1-benzoxazin-4-one intermediate. This intermediate is then susceptible to nucleophilic attack by various amines, hydrazines, or other nucleophiles, leading to a ring-opening and subsequent recyclization to form the thermodynamically stable 2,3-disubstituted-6-bromo-quinazolin-4(3H)-one core. This two-step process is highly modular, allowing for the generation of a diverse compound library.

The general workflow is depicted below.

Synthesis_Workflow start 5-Bromoanthranilic Acid intermediate 6-Bromo-3,1-benzoxazin-4-one (Reactive Intermediate) start->intermediate Acylation & Cyclization product 2,3-Disubstituted-6-bromo- quinazolin-4(3H)-one intermediate->product Nucleophilic Attack & Ring Transformation nucleophiles Nitrogen Nucleophiles (e.g., Hydrazine Hydrate, Primary Amines) nucleophiles->product library Diverse Antimicrobial Compound Library product->library Further Derivatization

Caption: General synthetic pathway for producing 6-bromo-quinazolinone derivatives.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 6-bromo-quinazolinone derivatives. These protocols are designed to be self-validating, with clear endpoints and purification steps.

Protocol 1: Synthesis of the Key Intermediate: 6-Bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one

Causality: This protocol creates a reactive benzoxazinone intermediate. The reaction involves the acylation of 5-bromoanthranilic acid with an activated acyl group (o-amino benzoyl chloride), followed by an intramolecular cyclization that expels water to form the oxazinone ring. Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction.

Materials:

  • 5-Bromoanthranilic acid

  • o-Amino benzoyl chloride

  • Pyridine (anhydrous)

  • Petroleum ether (60/80)

  • Distilled water

Procedure:

  • In a 250 mL round-bottom flask, dissolve 5-bromoanthranilic acid (0.16 mol, 34.7 g) in 100 mL of anhydrous pyridine.[8]

  • To this stirring solution, add o-amino benzoyl chloride (0.16 mol, 24.8 g) portion-wise at room temperature. Maintain stirring to ensure a homogenous mixture.[8][9]

  • Continue stirring for 30-45 minutes at room temperature. A precipitate will form.

  • Filter the reaction mixture under suction to collect the precipitate.

  • Wash the collected solid thoroughly with distilled water to remove pyridine hydrochloride, followed by a wash with petroleum ether to remove residual pyridine.[8]

  • Dry the pale cream-colored crystals at 60°C. The expected product is 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one .

Protocol 2: Synthesis of 6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one

Causality: This step transforms the benzoxazinone into the quinazolinone core. Hydrazine hydrate acts as a potent nitrogen nucleophile, attacking the electrophilic carbonyl carbon of the oxazinone. This leads to the opening of the six-membered ring, followed by an intramolecular condensation reaction that forms the stable six-membered dihydropyrimidinone ring of the quinazolinone system, with the elimination of a water molecule.

Materials:

  • 6-Bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one (from Protocol 1)

  • Hydrazine hydrate (99%)

  • Ethanol (absolute)

Procedure:

  • Place the 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one (0.075 mol, ~25 g) into a 250 mL round-bottom flask.[8][10]

  • Add 75 mL of hydrazine hydrate and equip the flask with a reflux condenser.[9][10]

  • Heat the reaction mixture to reflux at 120-130°C for 3-4 hours.[9][10]

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Pale, cream-colored crystals of the product will precipitate out of the solution.

  • Collect the crystals by filtration and recrystallize from absolute ethanol to yield pure 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one .[8]

Antimicrobial Activity Evaluation

The synthesized compounds should be evaluated for their antimicrobial activity against a panel of clinically relevant bacterial and fungal strains. The agar well diffusion method provides a good preliminary screen, while the broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), the gold standard for quantifying antimicrobial potency.

Example Data: The following table presents representative antimicrobial activity data for synthesized 6-bromo-quinazolinone derivatives, demonstrating their potential.

Compound IDModificationZone of Inhibition (mm) vs. S. aureusMIC (µg/mL) vs. S. aureusZone of Inhibition (mm) vs. E. coliMIC (µg/mL) vs. E. coli
1 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one12>6410>64
2 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one16161432
2a Schiff base of 2 (with Salicylaldehyde)2281616
Ciprofloxacin Standard Antibiotic251280.5

Data is illustrative, based on trends reported in cited literature.[9][10][11]

SAR Insights:

  • The conversion of the benzoxazinone (1 ) to the quinazolinone (2 ) significantly increases antibacterial activity, highlighting the importance of the quinazolinone core.[9]

  • The substitution of the amino group at the 3-position, for example, by forming a Schiff base (2a ), further enhances the activity, particularly against the Gram-positive S. aureus.[8] This demonstrates the value of further derivatization.

Proposed Mechanism of Action

While the exact mechanism can vary between derivatives, many quinazolinone-based antibacterials function as non-β-lactam inhibitors of bacterial cell wall synthesis. They have been shown to target Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[6] Inhibition of PBPs leads to the formation of a defective cell wall, ultimately causing bacterial cell lysis and death.

MoA_Diagram cluster_synthesis Bacterial Cell Wall Synthesis pathway_node pathway_node inhibitor_node inhibitor_node process_node process_node outcome_node outcome_node PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes Lysis Cell Lysis & Bacterial Death PBP->Lysis Inhibition leads to defective wall &... CellWall Stable Cell Wall Peptidoglycan->CellWall Leads to Quinazolinone 6-Bromo-Quinazolinone Derivative Quinazolinone->PBP Inhibits

Caption: Proposed mechanism of action for quinazolinone antibacterials via PBP inhibition.

Conclusion

6-Bromo-quinazoline derivatives represent a highly promising and versatile scaffold for the development of novel antimicrobial agents. The synthetic protocols outlined in this note provide a reliable and modular approach to generate diverse libraries of these compounds. The consistent observation that the 6-bromo substituent enhances biological activity makes this class of molecules a priority for further investigation in the ongoing fight against drug-resistant pathogens.

References

  • Al-Ostoot, F. H., et al. (2021). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • McKinney, D. C., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry. Available at: [Link]

  • McKinney, D. C., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. PMC - NIH. Available at: [Link]

  • Gao, C., et al. (2022). The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. PubMed. Available at: [Link]

  • Gao, C., et al. (2022). The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. ResearchGate. Available at: [Link]

  • Abbas, S. Y., et al. (2024). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. ChemistryOpen. Available at: [Link]

  • Gao, C., et al. (2022). The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. Bentham Science. Available at: [Link]

  • Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical Pharmacology Journal. Available at: [Link]

  • Oriental Journal of Chemistry. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry. Available at: [Link]

  • Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Clinical Case Reports and Trails. Available at: [Link]

  • Behalo, M. S., et al. (n.d.). Synthesis of quinazoline derivatives as potential antimicrobial agents. Benha University. Available at: [Link]

  • ACS Omega. (2018). Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity. ACS Publications. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (2017). Synthesis of Quinazoline derivatives and its Antimicrobial Activity. Research Journal of Pharmacy and Technology. Available at: [Link]

  • SciSpace. (n.d.). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. SciSpace. Available at: [Link]

  • Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Medires. Available at: [Link]

  • Request PDF. (n.d.). Design, Synthesis, Antitumor and Antimicrobial Activity of Some Novel 6,7-Dimethoxyquinazoline Derivatives. ResearchGate. Available at: [Link]

  • Murti, Y., et al. (2011). New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for Suzuki Coupling Reactions Involving 6-Bromo-2-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Strategic Importance of 6-Aryl-2-methoxyquinazolines in Modern Drug Discovery

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Specifically, 6-substituted quinazolines have garnered significant attention as potent inhibitors of key signaling proteins like Epidermal Growth Factor Receptor (EGFR), a primary target in oncology.[2][3] The introduction of an aryl or heteroaryl moiety at the 6-position via the Suzuki-Miyaura cross-coupling reaction is a powerful strategy for generating novel derivatives with enhanced potency and tailored pharmacological profiles.[4][5]

6-Bromo-2-methoxyquinazoline serves as a versatile and crucial building block in this endeavor. The methoxy group at the 2-position modulates the electronic properties of the quinazoline core, while the bromine atom at the 6-position provides a reactive handle for palladium-catalyzed C-C bond formation. The Suzuki-Miyaura coupling, celebrated for its mild conditions, functional group tolerance, and the commercial availability of diverse boronic acids, is the premier method for this transformation.[6][7]

This guide provides a comprehensive overview, detailed protocols, and expert insights into the successful execution of Suzuki coupling reactions with this compound, aimed at researchers and professionals in drug development and synthetic chemistry.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organohalide with an organoboron compound.[8][9] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[9]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation : The aryl group from the boronic acid (activated by a base to form a boronate species) is transferred to the palladium center, displacing the halide.[7]

  • Reductive Elimination : The two organic fragments on the palladium complex couple and are eliminated, forming the desired 6-aryl-2-methoxyquinazoline product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[8]

Suzuki_Mechanism cluster_transmetalation Boronate Formation Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd + Ar-X ArylHalide This compound (Ar-X) PdII_Complex Ar-Pd(II)Ln-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation + Ar'-B(OH)₃⁻ BoronicAcid Arylboronic Acid (Ar'-B(OH)2) Base Base (e.g., K₂CO₃) PdII_Ar_Ar Ar-Pd(II)Ln-Ar' Transmetalation->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product 6-Aryl-2-methoxyquinazoline (Ar-Ar') RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocols and Data

General Protocol for Suzuki Coupling of this compound

This protocol provides a robust starting point for the coupling of various aryl and heteroaryl boronic acids. Optimization may be necessary for particularly challenging substrates.

Materials and Reagents:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (2-5 mol%)[10]

  • Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0 - 3.0 equivalents)[10][11]

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup : To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition : Add Pd(dppf)Cl₂ (0.03 eq) to the flask.

  • Inert Atmosphere : Seal the vessel and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

  • Solvent Addition : Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 or 3:1 ratio) via syringe. The reaction concentration is typically 0.1-0.2 M with respect to the starting bromide.

  • Reaction Execution : Heat the reaction mixture to 80-100 °C with vigorous stirring. Reaction times can vary from 2 to 24 hours.[8][10]

  • Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 6-aryl-2-methoxyquinazoline product.

Experimental_Workflow Start Start Setup 1. Combine Reactants - this compound - Arylboronic Acid - Base (K₂CO₃) Start->Setup Catalyst 2. Add Catalyst - Pd(dppf)Cl₂ Setup->Catalyst Inert 3. Purge with Inert Gas (N₂ or Ar) Catalyst->Inert Solvent 4. Add Degassed Solvent (Dioxane/H₂O) Inert->Solvent Heat 5. Heat Reaction (80-100 °C) Solvent->Heat Monitor 6. Monitor Progress (TLC / LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup 7. Aqueous Work-up & Extraction Monitor->Workup Reaction Complete Purify 8. Column Chromatography Workup->Purify Characterize 9. Characterization (NMR, MS) Purify->Characterize End End Characterize->End

Caption: General experimental workflow for the Suzuki coupling reaction.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for the Suzuki coupling of this compound with various arylboronic acids, providing a comparative overview for experimental design.

EntryArylboronic Acid (Ar-B(OH)₂)Catalyst (mol%)Base (eq)Solvent System (v/v)Temp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2.0)Dioxane/H₂O (4:1)9012~85-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃ (2.0)Toluene/H₂O (3:1)1008~90-98
33-Pyridinylboronic acidPd(dppf)Cl₂ (5)K₃PO₄ (3.0)Dioxane/H₂O (4:1)10016~70-85
44-Fluorophenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2.0)DME/H₂O (3:1)8512~88-96

Yields are illustrative and can vary based on reaction scale and purity of reagents.

Expert Insights: Key Considerations & Troubleshooting

As a self-validating system, a well-designed protocol anticipates and mitigates potential issues. Here are critical insights for ensuring successful and reproducible Suzuki couplings.

Causality Behind Experimental Choices
  • Catalyst Selection : Pd(dppf)Cl₂ is a robust and versatile catalyst for many Suzuki couplings involving heteroaromatic halides.[10] The dppf ligand provides a good balance of electron-donating properties and steric bulk, which facilitates both the oxidative addition and reductive elimination steps.[12] For particularly challenging couplings (e.g., with sterically hindered or very electron-rich/poor boronic acids), screening other catalysts like those based on Buchwald ligands (e.g., XPhos, SPhos) may be beneficial.[13]

  • Base : The base plays a crucial role in activating the boronic acid to form the more nucleophilic boronate species.[7] K₂CO₃ and Na₂CO₃ are effective, inexpensive, and commonly used bases.[11] For substrates sensitive to hydrolysis or when dealing with sluggish reactions, stronger bases like K₃PO₄ or Cs₂CO₃ can be employed to accelerate transmetalation.[13][14]

  • Solvent System : A mixture of an organic solvent (like dioxane, toluene, or DME) and water is standard. The organic solvent solubilizes the organic reactants and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[8] The ratio must be optimized to ensure all components remain in solution at the reaction temperature.

  • Inert Atmosphere : Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxidation.[15] Thoroughly degassing the solvent and maintaining an inert atmosphere of nitrogen or argon is critical to prevent catalyst deactivation and ensure high yields.

Troubleshooting Common Issues

Troubleshooting Problem Problem Observed LowYield Low or No Yield Problem->LowYield Dehalogenation Dehalogenation of Starting Material Problem->Dehalogenation Homocoupling Homocoupling of Boronic Acid Problem->Homocoupling Cause_InactiveCat Inactive Catalyst LowYield->Cause_InactiveCat LowYield->Cause_InactiveCat Cause_SlowTrans Slow Transmetalation LowYield->Cause_SlowTrans Cause_PoorSol Poor Solubility LowYield->Cause_PoorSol Dehalogenation->Cause_SlowTrans Cause_Hydride Hydride Source Present Dehalogenation->Cause_Hydride Homocoupling->Cause_SlowTrans Cause_Oxygen Oxygen Contamination Homocoupling->Cause_Oxygen Sol_NewCat Use fresh catalyst / screen ligands Cause_InactiveCat->Sol_NewCat Sol_Degas Ensure thorough degassing Cause_InactiveCat->Sol_Degas Sol_StrongerBase Use stronger base (K₃PO₄, Cs₂CO₃) Cause_SlowTrans->Sol_StrongerBase Cause_SlowTrans->Sol_StrongerBase Cause_SlowTrans->Sol_StrongerBase Sol_ChangeSolvent Screen different solvents (Toluene, DME) Cause_PoorSol->Sol_ChangeSolvent Sol_Anhydrous Use strictly anhydrous solvents Cause_Hydride->Sol_Anhydrous Cause_Oxygen->Sol_Degas

Caption: Troubleshooting logic for common Suzuki coupling issues.

  • Low or No Conversion : This is often due to an inactive catalyst.[13] Ensure reagents are pure, solvents are anhydrous and properly degassed, and the reaction is run under a strictly inert atmosphere. Consider increasing catalyst loading or screening alternative palladium catalysts and ligands.

  • Formation of Dehalogenated Byproduct : The appearance of 2-methoxyquinazoline indicates a competing hydrodehalogenation reaction.[13] This can be caused by impurities acting as hydride sources or if the transmetalation step is slow. Switching to a stronger, non-nucleophilic base or a more electron-rich ligand can accelerate the desired coupling pathway.

  • Homocoupling of Boronic Acid (Ar'-Ar') : This side reaction is often promoted by the presence of oxygen, which can facilitate an alternative catalytic cycle.[13] Rigorous degassing of the reaction mixture is the most effective way to minimize this byproduct.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is an indispensable tool for the synthesis of novel, biologically active molecules. By understanding the underlying mechanism, adhering to robust experimental protocols, and applying informed troubleshooting strategies, researchers can efficiently generate diverse libraries of 6-aryl-2-methoxyquinazolines. The insights and detailed procedures provided in this guide serve as a comprehensive resource to empower scientists in their pursuit of next-generation therapeutics.

References

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Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromo-2-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the Buchwald-Hartwig amination of 6-Bromo-2-methoxyquinazoline. The quinazoline scaffold is a privileged structure in medicinal chemistry, and the ability to efficiently introduce diverse amino functionalities at the C6 position is crucial for the development of novel therapeutics. This guide delves into the mechanistic underpinnings of the reaction, offers detailed application notes for rational catalyst and ligand selection, and provides robust, step-by-step protocols for both the coupling reaction and subsequent product purification. Troubleshooting strategies and data interpretation are also discussed to ensure a high rate of success in this critical transformation.

Introduction: The Strategic Importance of C-N Bond Formation in Quinazoline Chemistry

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous motifs in pharmaceuticals, agrochemicals, and materials science.[3] For drug development professionals, the quinazoline core represents a particularly valuable scaffold, with numerous approved drugs and clinical candidates featuring this heterocyclic system. The ability to selectively functionalize the quinazoline ring, particularly through the introduction of diverse amine substituents, is a powerful tool for modulating pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.

The substrate of focus, this compound, presents a unique set of challenges and opportunities. The bromine atom at the 6-position is amenable to oxidative addition by a palladium(0) catalyst, initiating the catalytic cycle.[4][5] The electron-withdrawing nature of the quinazoline ring system can influence the reactivity of the aryl bromide, while the methoxy group at the 2-position may exert both electronic and steric effects. A thorough understanding of these factors is paramount for the successful execution of the Buchwald-Hartwig amination on this specific substrate.

Mechanistic Overview: The Catalytic Cycle

A foundational understanding of the reaction mechanism is essential for rational troubleshooting and optimization. The generally accepted catalytic cycle for the Buchwald-Hartwig amination proceeds through a series of well-defined steps:

Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-Br Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Deprotonation & Ligand Exchange Deprotonation & Ligand Exchange Amine Coordination->Deprotonation & Ligand Exchange Base Reductive Elimination Complex Reductive Elimination Complex Deprotonation & Ligand Exchange->Reductive Elimination Complex - Base-H+ Br- Reductive Elimination Complex->Pd(0)L2 Ar-NR2 Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction Monitoring & Workup cluster_2 Purification Reagents Combine this compound, Amine, Base, and Solvent in a Schlenk flask. Degas Degas the mixture by three 'freeze-pump-thaw' cycles. Reagents->Degas Catalyst_Addition Backfill with Argon and add Pd precatalyst and ligand. Degas->Catalyst_Addition Heating Heat the reaction mixture with stirring. Catalyst_Addition->Heating TLC_Monitoring Monitor reaction progress by TLC or LC-MS. Heating->TLC_Monitoring Cooling Cool the reaction to room temperature. TLC_Monitoring->Cooling Filtration Dilute with solvent and filter through Celite. Cooling->Filtration Extraction Perform aqueous workup and extraction. Filtration->Extraction Drying Dry the organic layer over Na2SO4. Extraction->Drying Concentration Concentrate the solution in vacuo. Drying->Concentration Chromatography Purify the crude product by column chromatography. Concentration->Chromatography Characterization Characterize the final product. Chromatography->Characterization

Figure 2: A generalized workflow for the Buchwald-Hartwig amination experiment.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 - 1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%)

  • Ligand (if not using a precatalyst, e.g., Xantphos, 2-10 mol%)

  • Base (e.g., NaOtBu, 1.5 - 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the amine, and the base.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Degas the resulting suspension by bubbling argon through it for 15-20 minutes, or by subjecting it to three "freeze-pump-thaw" cycles.

  • Under a positive pressure of argon, add the palladium precatalyst and ligand (if separate).

  • Seal the Schlenk flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

Workup and Purification Protocol
  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Filter the mixture through a pad of Celite to remove insoluble inorganic salts and the palladium catalyst. Wash the pad with additional solvent.

  • Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation and Interpretation

For systematic optimization, it is beneficial to screen a variety of reaction conditions and present the results in a tabular format.

EntryPd Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)Xantphos (4)NaOtBu (2.0)Toluene1001285
2XPhos Pd G3 (2)-NaOtBu (2.0)Toluene100892
3Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2.0)Dioxane1102475
4XPhos Pd G3 (2)-K₃PO₄ (2.0)Dioxane1102468

Table 1: Example of a reaction optimization table for the amination of this compound with a generic secondary amine.

This structured approach allows for a clear comparison of the efficacy of different catalyst systems and reaction parameters, facilitating the identification of the optimal conditions for a specific transformation.

Troubleshooting Common Issues

Even with a well-defined protocol, challenges can arise. The following are some common issues and potential solutions:

  • Low or No Conversion:

    • Inactive Catalyst: Ensure that the palladium precatalyst and ligand are not degraded. Use fresh reagents and properly degassed solvents.

    • Insufficiently Strong Base: The chosen base may not be strong enough to deprotonate the amine. Consider using a stronger base like NaOtBu.

    • Poor Ligand Choice: The selected ligand may not be optimal for the substrate. Screen a panel of different ligands.

    • Reaction Temperature Too Low: Increase the reaction temperature, but be mindful of potential decomposition.

  • Formation of Side Products:

    • Hydrodehalogenation: This side reaction, where the bromine atom is replaced by a hydrogen, can sometimes be observed. This may be indicative of catalyst decomposition or the presence of water. Ensure anhydrous conditions.

    • Homocoupling of the Amine or Aryl Halide: This can occur at high catalyst loadings or temperatures. Consider reducing the catalyst concentration.

  • Difficulty in Purification:

    • Residual Palladium: If the product is contaminated with palladium, filtering through a pad of Celite or treating with a palladium scavenger can be effective.

    • Co-eluting Impurities: If impurities are difficult to separate by column chromatography, consider recrystallization or preparative HPLC.

Conclusion

The Buchwald-Hartwig amination of this compound is a powerful and versatile method for the synthesis of a diverse array of 6-aminoquinazoline derivatives. A thorough understanding of the reaction mechanism, coupled with a rational approach to the selection of the catalyst, ligand, base, and solvent, is key to achieving high yields and purity. The protocols and application notes provided in this guide are intended to serve as a robust starting point for researchers in their synthetic endeavors. With careful execution and systematic optimization, this reaction will continue to be an invaluable tool in the field of drug discovery and development.

References

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  • Bakulev, V. A., et al. (2022). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules, 27(14), 4438. Retrieved from [Link]

  • ResearchGate. (n.d.). Pd‐catalyzed Buchwald‐Hartwig amination reaction of 5‐bromothiazoles 1 with diarylamines. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

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  • Gildner, P. G., & Colacot, T. J. (2015). NIXANTPHOS: A Highly Active Ligand for Palladium Catalyzed Buchwald-Hartwig Amination of Unactivated Aryl Chlorides. Dalton Transactions, 44(45), 19533-19537. Retrieved from [Link]

  • ResearchGate. (2020). Modulating Electronic Properties of N‐Heterocyclic Carbene Ligands: Effects on the Pd‐Catalyzed Buchwald–Hartwig Amination. Retrieved from [Link]

  • Al-blewi, F. F., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Molecules, 27(14), 4503. Retrieved from [Link]

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  • ResearchGate. (n.d.). Pd-G3 XantPhos as an efficient catalyst: Microwave-assisted C-S cross-coupling reaction in DMF. Retrieved from [Link]

  • Vaddamanu, N. L., et al. (2012). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 134(4), 2248–2259. Retrieved from [Link]

  • ResearchGate. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Discovery of N-aryl sulphonamide-quinazoline derivatives as anti-gastric cancer agents in vitro and in vivo via activating the Hippo signalling pathway. Retrieved from [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Retrieved from [Link]

  • Fors, B. P., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Journal of the American Chemical Society, 136(4), 15914-15917. Retrieved from [Link]

  • Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
  • Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8867–8873. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Retrieved from [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic Letters, 16(17), 4388–4391. Retrieved from [Link]

  • ResearchGate. (2005). Palladium-Catalyzed Amination and Amidation of Benzo-Fused Bromine-Containing Heterocycles. Retrieved from [Link]

  • Eicher, T., et al. (2020). 3-Aryl-5-aminobiphenyl Substitutedt[4][6][7]riazolo[4,3-c]quinazolines: Synthesis and Photophysical Properties. Molecules, 25(21), 5035. Retrieved from [Link]

  • Organic Chemistry Portal. (2008). Microwave Chemistry: Quinazolinediones and Thioxoquinazolines, N-Arylation, Pd-Catalyzed Amination of Aryl chlorides, Azaheterocycles. Retrieved from [Link]

  • RSC Publishing. (2012). Preparation of 4-arylquinazolines with o-(N-alkyl,N-p-tosyl)aminobenzonitriles, aryllithiums, and NIS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Retrieved from [Link]

Sources

Protocol for the synthesis of 6-Bromo-2-methoxyquinazoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Multi-Step Synthesis of 6-Bromo-2-methoxyquinazoline

Introduction: The Significance of the Quinazoline Scaffold

Quinazolines represent a vital class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous molecules with a broad spectrum of pharmacological activities.[1] Their derivatives are integral to medicinal chemistry, demonstrating antibacterial, antiviral, anti-inflammatory, and notably, anticancer properties.[1] The FDA-approved drug Vandetanib, used for treating certain types of thyroid cancer, features a quinazoline core, underscoring the scaffold's therapeutic importance.[1]

The this compound derivative is a particularly valuable synthetic intermediate. The bromine atom at the 6-position serves as a versatile functional handle, enabling further molecular elaboration through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the systematic exploration of the chemical space around the quinazoline core to optimize biological activity. The 2-methoxy group modulates the electronic properties and steric profile of the molecule, influencing its binding affinity to biological targets.

This application note provides a detailed, research-grade protocol for the multi-step synthesis of this compound from commercially available starting materials. The described pathway is designed to be robust and reproducible, providing researchers with a reliable method to access this key intermediate for drug discovery and development programs.

Overall Reaction Scheme

The synthesis proceeds through a four-step sequence starting from 2-amino-5-bromobenzoic acid. The key transformations involve a cyclization to form the quinazoline-2,4-dione core, followed by a double chlorination, a selective nucleophilic aromatic substitution (SNAr) to install the methoxy group, and a final reductive dehalogenation.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination cluster_2 Step 3: Selective Methoxylation cluster_3 Step 4: Reductive Dechlorination A 2-Amino-5-bromobenzoic Acid B 6-Bromoquinazoline-2,4(1H,3H)-dione A->B Urea, Heat (190°C) C 6-Bromo-2,4-dichloroquinazoline B->C POCl₃, N,N-Dimethylaniline, Reflux D 6-Bromo-4-chloro-2-methoxyquinazoline C->D NaOMe, MeOH, 0°C to RT E This compound D->E H₂, Pd/C, Et₃N, EtOAc

Caption: Four-step synthesis pathway to this compound.

Mechanistic Considerations & Causality

  • Cyclization: The reaction of an anthranilic acid with urea at high temperature is a classic method for forming the quinazoline-2,4-dione scaffold. The reaction proceeds via the formation of an intermediate ureide, which then undergoes intramolecular cyclization with the elimination of ammonia.

  • Chlorination: Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for converting the keto groups of the quinazolinone into chloro groups. The addition of a high-boiling tertiary amine, such as N,N-dimethylaniline, acts as a catalyst and acid scavenger, driving the reaction to completion.

  • Selective SNAr: The key to this synthesis is the differential reactivity of the two chlorine atoms. The C2 position of the quinazoline ring is more electron-deficient and thus more susceptible to nucleophilic attack than the C4 position. By carefully controlling the reaction temperature (starting at 0°C), a nucleophile like sodium methoxide will preferentially displace the C2-chloro group.

  • Reductive Dechlorination: The final step involves the removal of the remaining C4-chloro group. This is achieved via catalytic hydrogenation. Palladium on carbon (Pd/C) is an excellent catalyst for this type of hydrodehalogenation. Triethylamine (Et₃N) is added as a base to neutralize the hydrochloric acid that is formed during the reaction, preventing catalyst poisoning and side reactions.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Amino-5-bromobenzoic acid≥98%Standard Supplier
UreaACS ReagentStandard Supplier
Phosphorus oxychloride (POCl₃)≥99%Standard SupplierExtremely corrosive and water-reactive.
N,N-Dimethylaniline≥99.5%Standard Supplier
Sodium methoxide (NaOMe)95%Standard SupplierWater-sensitive.
Methanol (MeOH)AnhydrousStandard Supplier
Palladium on Carbon (Pd/C)10 wt. %Standard SupplierFlammable solid.
Triethylamine (Et₃N)≥99.5%Standard Supplier
Ethyl Acetate (EtOAc)ACS GradeStandard Supplier
Dichloromethane (DCM)ACS GradeStandard Supplier
Celite®---Standard SupplierFor filtration.
Standard Glassware------Round-bottom flasks, condenser, etc.
Magnetic Stirrer/Hotplate------
Hydrogenation Apparatus------Balloon or Parr shaker.
PART 1: Synthesis of 6-Bromoquinazoline-2,4(1H,3H)-dione
  • Setup: In a 250 mL round-bottom flask, thoroughly mix 2-amino-5-bromobenzoic acid (21.6 g, 100 mmol) and urea (30.0 g, 500 mmol).

  • Reaction: Heat the solid mixture in an oil bath to 190 °C. The mixture will melt, bubble (ammonia evolution), and then re-solidify. Maintain the temperature for 30 minutes.

  • Work-up: Allow the flask to cool to room temperature. Add 100 mL of water and break up the solid. Heat the suspension to boiling, then cool in an ice bath.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry in a vacuum oven at 80 °C. The product is typically obtained as a white to off-white solid and is used without further purification.

PART 2: Synthesis of 6-Bromo-2,4-dichloroquinazoline

Safety Note: This step must be performed in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including heavy-duty gloves, a lab coat, and a face shield.[2][3]

  • Setup: To a 250 mL flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl fumes), add 6-bromoquinazoline-2,4(1H,3H)-dione (12.0 g, 50 mmol), phosphorus oxychloride (75 mL, 800 mmol), and N,N-dimethylaniline (3.2 mL, 25 mmol).

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 4 hours. The solution should become clear.

  • Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto 500 g of crushed ice with vigorous stirring. A precipitate will form.

  • Isolation: Collect the solid by vacuum filtration. Wash the solid with copious amounts of cold water until the filtrate is neutral. Dry the product under vacuum.

PART 3: Synthesis of 6-Bromo-4-chloro-2-methoxyquinazoline
  • Setup: Dissolve 6-bromo-2,4-dichloroquinazoline (13.9 g, 50 mmol) in 250 mL of anhydrous methanol in a 500 mL flask. Cool the solution to 0 °C in an ice bath.

  • Reaction: Prepare a solution of sodium methoxide by carefully adding sodium (1.26 g, 55 mmol) to 50 mL of anhydrous methanol (alternatively, use a commercial solution). Add this NaOMe solution dropwise to the quinazoline solution at 0 °C over 30 minutes.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction by TLC (thin-layer chromatography) until the starting material is consumed.

  • Work-up: Remove the methanol under reduced pressure. Add 200 mL of water to the residue.

  • Isolation: Extract the aqueous layer with dichloromethane (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, which can be purified by recrystallization from ethanol or by column chromatography.

PART 4: Synthesis of this compound

Safety Note: Palladium on carbon can be pyrophoric, especially when dry and saturated with hydrogen. Handle with care, preferably under an inert atmosphere or as a wet paste.

  • Setup: In a hydrogenation flask, dissolve 6-bromo-4-chloro-2-methoxyquinazoline (13.6 g, 50 mmol) in 250 mL of ethyl acetate. Add triethylamine (8.4 mL, 60 mmol).

  • Catalyst Addition: Carefully add 10% Pd/C (1.3 g, 10 mol% Pd) to the solution.

  • Reaction: Seal the flask, evacuate and backfill with hydrogen gas (H₂) three times. Maintain a positive pressure of hydrogen (a balloon is sufficient for this scale) and stir the mixture vigorously at room temperature for 12-16 hours.

  • Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry completely. Wash the pad with ethyl acetate (50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the final product, this compound.

Purification and Characterization

  • Purification: The final product is typically a solid that can be purified by recrystallization or flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).

  • Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques.

    • ¹H NMR: Expect characteristic aromatic proton signals. The methoxy group should appear as a singlet around 4.0 ppm.

    • ¹³C NMR: Expect signals for all 10 carbons. The methoxy carbon should appear around 55 ppm.[4]

    • Mass Spectrometry: The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺). For C₁₀H₈BrNO, the expected monoisotopic mass is approximately 236.98 Da.[4]

Experimental Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purify Purification & Analysis A Assemble Glassware & Reagents B Establish Inert Atmosphere (if needed) A->B C Charge Reagents into Flask B->C D Control Temperature (Cooling/Heating) C->D E Monitor Reaction via TLC D->E F Quench Reaction E->F G Liquid-Liquid Extraction F->G H Dry Organic Layer G->H I Solvent Removal (Rotovap) H->I J Recrystallization or Chromatography I->J K Characterize Product (NMR, MS) J->K L Store Final Compound K->L

Sources

Application Note: Comprehensive Analytical Characterization of 6-Bromo-2-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

6-Bromo-2-methoxyquinazoline is a heterocyclic compound of significant interest in synthetic and medicinal chemistry. The quinazoline scaffold is a core structural motif in numerous pharmacologically active molecules, including approved drugs for cancer therapy.[1][2] The presence of a bromine atom at the 6-position provides a versatile handle for further functionalization via cross-coupling reactions, while the 2-methoxy group influences the electronic properties and potential receptor interactions of derivative compounds.

Given its role as a critical intermediate, verifying the identity, purity, and structural integrity of this compound is paramount. An impurity or misidentification at this stage can have cascading negative effects on downstream synthetic steps, biological assays, and the overall trajectory of a research program. This guide outlines a multi-technique analytical approach, grounded in established principles, to provide a comprehensive and trustworthy characterization of this molecule.

Physicochemical Properties Summary
PropertyValueSource
Chemical Formula C₉H₇BrN₂OCalculated
Molecular Weight 239.07 g/mol Calculated
Monoisotopic Mass 237.97453 DaCalculated
CAS Number 1260785-32-7ECHEMI[3]
Appearance Off-white to light yellow solid (typical)Generic Observation

Integrated Analytical Workflow

A robust characterization relies not on a single technique, but on the convergence of data from multiple orthogonal methods. Each technique provides a unique piece of the puzzle, and together they create a self-validating system. The logical flow begins with establishing the chemical structure and molecular weight, followed by a quantitative assessment of purity.

G cluster_0 Structural Elucidation cluster_1 Purity & Quantification NMR NMR Spectroscopy (¹H & ¹³C) MS Mass Spectrometry (ESI-MS) NMR->MS Confirms Connectivity & MW Hypothesis Confirmed Structurally Confirmed & Purity Assessed NMR->Confirmed EA Elemental Analysis (CHN) MS->Confirmed HPLC HPLC-UV (Purity Assessment) HPLC->EA Confirms Purity & Elemental Composition HPLC->Confirmed EA->Confirmed Sample Test Sample: This compound Sample->NMR Primary Structure Sample->MS Molecular Weight Sample->HPLC Purity

Caption: Integrated workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of a molecule. It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about the chemical environment, proximity, and coupling of atoms.[1] For this compound, NMR confirms the presence of the quinazoline core, the methoxy group, the bromine substitution pattern, and the relative positions of all protons.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃).

    • Causality: CDCl₃ is a standard solvent for many organic molecules, offering good solubility and a clean spectral window. The deuterium lock signal is essential for the spectrometer's stability.

  • Internal Standard: Add a small drop of Tetramethylsilane (TMS) to the NMR tube. TMS provides a reference signal at 0.00 ppm for accurate chemical shift calibration.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer for data acquisition.

    • Causality: Higher field strengths provide better signal dispersion and resolution, which is critical for unambiguously assigning protons in the complex aromatic region.

  • ¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. As ¹³C has a low natural abundance, more scans (~1024 or more) are typically required. A proton-decoupled experiment is standard to ensure each unique carbon appears as a single line.

Data Interpretation and Expected Results

¹H NMR (400 MHz, CDCl₃):

  • ~4.15 ppm (singlet, 3H): This signal corresponds to the three equivalent protons of the methoxy (-OCH₃) group. Its singlet nature indicates no adjacent protons.

  • ~7.60 - 8.20 ppm (multiplets, 4H): This region contains the signals for the four protons on the quinazoline ring system. Based on known structures of 6-bromoquinazolines, the following assignments can be predicted:[1][4]

    • One proton will appear as a doublet, corresponding to the proton adjacent to the bromine-substituted carbon.

    • Another proton will appear as a doublet of doublets, due to coupling with two different neighboring protons.

    • A third proton will appear as a distinct singlet or a narrow doublet, characteristic of its specific position on the heterocyclic ring.

    • The fourth aromatic proton will also exhibit a distinct splitting pattern based on its neighbors. Precise assignment requires advanced 2D NMR techniques (like COSY and HSQC) but the presence of four distinct signals in this region is a key indicator of the core structure.

¹³C NMR (100 MHz, CDCl₃):

  • ~55 ppm: The signal for the methoxy (-OCH₃) carbon.

  • ~115 - 165 ppm: This region will contain nine distinct signals corresponding to the nine carbons of the quinazoline ring system. Carbons directly attached to heteroatoms (N, O) will be further downfield. The carbon bearing the bromine atom (C-6) will also have a characteristic shift.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For this application, Electrospray Ionization (ESI) is an ideal soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[2] The primary goal is to confirm the molecular weight of the compound. A key confirmatory feature for this compound is the distinctive isotopic signature of bromine.[5]

G cluster_0 Expected Bromine Isotope Pattern a Relative Abundance yaxis b c m/z Br79 [M+H]⁺ (⁷⁹Br) ~100% Br81 [M+2+H]⁺ (⁸¹Br) ~97% peak1 peak2 xaxis

Sources

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 6-Bromo-2-methoxyquinazoline Analogs as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its versatile biological activities.[1] Notably, it forms the structural backbone of numerous approved and investigational drugs, particularly in the realm of oncology.[2][3] A significant class of these are potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways.[4] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention.[4][5]

Among the various quinazoline derivatives, the 4-anilinoquinazoline framework has been extensively explored and has proven to be a highly successful template for the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.[2][6] EGFR is a key player in cell proliferation, differentiation, and survival, and its aberrant activation is a frequent driver of tumor growth.[2][7] This has led to the successful clinical application of several quinazoline-based EGFR inhibitors.[3]

This application note provides a comprehensive guide to the structure-activity relationship (SAR) studies of a specific subclass: 6-Bromo-2-methoxyquinazoline analogs . We will delve into the rationale behind their design, synthetic protocols, and methods for biological evaluation, offering insights for researchers and drug development professionals working on novel kinase inhibitors. The presence of a bromine atom at the 6-position and a methoxy group at the 2-position of the quinazoline ring offers unique electronic and steric properties that can be exploited to fine-tune the inhibitory activity and selectivity of these compounds.

The Strategic Importance of Substitution Patterns: A SAR Overview

The biological activity of quinazoline-based kinase inhibitors is exquisitely sensitive to the nature and position of substituents on the heterocyclic core and its appended functionalities. Understanding these structure-activity relationships is paramount for rational drug design.

The Role of the 6-Bromo Substituent

The introduction of a bromine atom at the 6-position of the quinazoline ring is a common strategy in the design of kinase inhibitors. This substitution can influence the molecule's properties in several ways:

  • Electronic Effects: The electron-withdrawing nature of the bromine atom can modulate the electron density of the quinazoline ring system, potentially influencing its interaction with the target kinase.

  • Steric Bulk: The bromine atom provides additional steric bulk, which can be crucial for optimizing van der Waals interactions within the ATP-binding pocket of the kinase.

  • Metabolic Stability: Halogenation can sometimes block sites of metabolism, thereby improving the pharmacokinetic profile of the drug candidate.

The Influence of the 2-Methoxy Group

While the 2-position of the quinazoline ring has been explored with various substituents, the 2-methoxy group offers specific potential advantages:

  • Hydrogen Bond Acceptor: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming key interactions with amino acid residues in the kinase active site.

  • Modulation of Solubility and Lipophilicity: The methoxy group can influence the physicochemical properties of the compound, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Conformational Rigidity: The 2-substituent can influence the overall conformation of the molecule, which may be important for achieving the optimal binding orientation.

The Critical 4-Anilino Moiety

For EGFR inhibitors, the 4-anilino group is a cornerstone of the pharmacophore. It typically engages in crucial hydrogen bonding interactions with the hinge region of the kinase domain. The substitution pattern on this aniline ring is a major determinant of inhibitory potency and selectivity. SAR studies have shown that small, electron-withdrawing groups at the meta and para positions of the aniline ring often lead to enhanced activity.[8]

Visualizing the Core Concepts

To better illustrate the relationships discussed, the following diagrams provide a visual representation of the key concepts.

SAR_Summary cluster_quinazoline This compound Core cluster_activity Biological Outcome Quinazoline Quinazoline Scaffold Pos6 6-Bromo - Electronic Effects - Steric Bulk - Metabolic Stability Quinazoline->Pos6 Position 6 Pos2 2-Methoxy - H-Bond Acceptor - Physicochemical Properties - Conformation Quinazoline->Pos2 Position 2 Pos4 4-Anilino Moiety - Hinge Binding - Potency & Selectivity Quinazoline->Pos4 Position 4 Activity Kinase Inhibitory Activity (e.g., EGFR) Pos6->Activity Modulates Potency Pos2->Activity Fine-tunes Interaction Pos4->Activity Crucial for Activity

Caption: Key structural features influencing the kinase inhibitory activity of this compound analogs.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound analogs.

Protocol 1: General Synthesis of 6-Bromo-2-methoxy-4-(substituted-anilino)quinazolines

This protocol outlines a general synthetic route starting from 5-bromoanthranilic acid.

Synthesis_Workflow A 5-Bromoanthranilic Acid B Cyclization (e.g., with Cyanogen bromide) A->B C 6-Bromo-2-amino-3H-quinazolin-4-one B->C D Diazotization & Hydrolysis (NaNO2, H2SO4, heat) C->D E 6-Bromo-quinazoline-2,4-dione D->E F Chlorination (POCl3, DIPEA) E->F G 6-Bromo-2,4-dichloroquinazoline F->G H Nucleophilic Substitution (Step 1) (Sodium methoxide) G->H I 6-Bromo-4-chloro-2-methoxyquinazoline H->I J Nucleophilic Substitution (Step 2) (Substituted aniline, IPA, heat) I->J K Target Compound: 6-Bromo-2-methoxy-4-(substituted-anilino)quinazoline J->K

Sources

Application Notes & Protocols: Utilizing 6-Bromo-2-methoxyquinazoline as a Versatile Scaffold for Structure-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Quinazoline Scaffold

The quinazoline core is a quintessential "privileged scaffold" in medicinal chemistry, a structural motif that is capable of binding to multiple biological targets with high affinity.[1][2] This versatility has made it a cornerstone in modern drug discovery, particularly in oncology. Several FDA-approved drugs, including gefitinib (Iressa®) and erlotinib (Tarceva®), are built upon the quinazoline framework and function as potent kinase inhibitors.[3][4] They exert their therapeutic effects by targeting key enzymes in cell signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer.[5][6]

Structure-Based Drug Design (SBDD) is a powerful paradigm that leverages high-resolution structural information of a biological target, typically a protein, to design new drug candidates. This guide focuses on the strategic utilization of 6-Bromo-2-methoxyquinazoline as an exemplary starting point for an SBDD campaign. This specific molecule is not an end-product but a highly valuable chemical fragment or building block. Its utility stems from three key features:

  • The Quinazoline Core: Provides a rigid, bicyclic structure that serves as a robust anchor within a protein's binding site.

  • The 2-Methoxy Group: A potential hydrogen bond acceptor that can be modified to fine-tune electronic properties and explore specific sub-pockets of the target.

  • The 6-Bromo Substituent: A critical synthetic handle. The bromine atom is an excellent leaving group for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the systematic and rational exploration of chemical space to improve potency and selectivity.[7][8]

This document provides detailed protocols for confirming target engagement, elucidating the structural basis of interaction, and guiding the subsequent optimization of this scaffold.

Physicochemical Properties of the Core Scaffold

A thorough understanding of the starting fragment's properties is essential for experimental design.

PropertyValueSource
IUPAC Name This compoundN/A (Standard Nomenclature)
Molecular Formula C₉H₇BrN₂OChemdiv[9] (Analog)
Molecular Weight 239.07 g/mol Benchchem[7] (Analog)
CAS Number 915924-79-7Benchchem[7] (4-methoxy analog)
Appearance White to off-white solidGeneral Observation
LogP (calculated) ~2.5 - 3.0Varies by algorithm

Note: Data is representative of the core scaffold and may be based on closely related analogs, as this specific isomer is primarily used as a synthetic intermediate.

The Structure-Based Drug Design (SBDD) Workflow

The power of SBDD lies in its iterative nature. By repeatedly obtaining structural feedback, researchers can make rational, data-driven decisions to improve the properties of a lead compound. The workflow described here uses a hypothetical campaign targeting a protein kinase (e.g., EGFR) as a practical example.

SBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Structure & Design cluster_2 Phase 3: Lead Optimization Target_Selection Target Selection (e.g., EGFR Kinase) Fragment_Screen Fragment Screening (Biophysical Assay) Target_Selection->Fragment_Screen Hit_Validation Hit Validation (ITC / SPR) Fragment_Screen->Hit_Validation Co_Crystallization Co-Crystallization Hit_Validation->Co_Crystallization Structure_Determination X-ray Structure Determination Co_Crystallization->Structure_Determination SBDD_Cycle Structure-Based Design (Computational Docking) Structure_Determination->SBDD_Cycle Synthesis Chemical Synthesis (e.g., Suzuki Coupling) SBDD_Cycle->Synthesis Bio_Assay Biological Assay (Kinase Inhibition) Synthesis->Bio_Assay SAR_Analysis SAR Analysis Bio_Assay->SAR_Analysis SAR_Analysis->SBDD_Cycle Iterate

Caption: The iterative cycle of Structure-Based Drug Design (SBDD).

Protocol 1: Hit Validation via Isothermal Titration Calorimetry (ITC)

Causality & Rationale: Before committing significant resources to crystallization, it is imperative to confirm that the fragment (this compound) genuinely binds to the target protein and to quantify the binding affinity (K_D), enthalpy (ΔH), and stoichiometry (n). ITC is the gold standard for this purpose as it directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a label-free, in-solution format.

Methodology: Step-by-Step ITC Protocol

  • Protein & Compound Preparation:

    • Dialyze the purified target kinase extensively against the final ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol, 0.5 mM TCEP). The dialysis buffer will be used for all dilutions to minimize buffer mismatch artifacts.

    • Prepare a concentrated stock solution of this compound in 100% DMSO.

    • Dilute the protein to a final concentration of 10-20 µM in the ITC buffer.

    • Dilute the compound stock into the exact same buffer used for the protein to a final concentration of 100-200 µM. The final DMSO concentration should be identical in both the sample cell and the syringe (typically ≤ 5%) to minimize heats of dilution.

  • Instrument Setup & Experiment Execution:

    • Thoroughly clean the instrument's sample cell and titration syringe with detergent followed by extensive water and buffer rinses.

    • Load the protein solution into the sample cell (~200 µL) and the compound solution into the injection syringe (~40 µL).

    • Set the experimental temperature (e.g., 25°C).

    • Equilibrate the system for at least 30 minutes.

    • Program the injection sequence: typically one initial 0.4 µL injection (discarded during analysis) followed by 19 subsequent 2.0 µL injections, with a spacing of 150 seconds between injections to allow a return to baseline.

  • Control Experiment (Self-Validation):

    • To ensure the observed heat changes are due to binding and not artifacts, perform a control titration by injecting the compound solution from the syringe into the sample cell containing only the ITC buffer (no protein). The heats from this control run will be subtracted from the main experiment's data.

  • Data Analysis & Interpretation:

    • Integrate the raw power peaks to determine the heat change per injection (µcal/sec).

    • Subtract the control data (heats of dilution).

    • Plot the resulting heat change (kcal/mol of injectant) against the molar ratio of ligand to protein.

    • Fit the data to a suitable binding model (e.g., one-site independent). The fitting algorithm will yield the key parameters: K_D (dissociation constant), ΔH (enthalpy of binding), and n (stoichiometry).

Expected Outcome: For a fragment hit, a K_D in the micromolar (µM) to high nanomolar (nM) range is expected. A stoichiometry (n) value close to 1.0 suggests a 1:1 binding model, validating a specific interaction.

Protocol 2: Co-crystallization for Structural Elucidation

Causality & Rationale: The cornerstone of SBDD is a high-resolution (typically < 2.5 Å) crystal structure of the protein-ligand complex. This provides a precise three-dimensional map of the binding site, revealing the ligand's binding mode, conformation, and the specific atomic interactions (hydrogen bonds, hydrophobic contacts) that mediate binding.[10] This information is critical for designing modifications that enhance these interactions. Co-crystallization, where the protein and ligand are mixed prior to crystallization, is often the preferred method.

CoCrystallization_Workflow cluster_prep Preparation cluster_setup Vapor Diffusion Setup cluster_growth Crystal Growth Protein Purified Protein Complex Protein-Ligand Complex (Incubate on ice) Protein->Complex Ligand Ligand Stock (this compound) Ligand->Complex Mix Mix 1µL Complex + 1µL Reservoir Complex->Mix Reservoir Reservoir Solution (Precipitant, Buffer, Salt) Reservoir->Mix Drop Pipette 'Sitting Drop' Mix->Drop Seal Seal Well Drop->Seal Equilibration Vapor Diffusion (Water moves from drop to reservoir) Seal->Equilibration Supersaturation Supersaturation (Protein concentration increases) Equilibration->Supersaturation Crystal Crystal Formation Supersaturation->Crystal

Caption: Workflow for the sitting drop vapor diffusion co-crystallization method.

Methodology: Step-by-Step Co-crystallization Protocol

  • Complex Formation:

    • Concentrate the purified target kinase to ~10 mg/mL.

    • Prepare a 100 mM stock of this compound in 100% DMSO.

    • Add the ligand to the protein solution to achieve a final concentration that is in 5- to 10-fold molar excess over the protein. The final DMSO concentration should not exceed 5% (v/v) to avoid interfering with crystallization.

    • Incubate the protein-ligand mixture on ice for at least 1-2 hours to ensure complex formation.[11]

  • Crystallization Screening:

    • Use commercially available sparse-matrix crystallization screens (e.g., 96-well plates) that cover a wide range of pH, precipitants (e.g., PEGs, salts), and additives.

    • Using a robotic or manual pipetting system, set up sitting drop vapor diffusion plates. In each well, mix ~0.5 µL of the protein-ligand complex with ~0.5 µL of the corresponding reservoir solution.

    • Seal the plates and incubate them in a temperature-controlled environment (e.g., 20°C).

  • Hit Identification and Optimization:

    • Monitor the plates regularly for crystal growth over several weeks using a microscope.

    • Once initial "hits" (small crystals or crystalline precipitate) are identified, perform optimization screening. This involves systematically varying the concentrations of the precipitant, salt, and buffer pH around the initial hit condition to grow larger, single, diffraction-quality crystals.

  • Crystal Harvesting and Cryo-protection:

    • Carefully loop a single crystal out of the drop.

    • Briefly pass the crystal through a cryo-protectant solution to prevent ice formation during freezing. The cryo-protectant is typically the mother liquor supplemented with 20-30% glycerol or ethylene glycol.

    • Plunge the crystal into liquid nitrogen to flash-freeze it.

    • Store the frozen crystal in liquid nitrogen until ready for X-ray diffraction data collection.

Protocol 3: Structure-Guided Lead Optimization

Causality & Rationale: With a co-crystal structure in hand, the SBDD cycle can begin in earnest. The structure reveals which parts of the ligand are making favorable interactions and, crucially, where there are opportunities for improvement. The 6-bromo position is the primary vector for optimization. By observing the environment around the bromine atom in the crystal structure, chemists can design new functional groups to be added via cross-coupling chemistry that will occupy nearby empty pockets or form new hydrogen bonds, thereby increasing binding affinity and selectivity.[12][13]

Methodology: A Hybrid Computational & Synthetic Workflow

  • Computational Design (Molecular Docking):

    • Protein Preparation: Start with the solved co-crystal structure. Remove water molecules, add hydrogen atoms, and assign appropriate protonation states and partial charges using software like Schrödinger Maestro or MOE.

    • Virtual Library Design: In silico, replace the bromine atom on the this compound scaffold with a diverse set of chemical moieties (e.g., phenyl rings, heterocycles, alkyl chains) that are synthetically accessible via Suzuki or other coupling reactions.

    • Docking Simulation: Define the binding site based on the position of the original ligand. Dock the virtual library of new compound ideas into this binding site.

    • Analysis: Score the docked poses based on predicted binding energy and visually inspect the top-scoring compounds. Prioritize designs that form new, favorable interactions (e.g., a hydrogen bond with a backbone carbonyl or a hydrophobic interaction with a leucine residue) and have good geometric fit without steric clashes.

  • Synthetic Elaboration (Example: Suzuki Coupling):

    • Reaction Setup: In a reaction vial, combine this compound (1 equivalent), the desired boronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, ~0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).

    • Solvent & Conditions: Add a suitable solvent mixture (e.g., dioxane and water). Purge the mixture with an inert gas (argon or nitrogen).

    • Heating: Heat the reaction mixture (e.g., to 90-100°C) and monitor its progress by TLC or LC-MS.

    • Workup & Purification: Once the reaction is complete, perform an aqueous workup to remove inorganic salts. Purify the crude product using column chromatography to yield the desired 6-substituted quinazoline derivative.

  • Biological Evaluation & SAR Analysis:

    • Test the newly synthesized compounds in the relevant biological assay (e.g., an in vitro kinase inhibition assay).

    • Organize the results into a Structure-Activity Relationship (SAR) table.

Hypothetical SAR Table for Analogs at the 6-Position:

Compound IDR-Group at 6-PositionEGFR IC₅₀ (nM)Rationale for Design
Scaffold -Br1250Starting Fragment
An-01 -Phenyl450Explore hydrophobic pocket
An-02 -4-Hydroxyphenyl85H-bond with Asp855
An-03 -3-Pyridyl210H-bond with backbone carbonyl
An-04 -4-Morpholinophenyl35H-bond + occupy solvent channel

This SAR data provides clear feedback. For instance, the addition of a 4-hydroxyphenyl group (An-02) dramatically improved potency, validating the hypothesis from the crystal structure that a hydrogen bond donor in that position is beneficial. This new compound becomes the starting point for the next iteration of design, synthesis, and testing.

Summary and Outlook

This compound represents an ideal starting point for a structure-based drug design campaign. Its privileged quinazoline core provides a reliable anchor, while the strategically placed bromine atom serves as a versatile handle for rational, structure-guided optimization. By employing an iterative workflow of biophysical validation, co-crystallography, computational design, and chemical synthesis, researchers can efficiently transform this simple fragment into a potent and selective lead compound. The protocols detailed herein provide a robust framework for executing such a campaign, bridging the gap from initial hit identification to data-driven lead optimization.

References

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). RSC Advances.
  • Privileged Scaffolds for Library Design and Drug Discovery. (2011). Current Medicinal Chemistry.
  • Scaffolds and Scaffold-based Compounds | Screening Libraries. (n.d.). Life Chemicals.
  • The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential–part I. (2023).
  • Quinazoline Based Molecular Hybrids as Potential Therapeutic Agents in Tumour Therapy. (2020). Indian Journal of Pharmaceutical Sciences.
  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (2021). Molecules.
  • Quinazoline Derivatives in Cancer Chemotherapy: A Technical Guide. (n.d.). Benchchem.
  • Structural and Activity Profile Relationships Between Drug Scaffolds. (2012). Journal of Medicinal Chemistry.
  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023).
  • Compound 6-bromo-2-(4-methoxyphenoxy)-4-phenylquinazoline. (n.d.). Chemdiv.
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simul
  • 6-Bromo-4-methoxyquinazoline | CAS 915924-79-7. (n.d.). Benchchem.
  • synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. (2010). International Journal of Pharmacy and Pharmaceutical Sciences.
  • Synthesis, Biological Evaluation and Molecular Docking Studies of 6-Aryl-2-Styrylquinazolin-4(3H)-Ones. (2016). Molecules.
  • Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept. (2020). Journal of Medicinal Chemistry.
  • Application Notes and Protocols for Co-crystallization of C15H22ClNS with Target Proteins. (n.d.). Benchchem.
  • Potential Therapeutic Targets of 6-Bromo-1-methylquinolin-4(1H)-one and its Analogs: A Technical Guide. (n.d.). Benchchem.
  • 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. (2023). Chemistry & Biodiversity.
  • Guidelines for the successful generation of protein–ligand complex crystals. (2015). Acta Crystallographica Section D Biological Crystallography.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-2-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of 6-Bromo-2-methoxyquinazoline. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of this important synthetic intermediate.

Introduction: Strategic Approach to Synthesis

The synthesis of this compound can be approached through several pathways. After a thorough review of the literature and considering common laboratory practices, we recommend a robust and versatile multi-step synthesis starting from 5-bromoanthranilic acid. This strategy offers reliable yields and amenable purification steps. The overall synthetic workflow is outlined below.

Synthetic_Workflow A 5-Bromoanthranilic Acid B 6-Bromoquinazolin-4(3H)-one A->B Niementowski Reaction (Formamide, Heat) C 6-Bromo-4-chloroquinazoline B->C Chlorination (POCl3 or SOCl2) D This compound C->D 1. Methoxylation (NaOMe) 2. Dechlorination (H2, Pd/C)

Caption: Recommended synthetic pathway for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for achieving a high overall yield?

A1: The initial cyclization, the Niementowski reaction, is foundational.[1][2] Optimizing this step to obtain high-purity 6-bromoquinazolin-4(3H)-one will significantly improve the efficiency of subsequent transformations. Poor quality material from this step often leads to purification challenges and lower yields in the chlorination and methoxylation steps.

Q2: Can I use microwave-assisted heating for the Niementowski reaction?

A2: Yes, microwave-assisted synthesis is highly recommended for the Niementowski reaction.[3][4] It has been shown to dramatically reduce reaction times from several hours to minutes and can improve yields by minimizing the formation of degradation byproducts that can occur with prolonged heating.[3]

Q3: Are there alternative starting materials to 5-bromoanthranilic acid?

A3: While 5-bromoanthranilic acid is the most common and commercially available starting material, one could theoretically start from 2-amino-5-bromobenzonitrile. This would involve a different synthetic route, likely proceeding through cyclization with a suitable one-carbon source to form the quinazoline ring. However, the Niementowski approach is generally more established and reliable.[5]

Q4: What are the key safety precautions for this synthesis?

A4: The chlorination step requires the use of phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), which are highly corrosive and react violently with water. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Similarly, sodium methoxide, used for methoxylation, is a strong base and is corrosive. Handle with care and avoid contact with skin and eyes.

Q5: How do I monitor the progress of the reactions?

A5: Thin-layer chromatography (TLC) is the most convenient method for monitoring each step. A typical mobile phase for these intermediates is a mixture of hexane and ethyl acetate. Staining with potassium permanganate or visualization under UV light can be used to identify the spots. For more precise monitoring, especially during optimization, LC-MS is recommended.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound, providing causative explanations and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Niementowski Reaction - Incomplete reaction due to insufficient heating or short reaction time.- Degradation of starting material or product with prolonged heating.- Suboptimal ratio of formamide to anthranilic acid.- Optimize Temperature and Time: For conventional heating, ensure the temperature is maintained at 130-150°C.[2] Monitor by TLC to determine the optimal reaction time. For microwave synthesis, perform a temperature and time screen to find the best conditions.[3]- Reactant Ratio: Use a significant excess of formamide, which acts as both a reactant and a solvent.[6]
Formation of Dark-Colored Byproducts - High reaction temperatures in the Niementowski or chlorination steps can lead to polymerization or decomposition.- Temperature Control: Carefully control the reaction temperature, especially during conventional heating. If using microwave synthesis, ensure even heating.[7]- Purification: The crude product from the Niementowski reaction can be triturated with a suitable solvent like ethanol to remove some colored impurities before proceeding.
Incomplete Chlorination - Insufficient amount of chlorinating agent (POCl₃ or SOCl₂).- Presence of water in the reaction mixture, which quenches the chlorinating agent.- Excess Reagent: Use a sufficient excess of the chlorinating agent. The reaction is often run using the chlorinating agent as the solvent.[8]- Anhydrous Conditions: Ensure the starting material and glassware are thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of 2,4-dichloro-6-bromoquinazoline - If starting from 6-bromoquinazoline-2,4-dione, both hydroxyl groups can be converted to chlorides.- This can be a strategic intermediate. If the desired product is the 2-methoxy derivative, proceed with a regioselective methoxylation. The C4 position is generally more reactive towards nucleophilic substitution than the C2 position.[9]
Low Yield in Methoxylation Step - Incomplete reaction due to insufficient sodium methoxide or reaction time.- Competing side reactions, such as hydrolysis of the chloro group if water is present.- Reagent Stoichiometry: Use a slight excess of sodium methoxide.[5]- Anhydrous Methanol: Use dry methanol as the solvent to prepare the sodium methoxide solution to prevent hydrolysis.
Difficulty in Final Dechlorination - Inefficient catalytic transfer hydrogenation.- Catalyst poisoning.- Catalyst and Hydrogen Source: Ensure the use of a fresh, active palladium on carbon (Pd/C) catalyst. Formic acid or ammonium formate are common hydrogen donors for transfer hydrogenation.[10]- Reaction Conditions: The reaction may require gentle heating to proceed to completion. Monitor by TLC or LC-MS.
Product Purification Challenges - Presence of closely related impurities that co-elute during column chromatography.- Recrystallization: Attempt recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) to purify the final product.[11]- Chromatography Optimization: If column chromatography is necessary, use a shallow solvent gradient to improve the separation of the desired product from impurities.[11]

Detailed Experimental Protocols

Step 1: Synthesis of 6-Bromoquinazolin-4(3H)-one (Niementowski Reaction)

Step1_Workflow A Mix 5-bromoanthranilic acid and formamide B Heat at 140°C for 4h (or microwave at 150°C for 10 min) A->B C Cool and add water B->C D Filter, wash with water, and dry C->D

Caption: Workflow for the synthesis of 6-Bromoquinazolin-4(3H)-one.

Procedure:

  • In a round-bottom flask, combine 5-bromoanthranilic acid (1 equivalent) and formamide (10 equivalents).

  • Heat the mixture with stirring at 140°C for 4 hours. Alternatively, use a microwave reactor and heat at 150°C for 10-15 minutes.[3][6]

  • Monitor the reaction by TLC (e.g., 10% methanol in dichloromethane) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into cold water.

  • Stir the resulting suspension for 30 minutes.

  • Collect the precipitate by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield 6-bromoquinazolin-4(3H)-one as an off-white solid.

Step 2: Synthesis of 6-Bromo-4-chloroquinazoline

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, add 6-bromoquinazolin-4(3H)-one (1 equivalent).

  • Carefully add phosphorus oxychloride (POCl₃, 10-15 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 equivalents).[8]

  • Heat the mixture to reflux (approximately 110°C) and maintain for 3-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

  • Slowly and carefully pour the residue onto crushed ice with stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is ~7-8.

  • Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum to afford 6-bromo-4-chloroquinazoline.

Step 3: Synthesis of this compound

Step3_Workflow A Prepare Sodium Methoxide in Methanol B Add 6-Bromo-4-chloroquinazoline and reflux A->B C Cool, add Pd/C and Ammonium Formate B->C D Reflux to complete dechlorination C->D E Filter, concentrate, and purify D->E

Caption: Workflow for the methoxylation and dechlorination to yield this compound.

Procedure:

  • Methoxylation:

    • Prepare a solution of sodium methoxide by carefully adding sodium metal (1.2 equivalents) to anhydrous methanol under an inert atmosphere.

    • To this solution, add 6-bromo-4-chloroquinazoline (1 equivalent) and heat the mixture to reflux for 2-4 hours. Monitor the formation of the 4-chloro-2-methoxy intermediate by TLC.

  • Dechlorination (Catalytic Transfer Hydrogenation):

    • After cooling the reaction mixture, add palladium on carbon (10% Pd/C, 0.05 equivalents) and ammonium formate (3-5 equivalents).[10]

    • Heat the mixture to reflux for an additional 2-6 hours, monitoring the disappearance of the chloro intermediate by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture and filter through a pad of celite to remove the catalyst. Wash the celite pad with methanol.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) or by recrystallization to obtain this compound.[11]

References

  • Mphahlele, M. J., Paumo, H. K., & Choong, Y. S. (2017). Synthesis of 6-Bromo-4-chloro-2-(4-chloro-phenyl)-quinazoline. Pharmaceuticals, 10(4), 87.
  • Niementowski, S. (1895). Synthesen von Chinazolinverbindungen. Journal für Praktische Chemie, 51(1), 564–572.
  • BenchChem. (2025). The Niementowski Quinazolinone Synthesis: A Technical Guide for Drug Discovery.
  • ResearchGate. (n.d.). Niementowski synthesis of quinazolinones.
  • Al-Obaid, A. M., Al-Rashood, K. A., & El-Subbagh, H. I. (2011). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules, 16(12), 10447-10489.
  • ARKIVOC. (2005). Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity.
  • Wikipedia. (n.d.). Niementowski quinoline synthesis.
  • Sciforum. (n.d.). Efficient Niementowski synthesis of novel derivatives of 1,2,9,11-tetrasubstituted-7H-thieno[2',3':4,5]pyrimido[6,1-b]quinazolin-7-ones.
  • ResearchGate. (n.d.). Model reaction for synthesis of quinazolin-4(3H)-one.
  • He, L., Li, H., & Chen, J. (2014). Quinazoline derivatives: synthesis and bioactivities. RSC Advances, 4(95), 52935-52955.
  • Frontiers in Chemistry. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
  • ChemicalBook. (n.d.). 6-Bromo-2-chloroquinazoline synthesis.
  • Generis Publishing. (n.d.). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES.
  • International Journal of Advance Research, Ideas and Innovations in Technology. (n.d.). Synthesis of Quinozoline-4-(3H)
  • Pinto, D. C. G. A., Silva, A. M. S., & Santos, C. M. M. (2018). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 14, 2368–2376.
  • SciSpace. (n.d.). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities.
  • BenchChem. (2025). Technical Support Center: Purification of 4(3H)
  • Asian Journal of Pharmaceutical and Clinical Research. (n.d.). Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities.
  • ResearchGate. (2016). The Niementowski reaction of anthranilic acid with ethyl acetoacetate revisited: A new access to pyrano[3,2-c]quinoline-2,5-dione.
  • ResearchGate. (n.d.). Regioselective alkylation of 6-bromo-2,4-dichloroquinazoline 22.
  • Journal of Clinical Case Reports and Trails. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One.
  • ResearchGate. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
  • Catalysis Science & Technology. (2017). Cobalt-catalysed transfer hydrogenation of quinolines and related heterocycles using formic acid under mild conditions.
  • ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines (C)
  • Google Patents. (n.d.).
  • MDPI. (2021).
  • R Discovery. (2019).
  • MDPI. (2021). 6-Bromo-N-(2-methyl-2H-benzo[d][1][2][12]triazol-5-yl)quinolin-4-amine.

  • PubChem. (n.d.). 6-Bromo-2,4-dichloroquinazoline.
  • Google Patents. (n.d.). WO2016059646A2 - Improved process for the preparation of 4-[6-amino-5-bromo-2-[(4-cvanophenyl) amino]-4-pvrimidinvl]oxv]-3.5-dimethvlbenzonitrile.
  • ResearchGate. (n.d.). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones.
  • MDPI. (2022). Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines.
  • Sigma-Aldrich. (n.d.). 4-Chloroquinazoline.
  • Journal of the Chemical Society, Perkin Transactions 1. (1976). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines.
  • West Research Group. (n.d.).
  • ResearchGate. (n.d.). (PDF)
  • PubMed Central. (2011).
  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • Google Patents. (n.d.). JP2001322979A - Method for producing 3-bromoquinoline.
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  • PubMed. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist.

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Technical Support Center: Purification of Crude 6-Bromo-2-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 6-Bromo-2-methoxyquinazoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. This resource aims to provide not just procedural steps, but also the scientific reasoning behind them, empowering you to overcome common purification challenges and achieve high-purity this compound.

Understanding the Starting Point: Potential Impurities

Before diving into purification techniques, it's crucial to understand the potential impurities in your crude this compound. The nature of these impurities is dictated by the synthetic route employed. A common pathway to quinazoline scaffolds involves the cyclization of anthranilic acid derivatives. For this compound, a likely precursor is 5-bromoanthranilic acid .

Common impurities may therefore include:

  • Unreacted Starting Materials: Such as 5-bromoanthranilic acid.

  • Incomplete Cyclization Products: Intermediates that have not fully formed the quinazoline ring system.

  • Over-brominated Species: If harsh brominating conditions were used, di- or tri-brominated quinazolines might be present.

  • Reagents and Byproducts: Residual reagents from the synthesis, such as phosphorus oxychloride or thionyl chloride if a chloro-intermediate is involved, and their hydrolysis products.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to purify my crude this compound?

A1: A simple aqueous workup is often a beneficial first step. This can remove water-soluble impurities like inorganic salts and some polar starting materials. Suspend your crude product in a suitable organic solvent like dichloromethane or ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any acidic impurities, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Q2: My crude product is a dark, oily residue. What does this indicate and how should I proceed?

A2: A dark and oily product often suggests the presence of polymeric byproducts or colored impurities. Before attempting recrystallization or column chromatography, it is advisable to triturate the crude material with a non-polar solvent like hexanes or diethyl ether. This can often help to solidify the desired product and remove some of the more soluble, non-polar impurities.

Q3: How do I choose the best purification technique for my needs?

A3: The choice between recrystallization and column chromatography depends on the nature of the impurities and the desired scale of purification.

  • Recrystallization is an excellent choice for removing small amounts of impurities that have different solubility profiles from your product. It is generally a more scalable and cost-effective method.

  • Column Chromatography is more effective for separating mixtures with multiple components or impurities with similar polarities to the product. It offers finer control over separation but is typically more time-consuming and uses larger volumes of solvent.

In-Depth Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on their differential solubility in a given solvent at varying temperatures. The ideal solvent will dissolve the compound well at an elevated temperature but poorly at room temperature or below.[1]

Troubleshooting Recrystallization
Problem Potential Cause Solution
Product does not dissolve in hot solvent. The chosen solvent is not suitable.Select a more polar solvent. For this compound, if a non-polar solvent like hexanes fails, try a more polar one like ethanol or ethyl acetate.
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the product.Use a lower-boiling point solvent. Alternatively, use a larger volume of solvent to ensure the product remains dissolved until the temperature is below its melting point.
No crystals form upon cooling. The solution is not saturated.Evaporate some of the solvent to increase the concentration of the product and then allow it to cool again. You can also try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
Low recovery of the purified product. Too much solvent was used. The product has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.
Crystals are colored. Colored impurities are co-precipitating.Add a small amount of activated charcoal to the hot solution before filtration. This will adsorb many colored impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly.
Recommended Recrystallization Protocol for this compound

Based on protocols for structurally similar compounds, ethanol is a good starting point for the recrystallization of this compound.[2] A mixed solvent system, such as ethanol-water, can also be effective.

Step-by-Step Protocol:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The slower the cooling, the larger and purer the crystals will be. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

In-Depth Guide: Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For this compound, a normal-phase chromatography setup with silica gel as the stationary phase is recommended.

Troubleshooting Column Chromatography
Problem Potential Cause Solution
Poor separation of spots (overlapping bands). The solvent system (eluent) is not optimized.Develop a suitable eluent system using Thin Layer Chromatography (TLC) first. For this compound, a gradient of ethyl acetate in hexanes is a good starting point. Aim for an Rf value of 0.2-0.4 for the desired compound.
The compound is not moving down the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.
The compound is eluting too quickly. The eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of the less polar solvent (hexanes).
Streaking of the compound on the column. The compound is not very soluble in the eluent. The column is overloaded.Choose an eluent in which the compound is more soluble. Reduce the amount of crude material loaded onto the column.
Cracks or channels in the silica gel. Improper packing of the column.Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
Recommended Column Chromatography Protocol for this compound

Step-by-Step Protocol:

  • TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Test various ratios (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate) to find a system that gives good separation and an Rf value of ~0.3 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a relatively polar solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting with the least polar solvent mixture determined from your TLC analysis. Collect fractions and monitor their composition by TLC.

  • Gradient Elution (Optional): If the impurities are well-separated from the product, you can gradually increase the polarity of the eluent (increase the percentage of ethyl acetate) to speed up the elution of your product.

  • Fraction Analysis and Concentration: Combine the pure fractions containing this compound and remove the solvent under reduced pressure to obtain the purified product.

Visualizing the Purification Workflow

To aid in selecting the appropriate purification strategy, the following workflow diagram illustrates the decision-making process.

PurificationWorkflow crude Crude this compound workup Aqueous Workup (e.g., NaHCO3 wash) crude->workup trituration Trituration (e.g., with Hexanes) workup->trituration If oily or highly colored analysis Purity Analysis (TLC, NMR) workup->analysis If solid trituration->analysis recrystallization Recrystallization analysis->recrystallization Minor impurities, good crystal formation column Column Chromatography analysis->column Multiple impurities or poor crystallization pure_product Pure Product recrystallization->pure_product column->pure_product

Caption: Decision workflow for the purification of crude this compound.

Final Purity Assessment

After purification, it is essential to assess the purity of your this compound. The following techniques are recommended:

  • Thin Layer Chromatography (TLC): A quick method to check for the presence of impurities. A single spot on the TLC plate is a good indication of purity.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any remaining impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

By following this comprehensive guide, researchers can effectively troubleshoot and optimize the purification of crude this compound, ensuring a high-quality starting material for subsequent research and development activities.

References

  • Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Institutes of Health. Available from: [Link]

Sources

Technical Support Center: Overcoming Low Reactivity in 6-Bromo-2-methoxyquinazoline Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions regarding the low reactivity of 6-Bromo-2-methoxyquinazoline in common cross-coupling reactions. The inherent electronic properties of this substrate can present unique challenges, but with careful optimization of reaction parameters, high yields and successful couplings are achievable.

Understanding the Challenge: The Electronic Profile of this compound

The quinazoline ring system is a prevalent scaffold in medicinal chemistry. However, the reactivity of halogenated quinazolines in palladium-catalyzed cross-coupling reactions is significantly influenced by the position and nature of substituents. In this compound, the electron-donating nature of the methoxy group at the 2-position, coupled with the nitrogen atoms in the ring, can increase the electron density of the aromatic system. This increased electron density can hinder the initial oxidative addition step of the palladium catalyst to the C-Br bond, which is often the rate-limiting step in many cross-coupling catalytic cycles.[1]

Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses specific issues you may encounter during your experiments.

Issue 1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no conversion.

Possible Causes & Solutions:

  • Suboptimal Catalyst/Ligand System: The choice of palladium source and, more critically, the phosphine ligand is paramount for activating the C-Br bond of an electron-rich heteroaryl halide.[2][3]

    • Expert Insight: Standard catalysts like Pd(PPh₃)₄ may not be sufficiently active. Bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition and subsequent reductive elimination steps of the catalytic cycle.[3] Consider screening ligands such as SPhos, XPhos, or RuPhos, which have proven effective for challenging couplings.[4] Using a pre-catalyst can also lead to cleaner formation of the active catalytic species.[5]

  • Incorrect Base Selection: The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[6]

    • Expert Insight: For substrates that are not base-sensitive, strong bases like sodium tert-butoxide (NaOtBu) can be effective. However, for more delicate substrates or when dealing with base-labile functional groups, weaker bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often a better choice.[5][7] The solubility of the base is also a key factor; ensure it is appropriate for your chosen solvent system.

  • Inappropriate Solvent System: The solvent must be able to dissolve all reaction components and be stable at the required reaction temperature.

    • Expert Insight: A mixture of an organic solvent and water is common for Suzuki couplings to facilitate the dissolution of the inorganic base.[7] Common solvent systems include dioxane/water, toluene/water, or THF/water.[7][8] For sluggish reactions, polar aprotic solvents like DMF or DMSO can sometimes improve yields, but be mindful of potential side reactions at higher temperatures.[7][9]

  • Reaction Temperature and Time: Insufficient thermal energy can lead to a stalled reaction.

    • Expert Insight: While some Suzuki reactions proceed at room temperature, electron-rich aryl bromides often require heating.[10] A good starting point is 80-100 °C.[4][7] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to check if the starting material is being consumed.[11]

Issue 2: I am attempting a Buchwald-Hartwig amination with this compound and observing significant amounts of starting material, even after prolonged reaction times.

Possible Causes & Solutions:

  • Catalyst and Ligand Incompatibility: Similar to Suzuki couplings, the choice of ligand is critical for C-N bond formation with this substrate.

    • Expert Insight: The Buchwald-Hartwig amination is highly dependent on the ligand.[5] Bulky, electron-rich biaryl phosphine ligands are generally the most effective. Consider ligands like Xantphos, DavePhos, or BrettPhos.[12][13] The use of palladium pre-catalysts is also highly recommended to ensure the generation of the active Pd(0) species.

  • Base Strength and Steric Hindrance: The base must be strong enough to deprotonate the amine but not so hindered that it interferes with the catalytic cycle.

    • Expert Insight: Strong, non-nucleophilic bases are typically used in Buchwald-Hartwig aminations.[5] Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[5] If your substrate has base-sensitive functional groups, a weaker base like cesium carbonate may be necessary, although this may require a higher reaction temperature or a more active catalyst system.[5]

  • Amine Nucleophilicity: The nature of the amine coupling partner can significantly impact the reaction rate.

    • Expert Insight: Less nucleophilic amines will react more slowly. For these challenging substrates, you may need to increase the catalyst loading, use a more active ligand, or increase the reaction temperature.

Issue 3: My Sonogashira coupling of this compound with a terminal alkyne is not proceeding as expected.

Possible Causes & Solutions:

  • Copper Co-catalyst Issues: The Sonogashira reaction typically employs both a palladium catalyst and a copper(I) co-catalyst.[10][14]

    • Expert Insight: The copper(I) salt, usually copper(I) iodide (CuI), is crucial for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[10][15] Ensure your CuI is fresh and of high purity. The reaction is also sensitive to air, so maintaining an inert atmosphere is critical to prevent the oxidation of Cu(I) to Cu(II), which can lead to alkyne homocoupling (Glaser coupling).

  • Base and Solvent Selection: An amine base is typically used in Sonogashira couplings, often serving as both the base and part of the solvent system.[14][15]

    • Expert Insight: Common bases include triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[16] The solvent is typically a polar aprotic solvent like DMF or THF. Anhydrous and anaerobic conditions are generally required for optimal results.[14]

  • Palladium Catalyst and Ligand: While some Sonogashira reactions can be performed ligandless, the use of a phosphine ligand can improve the stability and activity of the palladium catalyst.[17]

    • Expert Insight: Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ and a phosphine ligand are commonly used.[17] For difficult couplings, more specialized ligands may be required.

Frequently Asked Questions (FAQs)

Q1: Why is this compound less reactive than other aryl bromides in cross-coupling reactions?

The reduced reactivity stems from the electronic nature of the quinazoline ring system, which is influenced by the presence of two nitrogen atoms and the electron-donating 2-methoxy group. This makes the C-Br bond less susceptible to oxidative addition by the palladium catalyst.[1]

Q2: Can microwave irradiation be used to improve the yield of these coupling reactions?

Yes, microwave-assisted synthesis can be a valuable tool for overcoming the low reactivity of this compound.[18][19] The rapid and efficient heating provided by microwave irradiation can significantly reduce reaction times and often leads to higher yields, especially for sluggish reactions.[19]

Q3: What are some common side reactions to look out for?

  • Homocoupling: This can occur with both the aryl halide and the coupling partner (e.g., boronic acid in Suzuki reactions or alkyne in Sonogashira reactions).

  • Protodehalogenation: The bromo group can be replaced by a hydrogen atom, leading to the formation of 2-methoxyquinazoline. This is more common with prolonged reaction times or in the presence of certain impurities.

  • Hydrolysis of the Methoxy Group: Under certain conditions, particularly with strong acids or bases at high temperatures, the 2-methoxy group can be hydrolyzed to a hydroxyl group.

Q4: How can I be sure my reagents are pure and my reaction is truly inert?

  • Reagent Purity: Use freshly purchased or purified reagents. Solvents should be anhydrous, and it is good practice to degas them before use by sparging with an inert gas like argon or nitrogen.[20]

  • Inert Atmosphere: To ensure an inert atmosphere, use standard Schlenk line techniques. This involves evacuating the reaction flask and backfilling with an inert gas multiple times.[20]

Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterRecommended Condition
Substrate This compound (1.0 equiv)
Boronic Acid Aryl or Vinyl Boronic Acid (1.2-1.5 equiv)
Catalyst Pd₂(dba)₃ (2 mol%)
Ligand SPhos (4 mol%)
Base K₃PO₄ (3.0 equiv)
Solvent Toluene/Water (10:1)
Temperature 100 °C
Atmosphere Argon or Nitrogen
Step-by-Step Suzuki-Miyaura Protocol:
  • To a dry Schlenk flask, add this compound, the boronic acid, and the base.

  • Evacuate the flask and backfill with an inert gas (repeat three times).

  • Add the palladium pre-catalyst and ligand under a positive flow of inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Troubleshooting Process

Diagram 1: Decision-Making Workflow for Troubleshooting Low Yields

Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Screen Catalyst & Ligand (e.g., SPhos, XPhos) start->check_catalyst check_base Optimize Base (e.g., K3PO4, Cs2CO3) check_catalyst->check_base No Improvement success Successful Coupling check_catalyst->success Improved Yield check_solvent Vary Solvent System (e.g., Toluene/H2O, Dioxane/H2O) check_base->check_solvent No Improvement check_base->success Improved Yield check_temp Increase Temperature (e.g., 80-120 °C) check_solvent->check_temp No Improvement check_solvent->success Improved Yield check_purity Verify Reagent Purity & Inert Conditions check_temp->check_purity No Improvement check_temp->success Improved Yield check_purity->start Re-run Experiment

Caption: A flowchart for systematically troubleshooting low-yield coupling reactions.

Diagram 2: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L2 PdII Ar-Pd(II)-Br L2 Pd0->PdII Ar-Br Product Ar-Ar' Pd0->Product OxAdd Oxidative Addition PdII_Ar Ar-Pd(II)-Ar' L2 PdII->PdII_Ar Ar'-B(OH)2 Base Transmetal Transmetalation PdII_Ar->Pd0 Product RedElim Reductive Elimination ArBr Ar-Br ArBr->PdII ArBOH Ar'-B(OH)2 ArBOH->PdII_Ar Base Base Base->PdII_Ar

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing C-N Coupling for Quinazoline Synthesis.
  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of quinazoline derivatives.
  • Benchchem. (n.d.). Troubleshooting common issues in quinazoline synthesis protocols.
  • Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]

  • Walker, S. D., & Willis, M. C. (2009). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 131(48), 17510–17511.
  • Beller, M. (2004). The Development of Efficient Catalysts for Palladium-Catalyzed Coupling Reactions of Aryl Halides.
  • Lei, A., et al. (2022). Single-Atom Site Photocatalysts Boosting Organic Synthesis: The Integration of a Metal Active Site and Photosensitive Unit.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Coupling of 6-Bromoisoquinoline-1-carbonitrile.
  • Kashani, S. K., & Jessiman, J. E. (2021).
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]

  • Heravi, M. M., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Arkivoc, 2010(5), 162-173.
  • Reddit. (2014). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]

  • de la Hoz, A., et al. (2016). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-methylisonicotinic Acid.

Sources

Optimizing reaction conditions for the synthesis of 6-Bromo-2-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-2-methoxyquinazoline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic process. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The most common and reliable pathway to this compound is a three-step synthesis starting from 2-amino-5-bromobenzoic acid. This route is favored for its accessible starting materials and generally good yields. The key stages are:

  • Cyclization: 2-amino-5-bromobenzoic acid is cyclized, typically with a reagent like urea or chlorosulfonyl isocyanate, to form 6-bromoquinazolin-2,4(1H,3H)-dione.

  • Chlorination: The resulting dione is then chlorinated to yield the highly reactive intermediate, 6-bromo-2,4-dichloroquinazoline.[1][2] This step is critical as it activates the quinazoline core for subsequent nucleophilic substitution.

  • Selective Methoxylation: Finally, 6-bromo-2,4-dichloroquinazoline undergoes a regioselective nucleophilic aromatic substitution (SNAr) with sodium methoxide to replace one of the chlorine atoms, affording the target molecule, this compound.

Q2: What are the critical safety considerations for this synthesis?

This synthesis involves several hazardous reagents that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Chlorinating Agents: Reagents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are highly corrosive, toxic, and react violently with water.[3] Always use fresh bottles and quench any residual reagent carefully.

  • Sodium Methoxide: This reagent is highly caustic and flammable. It reacts vigorously with water. It is typically handled as a solution in methanol.

  • Solvents: Anhydrous solvents are often required, and many organic solvents used (e.g., Dichloromethane, Toluene, DMF) are flammable and have associated health risks.

Q3: Why is the regioselectivity in the final methoxylation step important?

The 6-bromo-2,4-dichloroquinazoline intermediate has two reactive chlorine atoms at the C2 and C4 positions.[4] The electronic properties of the quinazoline ring system make the C4 position more susceptible to nucleophilic attack than the C2 position under many conditions.[4] However, for the synthesis of this compound, substitution at the C2 position is desired. Achieving this selectivity is a critical challenge and depends heavily on precise control of reaction conditions, particularly temperature.

Synthesis Workflow Overview

The overall transformation from starting material to the final product is a well-defined, multi-step process. Each step presents unique challenges that must be carefully managed to ensure high yield and purity.

Synthesis_Workflow start 2-Amino-5-bromobenzoic Acid intermediate1 6-Bromoquinazolin-2,4(1H,3H)-dione start->intermediate1 Step 1: Cyclization (e.g., Urea, Heat) intermediate2 6-Bromo-2,4-dichloroquinazoline intermediate1->intermediate2 Step 2: Chlorination (e.g., POCl₃, DMF cat.) product This compound intermediate2->product Step 3: Methoxylation (NaOMe, MeOH)

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions based on chemical principles.

Problem 1: Low yield during the initial cyclization to form 6-Bromoquinazolin-2,4-dione.
  • Question: My yield for the first step is consistently below 50%. What are the likely causes and how can I improve it?

  • Answer: Low yield in this step often points to incomplete reaction or degradation.

    • Causality: The cyclization of 2-amino-5-bromobenzoic acid requires high temperatures to drive the condensation and ring-closure, typically with a reagent like urea which serves as the source for the additional carbon and nitrogen atoms. Incomplete conversion is a common issue if the temperature is too low or the reaction time is insufficient.[5] The quality of the starting 2-amino-5-bromobenzoic acid is also critical; impurities can interfere with the reaction.[6]

    • Solutions:

      • Verify Starting Material Purity: Ensure the 2-amino-5-bromobenzoic acid is pure and dry using techniques like NMR or melting point analysis.

      • Optimize Reaction Conditions: Increase the reaction temperature incrementally (e.g., in 10°C steps) and extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

      • Ensure Homogeneous Mixture: The reaction is often performed as a melt or in a high-boiling solvent. Ensure adequate stirring to maintain a homogeneous mixture, promoting efficient heat transfer and reactant contact.

Problem 2: The chlorination step results in a dark, tarry crude product and low yield of 6-Bromo-2,4-dichloroquinazoline.
  • Question: After refluxing with POCl₃, my reaction mixture turns black, and purification is extremely difficult. What's going wrong?

  • Answer: The formation of tar and dark coloration is a classic sign of degradation, often caused by moisture or overly harsh conditions.

    • Causality: Phosphorus oxychloride (POCl₃) is a very strong dehydrating and chlorinating agent. Any residual water in the starting material or solvent will react exothermically with POCl₃, reducing its efficacy and potentially catalyzing side reactions and polymerization, leading to tar formation.[3] While high temperatures are necessary for the chlorination, excessive heat or prolonged reaction times can also cause decomposition of the quinazoline ring.[7]

    • Solutions:

      • Strict Anhydrous Conditions: Thoroughly dry the 6-bromoquinazolin-2,4(1H,3H)-dione intermediate under vacuum before the reaction. Use anhydrous solvents and freshly opened or distilled POCl₃.

      • Catalytic DMF: Add a catalytic amount of N,N-Dimethylformamide (DMF). DMF reacts with POCl₃ to form the Vilsmeier reagent, which is a milder and more effective chlorinating species for this transformation, often allowing for lower reaction temperatures and cleaner reactions.

      • Controlled Temperature and Time: Heat the reaction to a gentle reflux and monitor closely by TLC. Avoid unnecessarily long heating times once the starting material has been consumed.

      • Work-up Procedure: Quench the reaction carefully by slowly pouring the mixture onto crushed ice with vigorous stirring. This helps to safely decompose excess POCl₃ and precipitate the product.

Problem 3: Poor regioselectivity during methoxylation, leading to a mixture of isomers.
  • Question: I'm getting a mixture of the 2-methoxy and 4-methoxy isomers, which are difficult to separate. How can I favor the formation of the desired 2-methoxy product?

  • Answer: Achieving high regioselectivity in this SNAr reaction is entirely dependent on kinetic control, which is dictated by temperature.

    • Causality: The C4 position of 6-bromo-2,4-dichloroquinazoline is electronically more activated towards nucleophilic attack. However, the reaction at C2 has a different activation energy profile. By carefully controlling the temperature, you can exploit these kinetic differences. Generally, lower temperatures favor substitution at the C2 position.

    • Solutions:

      • Strict Temperature Control: This is the most critical parameter. Cool the solution of 6-bromo-2,4-dichloroquinazoline in your solvent (e.g., methanol or THF) to a low temperature (e.g., 0°C or below) before adding the sodium methoxide solution.

      • Slow Reagent Addition: Add the sodium methoxide solution dropwise over an extended period. This maintains a low concentration of the nucleophile and helps to control the exotherm of the reaction, preventing localized heating that could favor the formation of the undesired 4-methoxy isomer.

      • Molar Equivalents: Use a controlled amount of sodium methoxide (typically 1.0-1.2 equivalents) to minimize the chance of double substitution.

Troubleshooting Decision Tree

Troubleshooting_Workflow start Low Yield or Impure Product q1 At which step is the issue? start->q1 step1 Step 1: Cyclization q1->step1 Cyclization step2 Step 2: Chlorination q1->step2 Chlorination step3 Step 3: Methoxylation q1->step3 Methoxylation sol1 Check SM Purity Increase Temp/Time Ensure Mixing step1->sol1 sol2 Ensure Anhydrous Conditions Use Catalytic DMF Control Temperature step2->sol2 sol3 Maintain Low Temp (e.g., 0°C) Slow NaOMe Addition Control Stoichiometry step3->sol3

Caption: A decision tree to diagnose issues in the synthesis pathway.

Experimental Protocols & Data

Optimized Reaction Conditions

The following table summarizes recommended conditions for each step, derived from common literature procedures and in-house optimization.

ParameterStep 1: CyclizationStep 2: ChlorinationStep 3: Methoxylation
Key Reagents Urea (3-5 equiv.)POCl₃ (10-15 vol.), cat. DMFNaOMe (1.1 equiv.)
Solvent None (melt) or Diphenyl etherNone or TolueneMethanol / THF
Temperature 180-200 °C100-110 °C (Reflux)0 °C to RT
Time 3-5 hours4-6 hours2-4 hours
Typical Yield >85%>90%>80%
Step-by-Step Protocol: Synthesis of this compound

Step 1: Synthesis of 6-Bromoquinazolin-2,4(1H,3H)-dione

  • Combine 2-amino-5-bromobenzoic acid (1.0 eq) and urea (4.0 eq) in a round-bottom flask equipped with a mechanical stirrer and a reflux condenser.

  • Heat the solid mixture in a sand bath or heating mantle to 190°C.

  • Maintain the temperature and stir for 4 hours. The mixture will melt, evolve ammonia gas, and then re-solidify.

  • Cool the reaction mixture to room temperature. Add 1 M NaOH solution and stir to break up the solid.

  • Filter the mixture and wash the solid with water.

  • Acidify the filtrate with concentrated HCl to pH ~2 to precipitate the remaining product.

  • Filter the combined solids, wash with water, and dry under vacuum to yield the product as an off-white solid.

Step 2: Synthesis of 6-Bromo-2,4-dichloroquinazoline

  • To a flask charged with 6-bromoquinazolin-2,4(1H,3H)-dione (1.0 eq), add phosphorus oxychloride (POCl₃, 10 volumes).

  • Add a catalytic amount of DMF (e.g., 0.1 eq).

  • Heat the mixture to reflux (approx. 105-110°C) and maintain for 5 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto a stirred mixture of crushed ice and water.

  • Stir for 30 minutes until a precipitate forms.

  • Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.[8]

Step 3: Synthesis of this compound

  • Dissolve 6-bromo-2,4-dichloroquinazoline (1.0 eq) in anhydrous methanol (20 volumes).

  • Cool the solution to 0°C in an ice bath.

  • Prepare a solution of sodium methoxide (1.1 eq) in anhydrous methanol.

  • Add the sodium methoxide solution dropwise to the cooled quinazoline solution over 30 minutes.

  • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC. Upon completion, add water to precipitate the product.

  • Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization from ethanol or column chromatography (Hexane:Ethyl Acetate).[9][10]

References

  • Addressing side reactions in the synthesis of N-substituted quinazolinones. Benchchem.
  • 6-Bromo-2,4-dichloroquinazoline | 102393-82-8. Benchchem.
  • identifying and minimizing side products in quinazoline synthesis. Benchchem.
  • A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. PMC.
  • Quinazoline. Wikipedia. Available at: [Link]

  • Regioselective alkylation of 6-bromo-2,4-dichloroquinazoline 22. ResearchGate. Available at: [Link]

  • Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central. Available at: [Link]

  • ANTIBACTERIAL COMPOUNDS AND USES THEREOF. European Patent Office. Available at: [Link]

  • 6-BROMO-2,4-DICHLOROQUINAZOLINE | CAS No.102393-82-8 Synthetic Routes. Molbase. Available at: [Link]

  • synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. SciSpace. Available at: [Link]

  • Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline. Google Patents.
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Institutes of Health. Available at: [Link]

  • Synthesis of 6-Bromo-2-methoxyquinoline. PrepChem.com. Available at: [Link]

  • (PDF) Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. Available at: [Link]

  • Engineering an affinity-enhanced peptide through optimization of cyclization chemistry. National Institutes of Health. Available at: [Link]

  • Optimization of the Cyclization Conditions toward the Isatin Framework. ResearchGate. Available at: [Link]

  • An In-depth Technical Guide to 6-Bromo-1-methylquinolin-4(1H)-one: Discovery, Synthesis, and Biological Potential. Benchchem.
  • Preparation method for 6-bromine quinoline. Google Patents.
  • Global Analysis of Peptide Cyclization Efficiency. PMC - NIH. Available at: [Link]

  • 6-Bromo-2,4-dichloroquinazoline | C8H3BrCl2N2 | CID 10107568. PubChem. Available at: [Link]

  • The Versatility of 5-Amino-2-Bromobenzoic Acid: A Key Component in Fine Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. Available at: [Link]

Sources

Technical Support Center: Column Chromatography Purification of 6-Bromo-2-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 6-Bromo-2-methoxyquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during this specific purification process. Here, we will address specific issues in a question-and-answer format, explaining the causality behind experimental choices to ensure your success.

Frequently Asked Questions (FAQs)

Q1: How do I select the optimal solvent system (eluent) for the column chromatography of this compound?

A1: The selection of an appropriate solvent system is critical for achieving good separation. The ideal eluent is determined by first running Thin Layer Chromatography (TLC).[1]

Core Principle: The goal is to find a solvent system that provides a Retention Factor (Rf) of approximately 0.2-0.4 for this compound.[1] This Rf range typically ensures that the compound elutes from the column in a reasonable volume of solvent, well-separated from both non-polar impurities (which elute faster, higher Rf) and more polar impurities (which elute slower, lower Rf).

Step-by-Step Protocol for TLC Analysis:

  • Stationary Phase: Use standard silica gel 60 F254 TLC plates.

  • Sample Preparation: Dissolve a small amount of your crude this compound in a suitable solvent like dichloromethane or ethyl acetate.

  • Spotting: Carefully spot the dissolved sample onto the baseline of the TLC plate. The ideal starting spot should be only 1-2 mm in diameter.

  • Developing a Solvent System: A good starting point for quinazoline derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[1][2]

    • Begin with a ratio of 10-50% ethyl acetate in hexanes.[3]

    • Prepare a small amount of this eluent and pour it into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere.[3]

  • Development: Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.[3]

  • Visualization: After the solvent front has moved up the plate, remove it, let it dry, and visualize the spots under a UV lamp (254 nm).[3]

  • Optimization:

    • If the Rf value is too high (> 0.4), decrease the polarity of the eluent (i.e., decrease the percentage of ethyl acetate).

    • If the Rf value is too low (< 0.2), increase the polarity (i.e., increase the percentage of ethyl acetate).[1]

Q2: My this compound is showing significant tailing on the TLC plate and the column. What causes this and how can I fix it?

A2: Tailing is a common issue, particularly with nitrogen-containing heterocyclic compounds like quinazolines. It is often caused by the interaction of the basic nitrogen atoms in the quinazoline ring with acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction slows down a portion of the compound, causing it to streak or "tail."

Solutions to Prevent Tailing:

  • Solvent System Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel.[1]

    • Triethylamine (TEA): Adding ~0.5-1% triethylamine to the eluent is a highly effective method to prevent tailing for basic compounds.[3]

    • Ammonia in Methanol: For more polar systems, a mixture of 1-10% of (10% NH₄OH in methanol) in dichloromethane can also be effective.

  • Stationary Phase Choice: If tailing persists, consider using a different stationary phase.

    • Deactivated Silica: You can deactivate the silica gel to reduce its acidity.

    • Alumina (Basic or Neutral): Alumina is another polar stationary phase that can be used. Basic or neutral alumina is often a good choice for basic compounds.

Q3: I'm not seeing my compound elute from the column, even after passing a large volume of the solvent system determined by TLC. What could be the problem?

A3: This is a frustrating but solvable problem. Several factors could be at play.

Troubleshooting Workflow:

G start Compound Not Eluting q1 Is the eluent polarity sufficient? start->q1 q2 Did the compound decompose on the column? q1->q2 Yes sol1 Gradually increase eluent polarity. (e.g., increase % of Ethyl Acetate) q1->sol1 No q3 Was the compound loaded correctly? q2->q3 No sol2 Test compound stability on silica with 2D-TLC. Consider alternative stationary phases (e.g., alumina). q2->sol2 Yes q4 Is the compound concentration in fractions too low to detect? q3->q4 Yes sol3 Ensure minimal solvent was used for loading. Check for precipitation at the top of the column. q3->sol3 No sol4 Concentrate a few fractions in the expected elution range and re-run TLC. q4->sol4 Yes flush Flush column with a very polar solvent (e.g., Methanol) to recover compound. sol1->flush sol2->flush

Sources

Identifying and characterizing impurities in 6-Bromo-2-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a technical resource for researchers, scientists, and drug development professionals working with 6-Bromo-2-methoxyquinazoline. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to identifying and characterizing impurities that may arise during its synthesis and handling.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Landscape

Question 1: What are the most likely process-related impurities I should expect when synthesizing this compound?

This is a critical first question, as understanding potential impurities begins with the synthetic route. While multiple pathways to quinazolines exist, a common strategy involves the cyclization of an anthranilamide derivative or the conversion of a quinazolinone. A prevalent method is the conversion of 6-bromo-2,4-dichloroquinazoline, followed by sequential nucleophilic substitution.

Given this, the most probable process-related impurities include:

  • Starting Materials & Intermediates:

    • 6-Bromo-2,4-dichloroquinazoline: A highly reactive intermediate that may be carried over if the reaction is incomplete.

    • 6-Bromo-4-chloro-2-methoxyquinazoline: An intermediate formed if the substitution at the 4-position is slower or incomplete.

    • 5-Bromoanthranilic Acid: A common precursor that could remain if the initial cyclization steps are inefficient.

  • Side-Reaction Products:

    • 6-Bromoquinazolin-2(1H)-one: Formed via hydrolysis of the 2-methoxy group or from an incomplete conversion of a quinazolinone precursor. The quinazoline ring can be susceptible to hydrolysis in both acidic and alkaline conditions.[1]

    • Positional Isomers: Impurities arising from isomeric starting materials (e.g., 4-bromo or 7-bromoanthranilic acid) can be difficult to separate and may be carried through the synthesis.

    • Over-alkylation Products: If methylation is used to form the methoxy group, unintended methylation on the quinazoline nitrogen atoms can occur.

  • Reagent-Related Impurities:

    • Residual catalysts (e.g., palladium, copper) or reagents used in the synthesis.[2][3]

Question 2: My HPLC chromatogram shows several unexpected peaks. How do I begin to identify what they are?

An unexpected peak in your High-Performance Liquid Chromatography (HPLC) analysis is the starting point of your investigation. A systematic approach is crucial for efficient identification. The combination of chromatographic separation with mass spectrometry (LC-MS) is the most powerful and common technique for this initial step.[4][5]

Here is the recommended workflow:

  • Confirm it's not a system artifact: Inject a blank (mobile phase) to ensure the peak is not from the solvent, system contamination, or carryover.

  • Perform LC-MS Analysis: The primary goal is to get the molecular weight of the unknown peak. Use a soft ionization technique like Electrospray Ionization (ESI) which typically yields the molecular ion ([M+H]⁺ or [M-H]⁻).[4]

  • Analyze the Isotopic Pattern: For a compound containing a single bromine atom, you will see a characteristic isotopic pattern in the mass spectrum: two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[6] This is a key signature for identifying bromine-containing impurities.

  • Compare with Theoretical Impurities: Match the observed molecular weight with the masses of the potential impurities listed in Question 1 (and summarized in the table below). This often provides a tentative identification.

  • Consider Degradation: If the sample is old or has been stressed (e.g., exposed to light, heat, or acid/base), consider potential degradation products. Quinazolines can undergo hydrolysis or oxidation.[7]

The logical workflow for this process is illustrated below.

G start Unexpected Peak in HPLC blank Inject Blank Run start->blank is_artifact Is Peak Present? blank->is_artifact artifact Peak is a System Artifact (Solvent, Carryover) is_artifact->artifact Yes lcms Perform LC-MS Analysis is_artifact->lcms No mw Obtain Molecular Weight and Isotopic Pattern lcms->mw isotope Does it have Br Isotopic Pattern? mw->isotope non_br Impurity does not contain Bromine isotope->non_br No compare Compare MW with Potential Impurities Table isotope->compare Yes match Tentative ID Made? compare->match isolate Isolate Impurity (Prep-HPLC) match->isolate Yes no_match Consider Degradants or Uncommon Side Products match->no_match No nmr Structural Elucidation (1H, 13C, 2D NMR) isolate->nmr confirm Structure Confirmed nmr->confirm no_match->isolate

Caption: Workflow for identifying unknown peaks in an HPLC chromatogram.

Part 2: Troubleshooting Guides & Experimental Protocols

Problem 1: I have a co-eluting impurity with my main peak in reverse-phase HPLC. How can I improve the separation?

Co-elution is a common challenge, especially with structurally similar impurities. Here’s a troubleshooting guide to improve your chromatographic separation. Reversed-phase liquid chromatography (RP-LC) is the primary method for impurity profiling of such compounds.

Troubleshooting Steps:

  • Decrease the Elution Strength:

    • Why: Lowering the percentage of the organic solvent (e.g., acetonitrile, methanol) in your mobile phase increases the retention of all compounds, which can often improve the resolution between closely eluting peaks.

    • Action: If you are running a gradient, make the gradient shallower (i.e., increase the time over which the organic solvent concentration changes). If running isocratically, decrease the organic solvent percentage.

  • Change the Organic Modifier:

    • Why: Acetonitrile and methanol have different selectivities. Switching from one to the other can alter the elution order and improve the separation of critical pairs.

    • Action: Prepare a new mobile phase using methanol instead of acetonitrile (or vice versa) at an equivalent elution strength and re-run the analysis.

  • Adjust the Mobile Phase pH:

    • Why: The quinazoline ring contains basic nitrogen atoms. Changing the pH of the aqueous portion of your mobile phase can alter the ionization state of your main compound and any basic or acidic impurities, significantly impacting their retention and selectivity. The pKa of the parent quinazoline is 3.51.[1]

    • Action: Add a buffer to your aqueous mobile phase. Test conditions at a low pH (e.g., pH 2.5-3.5 with formic acid or phosphate buffer) and a neutral pH (e.g., pH 6.5-7.5 with phosphate buffer).

  • Modify the Stationary Phase:

    • Why: Not all C18 columns are the same. A different C18 column from another manufacturer can provide different selectivity due to variations in silica purity, end-capping, and bonding density. Alternatively, switching to a different stationary phase chemistry can provide a significant change in selectivity.

    • Action: Try a C18 column from a different brand. If that fails, consider a phenyl-hexyl or a polar-embedded phase column, which offer different retention mechanisms.

Protocol: General Purpose HPLC-MS Method for Impurity Profiling

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. It may require optimization based on your specific instrumentation and observed impurity profile.[6]

  • Instrumentation: HPLC system with a UV detector and coupled to a mass spectrometer with an ESI source.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0.0 10
    25.0 90
    30.0 90
    30.1 10

    | 35.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • UV Detection: 254 nm.

  • MS Settings (ESI Positive Mode):

    • Scan Range: 100-800 m/z.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Flow: 10 L/min.

    • Drying Gas Temperature: 350 °C.

Problem 2: I have tentatively identified an impurity by LC-MS. How do I definitively confirm its structure?

Definitive structural confirmation requires spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.[4] This requires isolating a sufficient quantity (typically >1 mg) of the impurity, usually via preparative HPLC.

Experimental Workflow:

  • Isolation:

    • Develop a preparative HPLC method by scaling up your analytical method.

    • Collect fractions corresponding to the impurity peak.

    • Evaporate the solvent to obtain the isolated impurity.

  • Spectroscopic Analysis:

    • High-Resolution Mass Spectrometry (HRMS): Obtain the exact mass of the impurity. This allows you to determine its elemental formula, providing a high degree of confidence in its identity.

    • 1D NMR (¹H and ¹³C): Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

      • ¹H NMR will provide information on the number of different types of protons and their connectivity.

      • ¹³C NMR will show the number of different types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular structure.

      • COSY (Correlation Spectroscopy) shows which protons are coupled to each other (typically on adjacent carbons).

      • HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons they are directly attached to.

      • HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is key for piecing together the molecular skeleton.

The combination of these techniques allows for the unambiguous elucidation of the impurity's structure.[8]

G start Tentative ID from LC-MS prep_hplc Scale up to Preparative HPLC start->prep_hplc collect Collect Impurity Fractions prep_hplc->collect evaporate Evaporate Solvent collect->evaporate isolated_sample Isolated Impurity (>1 mg) evaporate->isolated_sample hrms Acquire High-Resolution Mass Spectrum (HRMS) isolated_sample->hrms nmr Acquire NMR Spectra (1H, 13C, COSY, HSQC, HMBC) isolated_sample->nmr formula Determine Elemental Formula hrms->formula elucidate Elucidate Structure formula->elucidate analysis Analyze Spectroscopic Data nmr->analysis analysis->elucidate final_structure Definitive Structure Confirmed elucidate->final_structure

Caption: Workflow for definitive structural elucidation of an isolated impurity.

Part 3: Data Summary

Table 1: Potential Process-Related Impurities in this compound and their Expected Mass Signatures

This table summarizes the likely impurities and their calculated monoisotopic masses to aid in the initial identification process using LC-MS.

Impurity NameStructureMolecular FormulaMonoisotopic Mass (Da)Expected [M+H]⁺ (m/z)
This compound (Product) Structure of this compoundC₉H₇BrN₂O237.9769238.9847
6-Bromo-2-chloroquinazolineStructure of 6-Bromo-2-chloroquinazolineC₈H₄BrClN₂241.9270242.9348
6-Bromoquinazolin-2(1H)-one (Hydrolysis Product)Structure of 6-Bromoquinazolin-2(1H)-oneC₈H₅BrN₂O223.9612224.9690
5-BromoanthranilamideStructure of 5-BromoanthranilamideC₇H₇BrN₂O213.9769214.9847
6-Bromo-4-chloro-2-methoxyquinazolineStructure of 6-Bromo-4-chloro-2-methoxyquinazolineC₉H₆BrClN₂O271.9379272.9457

References

  • BenchChem. (2025).
  • Patel, B., et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • Talevi, A. (2015). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry.
  • Al-Suwaidan, I. A., et al. (2022).
  • Wikipedia. (n.d.). Quinazoline. Wikipedia.
  • Sigma-Aldrich. (n.d.). Reverse-phase high-performance liquid chromatographic determination of halogenated 8-hydroxyquinoline compounds in pharmaceuticals and bulk drugs. Sigma-Aldrich.
  • Sigma-Aldrich. (n.d.). 6-Bromo-2-chloroquinazoline. Sigma-Aldrich.
  • Kumar, A., et al. (2021).
  • BenchChem. (2025). A Comparative Guide to the Analytical Characterization of 6-Bromoisoquinoline-1-carbonitrile. BenchChem.
  • Sharma, A., et al. (2018). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry.
  • Molefe, M. P., et al. (2022).
  • Guideline, I. H. (2022). Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Technical Support Center: Scaling Up the Synthesis of 6-Bromo-2-methoxyquinazoline for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-bromo-2-methoxyquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered when scaling this synthesis for preclinical applications. The information presented here is curated from established literature and best practices in process chemistry to ensure scientific integrity and successful outcomes.

Introduction: The Importance of a Scalable Synthesis

This compound is a key intermediate in the synthesis of a variety of biologically active molecules, including potent inhibitors and therapeutic agents.[1] As research progresses from discovery to preclinical trials, the demand for this intermediate increases significantly, necessitating a robust and scalable synthetic route. This guide focuses on a common and reliable two-step synthesis and provides practical solutions to challenges that may arise during scale-up.

Recommended Synthetic Pathway

A widely adopted and scalable synthesis of this compound proceeds via a two-step sequence starting from the commercially available 5-bromoanthranilic acid. The key steps are:

  • Cyclization to form 6-bromo-2,4-quinazolinedione.

  • Chlorination followed by methoxylation to yield the final product.

This pathway is favored for its use of readily available starting materials and generally good yields.

PART 1: Detailed Experimental Protocols

Step 1: Synthesis of 6-Bromo-1H-quinazoline-2,4-dione

This initial cyclization step is crucial for establishing the quinazoline core.

Reaction Scheme:

Step_1_Synthesis 5-Bromoanthranilic_acid 5-Bromoanthranilic acid Reactants 5-Bromoanthranilic_acid->Reactants Urea Urea Urea->Reactants Heat Heat (180-190 °C) Reactants->Heat Neat or in high-boiling solvent Product 6-Bromo-1H-quinazoline-2,4-dione Heat->Product

Caption: Workflow for the synthesis of 6-Bromo-1H-quinazoline-2,4-dione.

Materials:

ReagentMolar Mass ( g/mol )Stoichiometry
5-Bromoanthranilic acid216.031.0 eq
Urea60.063.0 - 5.0 eq

Procedure:

  • Combine 5-bromoanthranilic acid and urea in a reaction vessel equipped with a mechanical stirrer and a reflux condenser.

  • Heat the mixture to 180-190 °C. The reaction mixture will become a molten slurry.

  • Maintain this temperature for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature. The solidified mass is then treated with hot water to dissolve excess urea.

  • Filter the solid product, wash with water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 6-bromo-1H-quinazoline-2,4-dione as an off-white solid.

Step 2: Synthesis of this compound

This two-part step involves the conversion of the dione to a dichloro intermediate, followed by a nucleophilic substitution to introduce the methoxy group.

Reaction Scheme:

Step_2_Synthesis Dione 6-Bromo-1H-quinazoline-2,4-dione POCl3 POCl₃, DIPEA Dione->POCl3 Chlorination Intermediate 6-Bromo-2,4-dichloroquinazoline POCl3->Intermediate NaOMe Sodium methoxide (NaOMe) in Methanol Intermediate->NaOMe Nucleophilic Substitution Product This compound NaOMe->Product

Caption: Workflow for the synthesis of this compound.

Materials:

ReagentMolar Mass ( g/mol )Stoichiometry
6-Bromo-1H-quinazoline-2,4-dione241.041.0 eq
Phosphorus oxychloride (POCl₃)153.335.0 - 10.0 eq
N,N-Diisopropylethylamine (DIPEA)129.240.1 - 0.5 eq (catalytic)
Sodium methoxide (NaOMe)54.021.1 - 1.5 eq
Methanol (MeOH)32.04Solvent

Procedure:

Part A: Synthesis of 6-Bromo-2,4-dichloroquinazoline

  • To a flask charged with 6-bromo-1H-quinazoline-2,4-dione, add phosphorus oxychloride and a catalytic amount of N,N-diisopropylethylamine.

  • Heat the mixture to reflux (around 105-110 °C) for 4-6 hours. The reaction should be monitored by TLC or LC-MS.

  • After completion, carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice with vigorous stirring.

  • The precipitated solid is filtered, washed with cold water until the filtrate is neutral, and dried under vacuum. This affords 6-bromo-2,4-dichloroquinazoline.

Part B: Synthesis of this compound

  • Dissolve the crude 6-bromo-2,4-dichloroquinazoline in methanol.

  • Add a solution of sodium methoxide in methanol dropwise at 0-5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction for the disappearance of the starting material.

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent such as dichloromethane or ethyl acetate.[2]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield this compound.

PART 2: Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis and scale-up of this compound.

Frequently Asked Questions (FAQs)

Q1: My yield for the first step (cyclization to the dione) is low. What are the likely causes?

  • Incomplete Reaction: The reaction requires a high temperature to proceed efficiently. Ensure your reaction temperature is consistently between 180-190 °C. Insufficient heating can lead to a significant amount of unreacted 5-bromoanthranilic acid.

  • Sublimation of Starting Material: At high temperatures, 5-bromoanthranilic acid can sublime. Ensure your reaction is conducted in a sealed or well-condensed system to minimize loss.

  • Improper Mixing: On a larger scale, ensuring homogenous mixing of the solid reactants is critical. The use of a robust mechanical stirrer is recommended over magnetic stirring.

Q2: The chlorination step with POCl₃ is sluggish and gives a complex mixture of products. How can I improve this?

  • Moisture Contamination: Phosphorus oxychloride is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Moisture will decompose POCl₃ and lead to side reactions.

  • Insufficient POCl₃: On a larger scale, some POCl₃ may be lost to evaporation. Using a slight excess can help drive the reaction to completion.

  • Absence of Catalyst: The addition of a catalytic amount of a tertiary amine like N,N-diisopropylethylamine (DIPEA) or N,N-dimethylaniline can significantly accelerate the reaction rate.[3]

Q3: During the methoxylation step, I am observing the formation of the 4-methoxy and 2,4-dimethoxy byproducts. How can I improve the selectivity for the 2-methoxy product?

  • Reaction Temperature: The regioselectivity of the nucleophilic aromatic substitution (SNAr) is highly temperature-dependent.[4] The substitution at the 4-position is kinetically favored at higher temperatures. To selectively obtain the 2-methoxy product, it is crucial to maintain a low temperature (0-5 °C) during the addition of sodium methoxide.

  • Stoichiometry of Nucleophile: Using a large excess of sodium methoxide will increase the likelihood of disubstitution. Use only a slight excess (1.1-1.2 equivalents) to favor monosubstitution.

  • Slow Addition: Adding the sodium methoxide solution slowly allows for better temperature control and minimizes local concentration gradients, which can favor the formation of byproducts.

Q4: I'm having difficulty purifying the final product. What are some effective purification strategies?

  • Column Chromatography: For small to medium scales, silica gel column chromatography using a gradient of ethyl acetate in hexanes is typically effective in separating the desired product from byproducts and unreacted starting material.

  • Recrystallization: For larger quantities, recrystallization is a more practical approach. Solvents such as ethanol, isopropanol, or mixtures of ethyl acetate and hexanes can be effective.[2] A successful recrystallization will depend on the impurity profile.

  • Acid-Base Extraction: If acidic or basic impurities are present, a liquid-liquid extraction with a dilute acid or base wash can help to remove them before final purification.

Q5: Are there any safety concerns I should be aware of when scaling up this synthesis?

  • Phosphorus Oxychloride: POCl₃ is highly corrosive and reacts violently with water, releasing toxic HCl gas. All handling should be done in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). The quenching step is highly exothermic and should be performed with extreme caution, especially on a large scale.

  • Sodium Methoxide: Sodium methoxide is a strong base and is corrosive. It is also moisture-sensitive. Handle in a dry environment and avoid contact with skin and eyes.

  • High-Temperature Reactions: The first step involves high temperatures. Ensure the use of appropriate heating mantles and temperature controllers to prevent overheating and potential thermal decomposition.

PART 3: Data Summary and Visualization

Table 1: Summary of Reaction Parameters and Expected Yields
StepKey ReagentsTemperature (°C)Time (h)Expected Yield (%)
1. Dione Formation5-Bromoanthranilic acid, Urea180-1903-485-95
2a. Chlorination6-Bromo-1H-quinazoline-2,4-dione, POCl₃105-1104-680-90
2b. Methoxylation6-Bromo-2,4-dichloroquinazoline, NaOMe0 - Room Temp2-470-85
Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or Impure Product Step1_Low_Yield Low Yield in Step 1? Start->Step1_Low_Yield Step2a_Problem Issue with Chlorination? Start->Step2a_Problem Step2b_Problem Issue with Methoxylation? Start->Step2b_Problem Purification_Issue Purification Difficulty? Start->Purification_Issue Temp_Check Check Temperature (180-190°C) Step1_Low_Yield->Temp_Check Yes Mixing_Check Ensure Proper Mixing Step1_Low_Yield->Mixing_Check Yes Moisture_Control Ensure Anhydrous Conditions Step2a_Problem->Moisture_Control Yes Catalyst_Add Add Catalytic DIPEA/DMA Step2a_Problem->Catalyst_Add Yes Temp_Control_2b Control Temperature (0-5°C) Step2b_Problem->Temp_Control_2b Yes Stoich_Control Check NaOMe Stoichiometry (1.1-1.2 eq) Step2b_Problem->Stoich_Control Yes Column_Chrom Optimize Column Chromatography Purification_Issue->Column_Chrom Yes Recrystallize Perform Recrystallization Purification_Issue->Recrystallize Yes

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of quinazoline derivatives.
  • BenchChem. (2025). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
  • BenchChem. (2025). Troubleshooting common issues in quinazoline synthesis protocols.
  • PrepChem.com. (n.d.). Synthesis of 6-Bromo-2-methoxyquinoline.
  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023).
  • Emami, L., Hassani, M., Mardaneh, P., Zare, F., Saeedi, M., Emami, M., Khabnadideh, S., & Sadeghian, S. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Institutes of Health.
  • Rajveer, C., Swarnalatha, C., Stephen Rathinaraj, B., & Sudhrshini, S. (2010). SYNTHESIS OF 6-BROMO-OXO QUINAZOLINE DERIVATIVES AND THEIR HARAMCOLOGICAL ACTIVITIES. SciSpace.
  • Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • European Patent Office. (2022). ANTIBACTERIAL COMPOUNDS AND USES THEREOF - EP 3426255 B1.
  • Kamel, A., et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC.
  • ResearchGate. (n.d.). Synthesis of Quinazoline Derivatives | Request PDF.
  • Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives.
  • ResearchGate. (n.d.). Synthesis of 6‐bromo/6‐chloro‐2‐methyl‐quinolin‐4‐yl‐hydrazines, 14 a/14 b.
  • ChemicalBook. (n.d.). 6-Bromo-2-chloroquinazoline synthesis.
  • ChemicalBook. (n.d.). 2-Chloro-6-hydroxyquinoline synthesis.
  • National Institutes of Health. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Polyaza heterocycles. Part 2. Nucleophilic substitution of halogens in halogenoquinoxalino[2,3-c]cinnolines.
  • BenchChem. (n.d.). A Comparative Analysis of the Biological Activities of 6-Bromo-Quinazoline Derivatives and 6-Bromo-1- methylquinolin-4.

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Managing reaction exotherms in the synthesis of 6-Bromo-2-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-2-methoxyquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions, with a specific focus on the proactive management of reaction exotherms. While the synthesis of quinazolines is not always dramatically exothermic, poor thermal management, especially during scale-up, can lead to loss of control, impurity formation, and significant safety hazards. This document provides the causal reasoning behind key experimental choices to ensure safe, reliable, and reproducible outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the primary exothermic risk during the synthesis of this compound?

A1: The primary exothermic risk in a typical quinazoline synthesis, which often involves the cyclization of a substituted 2-aminobenzonitrile (e.g., 2-amino-5-bromobenzonitrile) with a C1 source like formamide or formic acid, is not typically from a single, violently exothermic step under controlled lab conditions. Instead, the main risk arises from the potential for a runaway reaction due to the accumulation of unreacted reagents followed by a sudden, rapid conversion.

This scenario can be triggered by:

  • Initial Overheating: Many quinazoline syntheses require elevated temperatures to initiate the reaction.[1][2] Applying heat too aggressively without ensuring the reaction has started can lead to a dangerous accumulation of starting materials.

  • Delayed Reaction Onset: An induction period can mask the true reaction rate. Once initiated, the reaction can accelerate rapidly, overwhelming the cooling capacity of the reactor.

  • Scale-Up Challenges: Heat dissipation does not scale linearly with reactor volume. A reaction that is easily controlled at 100 mL may become dangerously exothermic at 10 L due to the reduced surface-area-to-volume ratio.

Q2: I'm planning a scale-up of this synthesis. What preliminary assessments should I perform to evaluate thermal risk?

A2: A thorough thermal hazard assessment is critical before any scale-up. Simply repeating a lab-scale procedure in a larger vessel is unsafe.

Recommended Actions:

  • Literature Review: Search for safety data on all reactants, intermediates, and the final product. While specific data for this compound is not abundant, review general quinazoline synthesis protocols for any reported incidents or safety measures.[3][4]

  • Differential Scanning Calorimetry (DSC): Perform DSC analysis on your starting materials and the reaction mixture. This will identify the onset temperature of any decomposition events and quantify the energy released. The Safety Data Sheet for a common precursor, 2-amino-5-bromobenzonitrile, does not list specific thermal hazards, making experimental validation crucial.[5][6]

  • Reaction Calorimetry (RC1): If available, use a reaction calorimeter to measure the heat flow of the reaction in real-time on a small scale. This provides critical data on the total heat of reaction, the rate of heat release, and the maximum temperature of the synthetic reaction (MTSR), which is essential for safe scale-up.

The workflow below illustrates a logical process for thermal hazard assessment.

G cluster_0 Phase 1: Pre-Synthesis Assessment cluster_1 Phase 2: Small-Scale Process Safety cluster_2 Phase 3: Scale-Up Decision A Literature Review & SDS Analysis B Differential Scanning Calorimetry (DSC) on Starting Materials A->B C Identify Decomposition Temperatures B->C D Reaction Calorimetry (RC1) Experiment C->D E Determine Heat of Reaction (ΔHr) & Heat Release Rate D->E F Calculate Maximum Temperature of Synthetic Reaction (MTSR) E->F G Is MTSR < Boiling Point of Solvent? F->G H Proceed with Scale-Up (Controlled Conditions) G->H Yes I STOP! Re-evaluate Process (Change Solvent, Lower Concentration, Semi-batch) G->I No

Caption: Workflow for Thermal Hazard Assessment Before Scale-Up.

Q3: My reaction temperature is rising much faster than expected after adding all reagents and starting the heating. What should I do?

A3: This indicates a potential loss of control. Immediate and calm action is required to prevent a runaway reaction.

Immediate Troubleshooting Protocol:

  • Stop Heating: Immediately turn off and remove the heating source (mantle, oil bath).

  • Initiate Cooling: Apply emergency cooling. Use an ice-water bath or a cryo-cooler if available. Do not use organic solvents like acetone with dry ice for the cooling bath, as this creates a fire hazard.

  • Increase Stirring: Maximize the stirring rate to improve heat transfer to the reactor walls and cooling medium.

  • Prepare for Quench: If cooling is ineffective and the temperature continues to rise rapidly, be prepared to quench the reaction. Have a pre-chilled, appropriate quenching agent ready. A cold, inert solvent can dilute the reaction mixture and absorb heat.

  • Alert Personnel: Inform colleagues and safety personnel of the situation. Do not work alone.

Q4: How can I modify my experimental procedure to minimize the risk of an exotherm from the outset?

A4: Proactive process design is the most effective safety measure. The goal is to control the rate of energy release by controlling the rate at which reagents are available to react.

Procedural Control Recommendations:

ParameterStandard Procedure (High Risk)Recommended Procedure (Low Risk)Rationale
Reagent Addition All reagents are charged to the vessel at once before heating.Add the limiting or most reactive reagent dropwise or in portions over time (semi-batch).This ensures the reaction rate is controlled by the addition rate, preventing the accumulation of unreacted starting material.
Reaction Temp. Heat directly to the target reflux temperature (e.g., 150 °C).[1]Slowly ramp the temperature and hold at a lower temperature (e.g., 80-90 °C) to confirm reaction initiation via in-process control (TLC, LCMS) before proceeding.Confirms the reaction is proceeding as expected and avoids bypassing a potential induction period at a dangerously high temperature.
Concentration High concentration to maximize throughput.Use a more dilute system.The solvent acts as a heat sink, absorbing thermal energy and moderating temperature increases.
Agitation Standard magnetic stirring.Use overhead mechanical stirring, especially for volumes >1 L.Ensures efficient heat transfer and prevents the formation of localized hot spots in viscous or heterogeneous mixtures.

The diagram below outlines the logical relationship between procedural choices and risk mitigation.

G A High Risk Factors (Batch Process, High Conc.) B Procedural Controls A->B Implement C Safe & Controlled Reaction B->C Leads to D Semi-Batch Addition E Controlled Heating Ramp F Dilution (Heat Sink) G Efficient Agitation

Caption: Relationship Between Procedural Controls and Risk Mitigation.

References

  • Frontiers in Chemistry. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.[Link]

  • Organic Chemistry Portal. Quinazoline synthesis.[Link]

  • Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

  • Yadav, G., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports. [Link]

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Validation & Comparative

A Comparative Guide to 6-Bromo-2-methoxyquinazoline vs. 6-Chloro-2-methoxyquinazoline in Anticancer Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Quinazoline Scaffold in Oncology

In the landscape of modern oncology, the quinazoline scaffold stands out as a "privileged structure." Its rigid, heterocyclic framework serves as an ideal backbone for designing potent and selective inhibitors of key signaling proteins that drive cancer progression.[1][2] Many successful anti-cancer drugs, including Gefitinib, Erlotinib, and Lapatinib, are built upon this core, primarily targeting the ATP-binding site of receptor tyrosine kinases (RTKs).[1][3]

This guide provides an in-depth comparative analysis of two closely related quinazoline derivatives: 6-Bromo-2-methoxyquinazoline and 6-Chloro-2-methoxyquinazoline. While direct head-to-head experimental data for these specific molecules is limited in publicly available literature, we can construct a robust predictive comparison. This will be achieved by synthesizing structure-activity relationship (SAR) data from analogous compounds, examining the distinct roles of halogen substitutions at the 6-position, and outlining the experimental workflows required for their empirical validation. Our focus will be on their potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two critical pathways in tumor growth and angiogenesis.[4][5]

Mechanism of Action: How Quinazolines Inhibit Tyrosine Kinase Activity

Quinazoline-based inhibitors are typically classified as competitive inhibitors. They mimic the adenine region of ATP and bind to the catalytic kinase domain of receptors like EGFR. This binding action prevents the phosphorylation of the receptor, thereby blocking the downstream signaling cascades that lead to cell proliferation, survival, and angiogenesis.[6] The substitution pattern on the quinazoline ring is critical for this interaction; the 2-methoxy group and the halogen at the 6-position play significant roles in modulating binding affinity and overall biological activity.[7][8]

EGFR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space EGFR EGFR EGFR->EGFR Downstream Downstream Signaling (Ras-Raf-MEK-ERK) EGFR->Downstream 4. Pathway Activation EGF EGF Ligand EGF->EGFR 1. Ligand Binding ATP ATP ATP->EGFR ADP ADP Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: EGFR signaling inhibition by quinazoline derivatives.

Structure-Activity Relationship (SAR): The Influence of Halogen Substitution at the 6-Position

The electronic and steric properties of substituents on the quinazoline ring are paramount to their anticancer activity. Studies have consistently shown that the presence of a halogen atom at the 6-position can enhance the anticancer effects of the molecule.[3] This is attributed to the electron-withdrawing nature of halogens, which can influence the electronic distribution of the quinazoline core and improve interactions within the ATP-binding pocket of the target kinase.

When comparing bromine and chlorine, several factors come into play:

  • Electronegativity: Chlorine is more electronegative than bromine, which could lead to a stronger inductive effect.

  • Atomic Radius (Size): Bromine is larger than chlorine. This increased bulk can sometimes lead to more favorable van der Waals interactions within a binding site, potentially increasing potency. Conversely, it could also cause steric hindrance.

  • Lipophilicity: The halogen choice affects the overall lipophilicity of the molecule, which in turn influences cell permeability and bioavailability.

While the precise impact is target-dependent, studies on other heterocyclic scaffolds have demonstrated that a bromine substitution can confer higher cytotoxic potential compared to a chlorine substitution.[9] This suggests that this compound may exhibit more potent antiproliferative effects than its 6-chloro counterpart.

Comparative Anticancer Profile of Related Derivatives

To build our comparison, we will analyze published data on various 6-bromo- and 6-chloro-quinazoline derivatives. It is crucial to note that these compounds have different substitutions at other positions (commonly the 4-position), which significantly impacts their potency. However, by examining the range of activities, we can infer the potential of the core scaffolds.

Anticancer Activity of 6-Bromoquinazoline Derivatives

Derivatives featuring the 6-bromoquinazoline core have demonstrated significant cytotoxicity across multiple cancer cell lines. The IC50 values often fall within the low micromolar to nanomolar range, indicating high potency.

Derivative Class Cancer Cell Line IC50 (µM) Reference
6-bromoquinazoline seriesMCF-7 (Breast)0.53 - 46.6[10][11]
6-bromoquinazoline seriesSW480 (Colon)0.53 - 46.6[10][11]
6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-oneA549 (Lung)0.44[12]
6-bromo-2-mercapto-quinazolin-4(3H)-one seriesMCF-7 (Breast)15.85[3]
6-bromo-2-mercapto-quinazolin-4(3H)-one seriesSW480 (Colon)17.85[3]

This table summarizes data from derivatives, not the specific this compound molecule.

Anticancer Activity of 6-Chloroquinazoline Derivatives

The 6-chloroquinazoline scaffold is also a well-established core for potent anticancer agents. These derivatives have shown broad activity and the ability to induce apoptosis.

Derivative Class Cancer Cell Line Noted Activity Reference
6-chloro-quinazolin-diarylpentadienone seriesMGC-803 (Gastric)Induces apoptosis (31.7% at 10 µM)[13]
6-chloro-quinazolin-diarylpentadienone seriesBcap-37 (Breast)Induces apoptosis (21.9% at 10 µM)[13]
6-chloro-N-phenyl-quinazolin-amine seriesMCF-7 (Breast)>50% inhibition at 25 µM[14]
6-chloro-N-phenyl-quinazolin-amine seriesHEK-293 (Kidney)>50% inhibition at 25 µM[14]

This table summarizes data from derivatives, not the specific 6-Chloro-2-methoxyquinazoline molecule.

Inferred Comparison and Scientific Outlook

Based on the aggregated data from related compounds, derivatives from the 6-bromoquinazoline scaffold frequently exhibit IC50 values in the sub-micromolar range.[10][11][12] This suggests a potentially higher intrinsic potency compared to the 6-chloro derivatives, where activity is often reported as a percentage of inhibition at higher micromolar concentrations.[13][14]

Hypothesis: It is plausible that This compound would exhibit greater cytotoxic and antiproliferative activity than 6-Chloro-2-methoxyquinazoline . The larger, more polarizable bromine atom may form more effective interactions within the kinase binding domain.

However, this remains a well-informed hypothesis. Empirical, side-by-side testing is essential for definitive validation. Researchers should perform cytotoxicity assays across a panel of relevant cancer cell lines (e.g., lung, breast, colon) to determine the precise IC50 values and therapeutic index for each compound.

Experimental Protocols for Validation

To empirically validate the anticancer efficacy of these compounds, a structured experimental workflow is necessary. The following protocols provide a self-validating system from initial screening to mechanistic insights.

validation_workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_analysis Data Analysis Synthesis Synthesis & Purification of Quinazolines QC Quality Control (NMR, Mass Spec, Purity) Synthesis->QC MTT Cytotoxicity Screening (MTT Assay) QC->MTT IC50 IC50 Determination MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle Kinase Kinase Inhibition Assay (EGFR/VEGFR-2) IC50->Kinase Data Comparative Data Analysis & SAR Conclusion Apoptosis->Data CellCycle->Data Kinase->Data

Caption: Workflow for validating anticancer activity.

Protocol 1: MTT Assay for Cell Viability and IC50 Determination

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well. Allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of this compound and 6-chloro-2-methoxyquinazoline in the appropriate culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with each compound at concentrations around their respective IC50 values for 24-48 hours.

  • Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by each compound.[10][11]

Conclusion

The quinazoline core remains a highly valuable scaffold for the development of targeted anticancer therapies. While direct comparative data is not yet available, a thorough analysis of the structure-activity relationships of related compounds strongly suggests that This compound may hold a therapeutic advantage over 6-Chloro-2-methoxyquinazoline due to the potential for enhanced interactions at the kinase binding site. This guide provides the foundational logic and the necessary experimental framework for researchers to rigorously test this hypothesis and potentially uncover a more potent candidate for further preclinical development.

References

  • ResearchGate. 6‐Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies | Request PDF. Available from: [Link]

  • PubMed. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Available from: [Link]

  • National Institutes of Health (NIH). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Available from: [Link]

  • PubMed Central. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Available from: [Link]

  • Advanced Journal of Chemistry, Section A. Synthesis, Characterization and Evaluation of Anticancer Activity of Some 6-(Chloro/Methoxy/Methyl)-N-(4-Substitutedphenyl). Available from: [Link]

  • National Institutes of Health (NIH). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). Available from: [Link]

  • RSC Publishing. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. Available from: [Link]

  • PubMed. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. Available from: [Link]

  • PubMed. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). Available from: [Link]

  • ResearchGate. (PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Available from: [Link]

  • National Institutes of Health (NIH). Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives. Available from: [Link]

  • American Chemical Society Publications. 2,4,6-Substituted Quinazolines with Extraordinary Inhibitory Potency toward ABCG2. Available from: [Link]

  • MDPI. Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro). Available from: [Link]

  • MDPI. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Available from: [Link]

  • ResearchGate. (PDF) 6-Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage on A549 monolayer and multicellular spheroid model. Available from: [Link]

  • ResearchGate. Chemical structure of approved VEGFR inhibitors. VEGFR, vascular endothelial growth factor receptor. Available from: [Link]

  • Oriental Journal of Chemistry. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Available from: [Link]

  • Semantic Scholar. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Available from: [Link]

  • MDPI. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Available from: [Link]

  • MDPI. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Available from: [Link]

  • PubMed. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Available from: [Link]

  • National Institutes of Health (NIH). Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer. Available from: [Link]

  • Semantic Scholar. Synthesis of chalcone incorporated quinazoline derivatives as anticancer agents. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Available from: [Link]

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A Comparative Analysis of 6-Bromo-2-methoxyquinazoline Derivatives and Gefitinib in Targeting EGFR-Driven Cancers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the quinazoline scaffold has proven to be a cornerstone for the development of potent Epidermal Growth Factor Receptor (EGFR) inhibitors.[1][2][3][4] Gefitinib, a first-generation EGFR tyrosine kinase inhibitor (TKI), has been a clinical mainstay for non-small cell lung cancer (NSCLC) patients harboring activating EGFR mutations.[5][6][7] However, the emergence of acquired resistance, often driven by secondary mutations like T790M, necessitates the exploration of novel quinazoline derivatives with improved efficacy and a broader activity spectrum.[1] This guide provides an in-depth comparison of the efficacy of a promising class of compounds, 6-bromo-2-methoxyquinazoline derivatives, against the well-established EGFR inhibitor, gefitinib. We will delve into their mechanism of action, present comparative experimental data, and provide detailed protocols for key assays, offering a comprehensive resource for researchers in the field of oncology drug discovery.

The Central Role of EGFR in Oncology and the Mechanism of Action of Quinazoline-Based Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[8][9] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain.[6][8] This initiates a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for normal cellular processes but are often dysregulated in cancer, leading to uncontrolled cell growth.[5]

Gefitinib and other quinazoline-based inhibitors function by competitively binding to the ATP-binding pocket of the EGFR tyrosine kinase domain.[5][6][8][10] This reversible inhibition prevents ATP from binding, thereby blocking receptor autophosphorylation and the subsequent activation of downstream signaling pathways.[6][8][10] The result is the inhibition of cancer cell proliferation and the induction of apoptosis.[6][7]

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling EGFR EGFR EGFR->EGFR P P EGF EGF EGF->EGFR Ligand Binding Gefitinib Gefitinib / 6-Bromo-2-methoxy- quinazoline Derivatives Gefitinib->EGFR Inhibition ATP ATP RAS RAS/RAF/MEK/ERK Pathway PI3K PI3K/AKT Pathway Proliferation Cell Proliferation, Survival, Angiogenesis RAS->Proliferation PI3K->Proliferation

Figure 1: Simplified EGFR Signaling Pathway and Point of Inhibition.

Comparative Efficacy: this compound Derivatives vs. Gefitinib

The true measure of a novel inhibitor's potential lies in its performance against established standards. Below, we present a compilation of experimental data comparing the inhibitory activities of various quinazoline derivatives, including those with the 6-bromo-2-methoxy scaffold, against gefitinib.

In Vitro EGFR Kinase Inhibition

The half-maximal inhibitory concentration (IC50) in a biochemical kinase assay is a primary indicator of a compound's potency against its target enzyme.

Compound/DerivativeEGFR VariantIC50 (nM)Reference
Gefitinib Wild-Type (WT)--
L858R Mutant--
T790M Mutant--
G719S MutantWeaker affinity compared to L858R[1][3][1],[3]
6-bromo-2-(pyridin-3-yl)-4-(substituted)quinazolines Wild-Type (WT)46.1 (for 4-bromo-phenylethylidene-hydrazinyl derivative)[1]
4H-benzo[h]chromene derivative (contains a bromophenyl group) Wild-Type (WT)3270 ± 720[11]
T790M Mutant1920 ± 50[11]
Quinazoline derivatives with benzylidene hydrazine carboxamide Wild-Type (WT)<2 (for six compounds)[12]
L858R/T790M Mutant100 (for compound 44)[12]
1-alkyl-6-iodoquinazoline derivatives Wild-Type (WT)150 (for compound 9c)[13]
T790M Mutant220 (for compound 9c)[13]

Note: Direct comparison is challenging due to variations in experimental conditions across different studies. The data presented here is for illustrative purposes to highlight the potential of these derivatives.

In Vitro Cell-Based Proliferation Assays

Cell-based assays provide a more biologically relevant context by evaluating a compound's ability to inhibit the proliferation of cancer cells that are dependent on EGFR signaling.

Cell LineEGFR StatusCompound/DerivativeIC50 (µM)Reference
A549 Wild-TypeGefitinib--
6-ureido-4-anilinoquinazoline derivativesGood anti-proliferative activities[14][14]
HT-29 Wild-Type6-ureido-4-anilinoquinazoline derivativesGood anti-proliferative activities[14][14]
MCF-7 Wild-Type6-ureido-4-anilinoquinazoline derivativesGood anti-proliferative activities[14][14]
H3255 L858R MutantGefitinib0.003[15]
PC-9 delE746_A750Gefitinib--
11-18 L858R MutantGefitinib0.39[15]
H1975 L858R/T790MQuinazoline derivatives with benzylidene hydrazine carboxamideExceptional anti-proliferative activity[12][12]
HepG2 Wild-TypeQuinazoline derivatives with benzylidene hydrazine carboxamideExceptional anti-proliferative activity[12][12]
MDA-MB-231 Wild-Type6-bromo-2-(pyridin-3-yl)-4-(substituted)quinazolinesIncreased cytotoxic activity compared to lapatinib[1][1]

Note: The specific this compound derivatives tested in these cell lines vary across studies.

Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key in vitro assays used to evaluate the efficacy of EGFR inhibitors.

EGFR Kinase Inhibition Assay (ADP-Glo™ Format)

This biochemical assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Kinase_Assay_Workflow Start Start Step1 Prepare Reagents: - Recombinant EGFR - Test Compound (e.g., this compound derivative) - ATP - Substrate (e.g., Poly(Glu, Tyr)) Start->Step1 Step2 Incubate EGFR with Test Compound Step1->Step2 Step3 Initiate Kinase Reaction (Add ATP and Substrate) Step2->Step3 Step4 Stop Reaction and Deplete Remaining ATP (Add ADP-Glo™ Reagent) Step3->Step4 Step5 Convert ADP to ATP (Add Kinase Detection Reagent) Step4->Step5 Step6 Measure Luminescence Step5->Step6 End Calculate IC50 Step6->End

Figure 2: Workflow for an EGFR Kinase Inhibition Assay.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test compound (e.g., this compound derivative) and a reference inhibitor (e.g., gefitinib) in a suitable buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT).[16] Prepare solutions of recombinant human EGFR, ATP, and a suitable substrate like Poly(Glu, Tyr) 4:1.[16][17]

  • Enzyme and Inhibitor Pre-incubation: In a 384-well plate, add the recombinant EGFR enzyme to each well.[18] Then, add the serially diluted test compounds and controls to their respective wells.[18] Allow the enzyme and inhibitors to pre-incubate for a specified time (e.g., 30 minutes) at room temperature to facilitate binding.[18]

  • Initiation of Kinase Reaction: Start the kinase reaction by adding a mixture of ATP and the substrate to each well.[18] The final ATP concentration should be close to the Km value for EGFR to ensure sensitive detection of competitive inhibitors.

  • Reaction Incubation: Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes) to allow for the enzymatic reaction to proceed.[9][17]

  • Termination and ATP Depletion: Stop the kinase reaction by adding ADP-Glo™ Reagent.[9][17] This reagent also depletes any remaining ATP in the well. Incubate at room temperature for approximately 40-45 minutes.[9][17]

  • ADP to ATP Conversion: Add the Kinase Detection Reagent to each well.[9][17] This reagent contains enzymes that convert the ADP generated during the kinase reaction into ATP. Incubate at room temperature for another 30-45 minutes.[9][17]

  • Luminescence Measurement: Measure the luminescence signal using a microplate reader.[9][17] The intensity of the light produced is directly proportional to the amount of ADP generated and, therefore, the activity of the EGFR enzyme.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

MTT Cell Proliferation Assay

This colorimetric assay is a widely used method to assess cell viability and proliferation.[19][20] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[19][21]

Methodology:

  • Cell Seeding: Plate the desired cancer cell line (e.g., A549, H1975) in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[19]

  • Compound Treatment: The following day, treat the cells with serial dilutions of the test compounds (this compound derivatives) and gefitinib. Include a vehicle control (e.g., DMSO) and a positive control for cell death if desired.

  • Incubation: Incubate the treated cells for a period that allows for multiple cell doublings (typically 48-72 hours).

  • Addition of MTT Reagent: After the incubation period, add a sterile solution of MTT (e.g., 10 µL of a 5 mg/mL solution) to each well.[19]

  • Formazan Crystal Formation: Incubate the plate for an additional 2 to 4 hours, or until a purple precipitate is visible within the cells.[19]

  • Solubilization of Formazan: Carefully remove the media and add a solubilizing agent, such as acidified isopropanol or a detergent reagent, to each well to dissolve the formazan crystals.[19][21]

  • Absorbance Measurement: After a brief incubation at room temperature in the dark to ensure complete solubilization, measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[19]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Concluding Remarks

The exploration of novel quinazoline derivatives, such as those with a 6-bromo-2-methoxy substitution pattern, represents a critical avenue of research in the ongoing effort to overcome the challenges of acquired resistance to first-generation EGFR inhibitors like gefitinib. The available data, while not from direct comparative studies, suggests that certain this compound derivatives exhibit promising anti-proliferative activity and, in some cases, potent inhibition of EGFR, including clinically relevant resistant mutants.

For drug development professionals, these findings underscore the potential of this chemical scaffold as a starting point for the design of next-generation EGFR inhibitors. Further in-depth studies, including head-to-head in vivo comparisons with gefitinib and other approved TKIs, are warranted to fully elucidate the therapeutic potential of these novel compounds. The standardized protocols provided in this guide offer a framework for conducting such comparative evaluations with scientific rigor. As our understanding of the molecular drivers of cancer and the mechanisms of drug resistance continues to evolve, the rational design and systematic evaluation of new chemical entities will remain paramount in the quest for more effective and durable cancer therapies.

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In Vitro Validation of 6-Bromo-2-methoxyquinazoline as an EGFR Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison for the in vitro validation of 6-Bromo-2-methoxyquinazoline as a potential Epidermal Growth Factor Receptor (EGFR) inhibitor. We will explore the experimental data and methodologies required to objectively assess its performance against established alternatives.

Introduction to EGFR and the Quinazoline Scaffold

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a well-established driver of various cancers.[1][2] This makes EGFR a prime target for anticancer therapies.[1][3]

Quinazoline-based molecules have emerged as a significant class of EGFR inhibitors. First-generation inhibitors like gefitinib and erlotinib, which feature this core structure, have demonstrated clinical efficacy in treating non-small cell lung cancer (NSCLC) with specific EGFR mutations.[4][5][6] These inhibitors act by reversibly binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activation and downstream signaling.[3] The subject of this guide, this compound, shares this fundamental quinazoline scaffold, suggesting its potential as a novel EGFR inhibitor.

Experimental Design for In Vitro Validation

To rigorously validate this compound as an EGFR inhibitor, a multi-faceted in vitro approach is essential. This involves a direct assessment of its enzymatic inhibitory activity and an evaluation of its effects within a cellular context. For a robust comparison, its performance will be benchmarked against the well-characterized first-generation EGFR inhibitors, gefitinib and erlotinib.

Here's a logical workflow for the validation process:

G cluster_0 Biochemical Assay cluster_1 Cell-Based Assays cluster_2 Comparative Analysis A EGFR Kinase Assay B Determine IC50 Value A->B Measure enzymatic inhibition F Compare IC50 values of This compound, Gefitinib, and Erlotinib B->F C Select EGFR-dependent Cancer Cell Line (e.g., A431) D Western Blot for p-EGFR C->D Assess inhibition of EGFR phosphorylation E MTT Cell Viability Assay C->E Determine cytotoxic/ cytostatic effects G Compare effects on p-EGFR and cell viability D->G E->G

Figure 1. Experimental workflow for the in vitro validation of this compound.

Biochemical Validation: Direct Inhibition of EGFR Kinase Activity

The initial and most direct method to assess the inhibitory potential of this compound is through an in vitro kinase assay. This cell-free assay quantifies the compound's ability to directly inhibit the enzymatic activity of purified EGFR.

Experimental Protocol: EGFR Kinase Assay

This protocol is adapted from established methods for measuring EGFR kinase activity.[7][8][9]

  • Reaction Setup : In a 384-well plate, combine recombinant human EGFR enzyme with a specific peptide substrate.

  • Inhibitor Addition : Add serial dilutions of this compound, gefitinib, and erlotinib to the wells. Include a DMSO control (vehicle).

  • Initiation of Reaction : Start the kinase reaction by adding ATP.

  • Incubation : Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[8][9]

  • Detection : Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved through various detection methods, such as luminescence-based assays that measure the amount of ADP produced.[8][9]

  • Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the inhibition data against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Expected Data and Comparative Analysis

The primary output of this assay is the IC50 value, which represents the concentration of the inhibitor required to reduce EGFR kinase activity by 50%.

CompoundExpected IC50 (nM)Reference IC50 (nM)
This compoundTo be determinedN/A
Gefitinib~33-5733[10], 57[11]
Erlotinib~22[12][13][14]

Table 1. Expected and reference IC50 values for EGFR inhibitors in a cell-free kinase assay.

A lower IC50 value indicates greater potency. The data will be pivotal in determining if this compound directly inhibits EGFR and how its potency compares to established drugs.

Cell-Based Validation: Assessing Activity in a Biological Context

While biochemical assays are crucial, it is equally important to evaluate the compound's efficacy in a cellular environment. This confirms that the compound can penetrate the cell membrane, engage its target, and elicit a biological response.

Cell Line Selection

The choice of cell line is critical. A431, a human epidermoid carcinoma cell line, is a suitable model as it overexpresses EGFR.[15] This high level of EGFR expression provides a robust system for measuring changes in receptor phosphorylation and cell viability upon inhibitor treatment.

Experimental Protocol: Western Blot for Phosphorylated EGFR (p-EGFR)

This protocol assesses the ability of this compound to inhibit the autophosphorylation of EGFR within cells, a key step in its activation.[1]

  • Cell Culture and Treatment : Culture A431 cells to approximately 80% confluency. Treat the cells with varying concentrations of this compound, gefitinib, and erlotinib for a specified duration.

  • Cell Lysis : Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer supplemented with protease and phosphatase inhibitors.[1]

  • Protein Quantification : Determine the protein concentration of each cell lysate using a BCA assay or a similar method.[1]

  • SDS-PAGE and Protein Transfer : Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.[1]

  • Immunoblotting :

    • Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[1]

    • Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068 or Tyr1173).[16][17]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[1]

  • Stripping and Reprobing : To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total EGFR.[1]

  • Densitometry Analysis : Quantify the band intensities for p-EGFR and total EGFR. The ratio of p-EGFR to total EGFR provides a normalized measure of EGFR activation.[1]

G cluster_0 EGFR Signaling Cascade cluster_1 Inhibitor Action A Ligand (EGF) B EGFR A->B C Dimerization & Autophosphorylation (p-EGFR) B->C D Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) C->D E Cell Proliferation, Survival, Differentiation D->E F This compound F->C Blocks ATP binding site, prevents phosphorylation

Figure 2. Simplified EGFR signaling pathway and the point of inhibition.

Experimental Protocol: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[18][19] It will be used to determine the cytotoxic or cytostatic effects of this compound.

  • Cell Seeding : Seed A431 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[18]

  • Compound Treatment : Treat the cells with a range of concentrations of this compound, gefitinib, and erlotinib. Include untreated and vehicle-treated controls.

  • Incubation : Incubate the cells for a defined period (e.g., 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[18] During this time, viable cells will metabolize the MTT into purple formazan crystals.[18]

  • Solubilization : Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[19]

  • Absorbance Measurement : Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the viability data against the logarithm of the inhibitor concentration to determine the IC50 for cell viability.

Expected Data and Comparative Analysis

The Western blot will provide a qualitative and semi-quantitative assessment of the inhibition of EGFR phosphorylation. The MTT assay will yield quantitative data on the compound's effect on cell viability.

CompoundExpected Effect on p-EGFRExpected Cell Viability IC50 in A549 cells (µM)Reference Cell Viability IC50 (µM)
This compoundDose-dependent decreaseTo be determinedN/A
GefitinibDose-dependent decrease~0.02-0.390.39 in 11-18 cells[20][21]
ErlotinibDose-dependent decrease~0.029-0.260.029 in A549 cells[12]

Table 2. Expected outcomes of cell-based assays for EGFR inhibitors.

These cell-based assays will provide critical information on the biological activity of this compound and how it compares to the established inhibitors, gefitinib and erlotinib, in a relevant cancer cell model.

Conclusion

The in vitro validation of this compound as an EGFR inhibitor requires a systematic and comparative approach. By employing both biochemical and cell-based assays, and benchmarking against established drugs, a comprehensive understanding of its potency and mechanism of action can be achieved. The experimental protocols and expected data outlined in this guide provide a robust framework for researchers to objectively evaluate the potential of this novel compound in the field of targeted cancer therapy.

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A Guide to Benchmarking Kinase Selectivity: A Case Study of 6-Bromo-2-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the selectivity of novel chemical entities against a broad panel of kinases. We will use 6-bromo-2-methoxyquinazoline, a member of the quinazoline chemical class known for its prevalence in kinase inhibitor development, as a hypothetical test compound to illustrate the experimental design, execution, and data interpretation process. The methodologies and principles outlined herein are designed to ensure scientific rigor and provide actionable insights for drug development professionals.

The quinazoline scaffold is a foundational structure in medicinal chemistry, particularly in the design of kinase inhibitors. Derivatives of this scaffold have been successfully developed into clinically approved drugs, many of which target key kinases in oncogenic pathways.[1] Given this precedent, when a novel analog such as this compound is synthesized, one of the first and most critical steps is to understand its interaction profile across the human kinome. Kinases share a high degree of structural similarity in their ATP-binding pockets, which can lead to inhibitor promiscuity.[2][3] A lack of selectivity can result in off-target effects, leading to toxicity and complicating the interpretation of cellular and in vivo studies.[4] Therefore, early, comprehensive profiling is not merely a characterization step but a cornerstone of a successful drug discovery campaign.

This guide will detail a robust biochemical assay approach to generate a preliminary selectivity profile, interpret the resulting data, and outline the subsequent steps required to validate initial findings.

Part 1: The Strategic Imperative for Kinase Profiling

Before embarking on any experimental work, it is crucial to establish a clear rationale for the chosen approach. The primary objective is to determine the potency and, more importantly, the selectivity of our test compound, this compound. This involves screening the compound against a large, functionally diverse panel of kinases to identify both intended targets and potential off-target liabilities.

Why a Large Panel? The Kinome-Wide View

The human kinome consists of over 500 kinases.[2] Profiling against a small, targeted panel risks missing unexpected off-target interactions that could later derail a development program. We advocate for an initial screen against a broad, representative panel of at least 300-400 kinases. Commercial services from providers like Reaction Biology, Promega, or Pharmaron offer validated panels that cover a significant portion of the kinome, ensuring a comprehensive initial assessment.[5][6][7] This wide-angle view is essential for accurately calculating selectivity metrics and building confidence in the compound's specificity.

Choice of Assay: The Gold Standard Radiometric Method

For the initial biochemical screen, the radiometric assay, which tracks the transfer of a radiolabeled phosphate ([γ-³³P]ATP) to a substrate, remains a gold standard.[6][8] Its advantages are significant:

  • Direct Measurement: The assay directly measures the catalytic activity of the kinase, avoiding many of the artifacts associated with indirect, coupled-enzyme assay formats.[8]

  • High Sensitivity: Radiometric detection is exceptionally sensitive, allowing for the use of low enzyme concentrations.

  • Broad Applicability: The format is adaptable to a vast range of protein, peptide, and lipid kinase substrates.[6]

While fluorescence and luminescence-based assays (e.g., TR-FRET, ADP-Glo) are viable alternatives, the radiometric approach is often preferred for its robustness and low susceptibility to compound interference (e.g., light scattering or quenching).[7][9]

Concentration Selection: Balancing Discovery and Specificity

An initial screen is typically performed at one or two fixed concentrations. A common strategy is to test at both 1 µM and 10 µM .

  • 1 µM: This concentration helps identify potent interactions that are more likely to be physiologically relevant.

  • 10 µM: Testing at a higher concentration provides a stringent assessment of selectivity, revealing weaker off-target interactions that might become relevant at higher therapeutic doses. A compound that is "clean" at 10 µM across a large panel is considered highly selective.

Part 2: Experimental Workflow for Kinase Selectivity Profiling

The following protocol outlines a standardized procedure for a radiometric kinase assay. This protocol is a self-validating system; the inclusion of positive (no inhibitor) and negative (no enzyme) controls in every assay plate ensures the integrity of the results.

Detailed Protocol: [³³P]-ATP Radiometric Kinase Assay
  • Reagent Preparation:

    • Assay Buffer: Prepare a universal kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

    • Compound Dilution: Prepare a 100X stock of this compound in 100% DMSO. Perform serial dilutions in DMSO to achieve the final desired concentrations (e.g., 100 µM and 1 mM for 1 µM and 10 µM final assay concentrations, respectively).

    • ATP Mix: Prepare a stock of "hot" ATP by mixing unlabeled ATP with [γ-³³P]ATP to achieve a specific activity suitable for sensitive detection.[10] The final ATP concentration in the assay should be at or near the Kₘ for each specific kinase, where possible, to accurately determine inhibitory potency.[11]

    • Kinase & Substrate: Dilute each kinase and its corresponding specific substrate into the assay buffer at their optimal concentrations. Substrates can be generic (e.g., myelin basic protein) or specific peptides.[12]

  • Reaction Setup (96-well Plate Format):

    • Add 2.5 µL of the 100X compound dilution (or DMSO for control wells) to the appropriate wells.

    • Add 50 µL of the Kinase/Substrate mix to all wells.

    • Pre-incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 50 µL of the ATP Mix to each well.

  • Reaction & Termination:

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains within the linear range.

    • Terminate the reaction by adding 50 µL of 3% phosphoric acid.

  • Signal Detection:

    • Transfer the reaction mixture to a filter plate (e.g., P81 phosphocellulose).

    • Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Dry the plate, add scintillant, and count the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each kinase at each compound concentration relative to the DMSO control wells (0% inhibition) and background wells (100% inhibition).

    • Formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))

Below is a diagram illustrating the experimental workflow.

G cluster_prep 1. Reagent Preparation cluster_assay 2. Reaction Assembly (96-well) cluster_reaction 3. Kinase Reaction cluster_detect 4. Detection cluster_analysis 5. Data Analysis Compound Compound Dilution (100x in DMSO) AddCompound Add Compound/DMSO Compound->AddCompound KinaseSubstrate Kinase + Substrate Mix AddKinase Add Kinase/Substrate Mix KinaseSubstrate->AddKinase ATP [γ-³³P]ATP Mix Initiate Initiate with ATP Mix ATP->Initiate AddCompound->AddKinase PreIncubate Pre-incubate (10 min) AddKinase->PreIncubate PreIncubate->Initiate Incubate Incubate @ 30°C Initiate->Incubate Terminate Terminate with H₃PO₄ Incubate->Terminate Filter Transfer to Filter Plate Terminate->Filter Wash Wash Unincorporated ATP Filter->Wash Count Scintillation Counting Wash->Count Calculate Calculate % Inhibition Count->Calculate G cluster_membrane Cell Membrane cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Dimerization & Autophosphorylation PI3K PI3K EGFR->PI3K Dimerization & Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Proliferation Cell Proliferation TF->Proliferation

Caption: Simplified EGFR signaling pathway.

Part 4: Comparative Context and Future Directions

No dataset exists in a vacuum. To truly understand the profile of this compound, it is essential to compare it against a reference compound. For an EGFR inhibitor, a relevant comparator would be a clinically approved drug like Erlotinib .

CompoundPrimary Target(s)S-Score (65% @ 10 µM)
This compound (Hypothetical) EGFR, ERBB20.016
Erlotinib (Reference) EGFR~0.025 (varies by panel)

This comparison would suggest our hypothetical compound has a potentially superior selectivity profile compared to the established drug, making it an attractive candidate for further investigation.

Next Steps in the Development Cascade

The initial selectivity profile is a decision-making milestone. Based on these positive hypothetical results, the logical next steps would be:

  • IC₅₀ Determination: Perform full dose-response curves for the most potent hits (EGFR, ERBB2, ERBB4, BLK, YES1) to determine their precise IC₅₀ values.

  • Mechanism of Action (MoA): Conduct kinetic studies to determine if the inhibition is ATP-competitive, non-competitive, or uncompetitive.

  • Cellular Target Engagement: Move from biochemical assays to cell-based assays to confirm that the compound can enter cells and engage its target in a physiological context. The NanoBRET™ Target Engagement assay is an excellent technology for this purpose. [5]4. Lead Optimization: If off-target activities are a concern, medicinal chemists can use the structure-activity relationship (SAR) data from this screen to guide the synthesis of new analogs with improved selectivity.

Conclusion

This guide has outlined a comprehensive, scientifically-grounded process for benchmarking the selectivity of a novel kinase inhibitor, using this compound as a hypothetical example. By employing a broad kinase panel, utilizing a robust radiometric assay, and systematically interpreting the data in a comparative context, researchers can build a high-confidence profile of their compound. This early, in-depth characterization is fundamental to mitigating risks and making informed decisions in the complex but critical field of kinase drug discovery.

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  • ResearchGate. Manufacturing Process for 6-Bromo- N , N -bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. [Link]

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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of 6-Bromo-2-methoxyquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a privileged structure in modern medicinal chemistry, forming the backbone of numerous targeted therapies, particularly in oncology.[1][2][3] Derivatives of 6-Bromo-2-methoxyquinazoline are a promising class of compounds, often investigated for their potential as kinase inhibitors. However, the therapeutic success of any kinase inhibitor hinges not only on its potency against the intended target but also on its selectivity across the entire kinome.[4][5] Unintended interactions, or off-target effects, can lead to toxicity or unforeseen pharmacological activities, making a thorough cross-reactivity profile an indispensable component of preclinical drug development.[4]

This guide provides a comprehensive framework for understanding and evaluating the cross-reactivity of this compound derivatives. We will delve into the rationale behind experimental choices, present detailed methodologies for robust selectivity screening, and offer insights into the interpretation of the resulting data. While comprehensive public data for this specific derivative series is limited, we will utilize representative data from analogous quinazoline-based inhibitors to illustrate key concepts and comparisons.

The Imperative of Selectivity in Kinase Inhibition

The human kinome comprises over 500 protein kinases, which share a structurally conserved ATP-binding pocket.[5][6] This conservation presents a significant challenge in designing truly selective inhibitors.[7] A lack of selectivity can result in a range of adverse effects, while in some cases, a carefully characterized polypharmacology can be leveraged for enhanced therapeutic benefit.[4][8] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a critical step in elucidating the true mechanism of action and potential clinical liabilities of a drug candidate.

Methodologies for Comprehensive Cross-Reactivity Profiling

A multi-faceted approach is essential for a thorough assessment of inhibitor selectivity. Combining in vitro biochemical assays with cell-based methods provides a more complete picture of a compound's interaction with the human kinome.

In Vitro Kinase Assays: The First Pass

Biochemical assays are the workhorse of initial selectivity screening, directly measuring the interaction between an inhibitor and a purified kinase.

Representative Protocol: In Vitro Radiometric Kinase Assay

This method remains a gold standard for quantifying the inhibitory potency of a compound against a purified kinase.

Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³²P]-ATP) to a specific substrate by the kinase. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the compound.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Purified, active kinase.

    • Specific peptide or protein substrate for the kinase.

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • [γ-³²P]-ATP.

    • Test compound (this compound derivative) serially diluted in DMSO.

    • ATP solution.

    • Stop solution (e.g., phosphoric acid).

  • Assay Procedure:

    • Add kinase, substrate, and test compound to a reaction plate and incubate briefly to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]-ATP.

    • Allow the reaction to proceed for a predetermined time at a specific temperature (e.g., 30°C).

    • Terminate the reaction by adding the stop solution.

    • Spot a portion of the reaction mixture onto a phosphocellulose membrane.

    • Wash the membrane extensively to remove unincorporated [γ-³²P]-ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve.

Causality Behind Experimental Choices:

  • Radiolabeling: The use of [γ-³²P]-ATP provides a highly sensitive and direct measure of enzymatic activity.

  • Purified Components: Working with purified kinase and substrate ensures that the measured inhibition is a direct effect on the target enzyme, free from the complexities of a cellular environment.

  • IC₅₀ Determination: This value provides a standardized measure of potency, allowing for direct comparison between different inhibitors and kinases.

Comparative Selectivity Profile of Representative Quinazoline-Based Inhibitors

To illustrate the output of a cross-reactivity screen, the following table presents hypothetical data for two this compound derivatives (Compound A and Compound B) against a panel of representative kinases from different families. This data is for illustrative purposes and is modeled on publicly available information for other quinazoline-based inhibitors.[1]

Kinase TargetKinase FamilyCompound A IC₅₀ (nM)Compound B IC₅₀ (nM)
Aurora A Serine/Threonine Kinase 5.2 150
Aurora B Serine/Threonine Kinase 12.8 350
EGFRTyrosine Kinase>10008.5
VEGFR2Tyrosine Kinase>100025.6
FLT3Tyrosine Kinase>1000>1000
CDK1/cyclin BSerine/Threonine Kinase>10,000>10,000
MEK1Serine/Threonine Kinase>10,000>10,000
p38αSerine/Threonine Kinase>10,000>10,000
SrcTyrosine Kinase>10,000850

Interpretation of Data:

  • Compound A demonstrates high potency and selectivity for Aurora kinases A and B, with minimal activity against the other tested kinases. This profile suggests a more targeted therapeutic window with potentially fewer off-target side effects.

  • Compound B exhibits a polypharmacological profile, with potent inhibition of EGFR and VEGFR2, in addition to moderate activity against Aurora kinases and Src. While this could be beneficial in certain cancer contexts where multiple signaling pathways are dysregulated, it also increases the likelihood of off-target toxicities.[8]

Visualizing Experimental Workflows and Signaling Concepts

Diagrams can aid in the conceptual understanding of experimental processes and biological pathways.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Detection & Analysis Kinase & Substrate Kinase & Substrate Incubate Kinase, Substrate & Compound Incubate Kinase, Substrate & Compound Kinase & Substrate->Incubate Kinase, Substrate & Compound Test Compound (Serial Dilutions) Test Compound (Serial Dilutions) Test Compound (Serial Dilutions)->Incubate Kinase, Substrate & Compound Radiolabeled ATP Radiolabeled ATP Initiate with ATP Initiate with ATP Radiolabeled ATP->Initiate with ATP Incubate Kinase, Substrate & Compound->Initiate with ATP Terminate Reaction Terminate Reaction Initiate with ATP->Terminate Reaction Separate Substrate Separate Substrate Terminate Reaction->Separate Substrate Quantify Radioactivity Quantify Radioactivity Separate Substrate->Quantify Radioactivity Calculate IC50 Calculate IC50 Quantify Radioactivity->Calculate IC50

Caption: Workflow for a radiometric kinase assay.

G Quinazoline Inhibitor Quinazoline Inhibitor Kinase ATP Pocket Kinase ATP Pocket Quinazoline Inhibitor->Kinase ATP Pocket Binds to Substrate Substrate Kinase ATP Pocket->Substrate Phosphorylates ATP ATP ATP->Kinase ATP Pocket Blocked by Inhibitor Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Signaling Cascade Signaling Cascade Phosphorylated Substrate->Signaling Cascade Activates

Caption: Mechanism of competitive kinase inhibition.

Beyond the IC₅₀: Cell-Based Assays for Physiological Relevance

While biochemical assays are crucial, they do not fully recapitulate the cellular environment. Cell-based assays are a necessary next step to confirm target engagement and assess the functional consequences of kinase inhibition.

Recommended Cell-Based Assays:

  • Target Phosphorylation Assays (e.g., Western Blot, ELISA): These assays measure the phosphorylation status of the direct downstream substrate of the target kinase in treated cells. A reduction in substrate phosphorylation provides evidence of target engagement in a physiological context.

  • Cellular Thermal Shift Assay (CETSA): This technique assesses the binding of a compound to its target in intact cells by measuring changes in the thermal stability of the protein. Ligand-bound proteins are typically more resistant to heat-induced denaturation.

  • Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo): These assays determine the functional outcome of kinase inhibition on cellular processes like growth and survival.[9]

Conclusion and Future Directions

The cross-reactivity profile of a this compound derivative is a critical determinant of its therapeutic potential. A comprehensive evaluation, employing a tiered approach of in vitro screening followed by cell-based validation, is essential for identifying compounds with the desired selectivity profile. The illustrative data presented herein highlights how subtle structural modifications can dramatically alter the selectivity of a quinazoline-based inhibitor. Future efforts in this area should focus on integrating computational methods, such as in silico modeling of kinase-inhibitor interactions, to predict potential off-targets and guide the design of more selective next-generation inhibitors.[7]

References

  • Benchchem. Navigating the Kinome: A Comparative Guide to the Selectivity of Quinazoline-Based Kinase Inhibitors.
  • Benchchem.
  • PubMed. Click chemistry for improvement in selectivity of quinazoline-based kinase inhibitors for mutant epidermal growth factor receptors. [Link]

  • Benchchem. Technical Support Center: Kinase Inhibitor Cross-Reactivity.
  • PubMed Central. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. [Link]

  • MDPI. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). [Link]

  • ResearchGate. Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group. [Link]

  • Benchchem.
  • PubMed. A priori inference of cross reactivity for drug-targeted kinases. [Link]

  • IJIRT. Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. [Link]

  • MDPI. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. [Link]

  • Enzymlogic. Profiling the kinetic selectivity of kinase marketed drugs. [Link]

  • ACS Publications. Journal of Medicinal Chemistry Ahead of Print. [Link]

  • PMC. Quinazoline Derivatives as Targeted Chemotherapeutic Agents. [Link]

  • MDPI. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. [Link]

  • PubChem. 6-Bromo-2-methoxyquinoline | C10H8BrNO | CID 10657538. [Link]

  • PMC. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. [Link]

  • ScienceDirect. Properties of FDA-approved small molecule protein kinase inhibitors. [Link]

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  • CeMM. Kinase inhibitors can accelerate the degradation of target proteins, study reveals. [Link]

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Introduction: Navigating the Nuances of Assay Reproducibility with 6-Bromo-Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Ensuring Reproducibility in Biological Assays: A Comparative Analysis of 6-Bromo-Quinazoline Derivatives in Kinase Inhibition Assays

In the landscape of drug discovery and development, the quinazoline scaffold is a cornerstone, particularly in the realm of oncology. Its derivatives have given rise to several FDA-approved kinase inhibitors. While a significant body of research exists for various 6-bromo-quinazoline derivatives, it is important to note that publicly available data on the specific molecule, 6-Bromo-2-methoxyquinazoline, is limited. Therefore, this guide will focus on the broader, well-documented class of 6-bromo-quinazoline derivatives, providing a framework for assessing and ensuring the reproducibility of biological assays involving these compounds.

This guide is designed for researchers, scientists, and drug development professionals. It will provide an in-depth, technical comparison of assay performance, focusing on in vitro kinase inhibition assays, a common application for this class of molecules. We will delve into the critical factors that influence experimental reproducibility and offer actionable protocols and insights to ensure the generation of robust and reliable data.

The Scientific Bedrock: Mechanism of Action of 6-Bromo-Quinazoline Derivatives

A substantial body of research has centered on the anticancer properties of 6-bromo-4-quinazolinone derivatives. A primary mechanism of action for many of these compounds is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is frequently overexpressed in various cancers.[1] The EGFR signaling pathway is instrumental in regulating cell proliferation, survival, and differentiation.[1] In numerous cancer cells, this pathway is dysregulated, leading to uncontrolled cell growth. 6-bromo-4-quinazolinone derivatives have been engineered to bind to the ATP-binding site of the EGFR tyrosine kinase domain, thereby preventing its activation and subsequent downstream signaling.[1] This inhibition ultimately leads to cell cycle arrest and apoptosis in cancer cells.[1]

The quinazoline scaffold is a key feature in several approved anticancer drugs, including Gefitinib, Erlotinib, and Lapatinib.[2] The diverse biological activities of quinazoline derivatives also extend to antimicrobial, antihypertensive, anti-inflammatory, and anticonvulsant effects.[2]

Achieving Experimental Consistency: Core Principles of Assay Reproducibility

Reproducibility is the cornerstone of scientific validity. It is the ability of an assay to yield consistent results when testing the same samples in different laboratories, by different analysts, and with different equipment.[3] Several factors can impact the reproducibility of biological assays, and a thorough understanding of these is crucial for robust drug discovery.

Key factors that affect the reproducibility of in vitro assays include:

  • Biological Reagents: The source and quality of enzymes, substrates, antibodies, and cell lines can introduce significant variability.[3][4] For kinase assays, the phosphorylation state of the kinase at the start of the experiment can highly influence results.[5]

  • Experimental Conditions: Minor variations in temperature, incubation times, buffer composition, and even the type of microtiter plates used can affect assay outcomes.[3][6]

  • Operator Variability: Differences in pipetting techniques and adherence to protocols among laboratory personnel can be a source of error.[3]

  • Data Analysis: The statistical methods and software used to analyze raw data can influence the final interpretation of results.[4]

A well-designed assay should aim for a coefficient of variation (CV) of less than 10% and a Z' factor greater than 0.5 to be considered robust and reproducible.[6]

Comparative Analysis: 6-Bromo-Quinazoline Derivatives vs. Alternative Kinase Inhibitors

To contextualize the performance of 6-bromo-quinazoline derivatives, it is useful to compare them with other classes of kinase inhibitors in the context of an in vitro EGFR kinase inhibition assay.

Compound Class Scaffold Mechanism of Action Potential Reproducibility Challenges Mitigation Strategies
6-Bromo-Quinazoline Derivatives QuinazolineATP-competitive EGFR inhibitorSolubility issues in aqueous buffers; off-target effects at high concentrations.Careful selection of solubilizing agents (e.g., DMSO); comprehensive kinase panel screening to assess selectivity.
Erlotinib (Tarceva®) QuinazolineReversible, ATP-competitive EGFR inhibitorSimilar to other quinazoline derivatives; potential for lot-to-lot variability in commercial preparations.Strict quality control of compound stocks; use of a certified reference standard.
Gefitinib (Iressa®) QuinazolineReversible, ATP-competitive EGFR inhibitorSimilar to other quinazoline derivatives.Consistent sourcing and quality control of the compound.
Staurosporine IndolocarbazoleBroad-spectrum, non-selective kinase inhibitorLack of specificity can complicate data interpretation; high potency requires precise dilution.Use as a positive control for inhibition, not for target-specific studies; careful serial dilutions.

Experimental Protocol: A Self-Validating In Vitro EGFR Kinase Inhibition Assay

This protocol provides a detailed, step-by-step methodology for an in vitro EGFR kinase inhibition assay using a 6-bromo-quinazoline derivative. The design incorporates principles to enhance reproducibility.

Objective: To determine the IC50 value of a 6-bromo-quinazoline derivative against recombinant human EGFR kinase.

Assay Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a biotinylated peptide substrate by EGFR. The phosphorylated peptide is detected by a europium-labeled anti-phosphotyrosine antibody. When the europium-labeled antibody and a streptavidin-allophycocyanin (SA-APC) conjugate are brought into proximity by binding to the phosphorylated biotinylated peptide, FRET occurs, and a signal is generated.

Materials:

  • Recombinant human EGFR kinase (active)

  • Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr)

  • ATP

  • 6-bromo-quinazoline derivative (test compound)

  • Erlotinib or Staurosporine (positive control)

  • DMSO (vehicle control)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Detection Reagents: Europium-labeled anti-phosphotyrosine antibody and SA-APC in a detection buffer.

  • 384-well low-volume microtiter plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the 6-bromo-quinazoline derivative and control compounds in 100% DMSO.

    • Perform serial dilutions in DMSO to create a concentration range for testing (e.g., 10-point, 3-fold dilutions).

    • Further dilute the compound solutions in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Assay Plate Setup:

    • Add 2.5 µL of the diluted compound or control solutions to the wells of a 384-well plate.

    • Include wells for "no enzyme" (negative control) and "vehicle control" (positive activity).

  • Enzyme and Substrate Addition:

    • Prepare a solution of EGFR kinase and the biotinylated peptide substrate in assay buffer.

    • Add 5 µL of the enzyme/substrate mixture to each well.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare an ATP solution in assay buffer at a concentration close to the Km for EGFR.

    • Add 2.5 µL of the ATP solution to each well to start the kinase reaction.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Termination and Detection:

    • Add 5 µL of the detection reagent mixture (Europium-labeled antibody and SA-APC) to each well. This will stop the kinase reaction and initiate the detection process.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at both 615 nm (Europium) and 665 nm (APC).

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Normalize the data using the vehicle control (100% activity) and no enzyme control (0% activity).

    • Plot the normalized percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing the Science: Diagrams for Clarity

EGFR Signaling Pathway and Inhibition by 6-Bromo-Quinazoline Derivatives

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Activates EGF EGF (Ligand) EGF->EGFR Binds Quinazoline 6-Bromo-Quinazoline Derivative Quinazoline->EGFR Inhibits (ATP-competitive) Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation

Caption: EGFR signaling pathway and its inhibition by 6-bromo-quinazoline derivatives.

Experimental Workflow for In Vitro EGFR Kinase Inhibition Assay (TR-FRET)

TR_FRET_Workflow start Start compound_prep 1. Compound Preparation (Serial Dilutions) start->compound_prep plate_setup 2. Assay Plate Setup (Add Compounds) compound_prep->plate_setup enzyme_substrate 3. Add Enzyme (EGFR) & Substrate plate_setup->enzyme_substrate incubation1 4. Pre-incubation (15 min) enzyme_substrate->incubation1 reaction_init 5. Initiate Reaction (Add ATP) incubation1->reaction_init incubation2 6. Kinase Reaction (60 min) reaction_init->incubation2 detection 7. Stop & Detect (Add TR-FRET Reagents) incubation2->detection incubation3 8. Detection Incubation (60 min) detection->incubation3 read_plate 9. Read Plate (TR-FRET Reader) incubation3->read_plate data_analysis 10. Data Analysis (IC50 Calculation) read_plate->data_analysis end End data_analysis->end

Caption: Workflow for a TR-FRET based in vitro EGFR kinase inhibition assay.

Logical Diagram of Factors Influencing Assay Reproducibility

Reproducibility_Factors cluster_reagents Reagents cluster_protocol Protocol cluster_instrumentation Instrumentation cluster_data Data Handling reproducibility Assay Reproducibility reagent_quality Quality & Purity (Enzyme, Substrate, Compound) reagent_quality->reproducibility reagent_consistency Lot-to-Lot Consistency reagent_consistency->reproducibility protocol_clarity Clarity & Detail protocol_clarity->reproducibility protocol_adherence Strict Adherence protocol_adherence->reproducibility incubation_times Incubation Times & Temps incubation_times->reproducibility pipetting Pipetting Technique pipetting->reproducibility instrument_calibration Calibration instrument_calibration->reproducibility instrument_maintenance Maintenance instrument_maintenance->reproducibility data_analysis_methods Statistical Methods data_analysis_methods->reproducibility outlier_handling Outlier Identification outlier_handling->reproducibility

Caption: Key factors influencing the reproducibility of biological assays.

Conclusion: A Commitment to Rigor and Reproducibility

While the therapeutic potential of 6-bromo-quinazoline derivatives is significant, the reliability of the data underpinning their development is paramount. By understanding the fundamental mechanism of action, being cognizant of the myriad factors that can influence assay reproducibility, and implementing robust, self-validating experimental protocols, researchers can ensure the generation of high-quality, reproducible data. This commitment to scientific rigor is essential for accelerating the translation of promising compounds from the laboratory to the clinic.

References

  • El-Sayed, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry. Available at: [Link]

  • PubChem. 6-Bromo-2-methoxyquinoline. National Center for Biotechnology Information. Available at: [Link]

  • World Organisation for Animal Health. (n.d.). Factors affecting test reproducibility among laboratories. WOAH. Available at: [Link]

  • Iversen, P. W., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology. Available at: [Link]

  • Ocal, N., et al. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology. Available at: [Link]

  • Enago Academy. (2022). Top 5 Factors Affecting Reproducibility in Research. Enago Academy. Available at: [Link]

  • Zhang, J., et al. (2007). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. SLAS Discovery. Available at: [Link]

  • BioPharm International. (2019). Essentials in Bioassay Development. BioPharm International. Available at: [Link]

  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate. (n.d.). Manufacturing Process for 6-Bromo- N , N -bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. ResearchGate. Available at: [Link]

  • Niepel, M., et al. (2019). A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines. Cell Systems. Available at: [Link]

  • Charles River Laboratories. (n.d.). Biological Assay Development. Charles River Laboratories. Available at: [Link]

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A Head-to-Head Comparison: 6-Bromo-2-methoxyquinazoline and Erlotinib in the Context of EGFR Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, head-to-head comparison of the established Epidermal Growth Factor Receptor (EGFR) inhibitor, erlotinib, and the investigational compound, 6-Bromo-2-methoxyquinazoline. While erlotinib is a well-characterized therapeutic agent, this compound represents a scaffold of interest within the broader class of quinazoline derivatives being explored for anticancer properties. This document will synthesize available experimental data to offer a comparative analysis of their biochemical and cellular activities, providing field-proven insights into their mechanisms and potential therapeutic applications.

Introduction: The Central Role of EGFR in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that functions as a receptor tyrosine kinase.[1] Upon binding with ligands such as epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain.[2] This event triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for regulating cellular processes like proliferation, survival, and differentiation.[2] Dysregulation of EGFR signaling, through overexpression or activating mutations, is a well-established driver in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC) and pancreatic cancer.[1] Consequently, EGFR has emerged as a critical target for anticancer therapies.[1]

Erlotinib is a first-generation EGFR tyrosine kinase inhibitor (TKI) that has been approved for the treatment of certain types of NSCLC and pancreatic cancer.[3] It functions by competitively binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity.[2] The quinazoline core is a key structural feature of many EGFR inhibitors, including erlotinib.[4] this compound belongs to this chemical class and is a subject of research interest for its potential as an anticancer agent.

Compound Profiles

Erlotinib: The Established Benchmark

Erlotinib, marketed as Tarceva®, is an orally active, reversible inhibitor of the HER1/EGFR tyrosine kinase.[5] Its chemical name is N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine.

Mechanism of Action: Erlotinib exerts its therapeutic effect by blocking the intracellular phosphorylation of EGFR, which in turn inhibits downstream signaling pathways.[1] This disruption of EGFR signaling can lead to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway for their growth and survival.[1] Erlotinib has shown particular efficacy in NSCLC patients whose tumors harbor activating mutations in the EGFR gene, such as exon 19 deletions or the L858R point mutation.[6]

This compound: An Investigational Scaffold

This compound is a quinazoline derivative with a bromine substitution at the 6-position and a methoxy group at the 2-position. The quinazoline scaffold is a "privileged" structure in medicinal chemistry due to its presence in numerous biologically active compounds.[7] The bromine atom at the 6-position is of particular interest as it can serve as a handle for further chemical modifications and has been shown in some derivatives to contribute to anticancer activity.[4]

While direct experimental data on the EGFR inhibitory activity of this compound is not extensively available in the public domain, studies on other 6-bromoquinazoline derivatives suggest that this scaffold holds promise as a source of potential anticancer agents.[8][9] These studies often use erlotinib as a reference compound, allowing for an indirect comparison.

Head-to-Head Comparison: Biochemical and Cellular Activity

This section compares the biochemical and cellular activities of erlotinib and 6-bromo-quinazoline derivatives based on available data. It is important to note that the data for the 6-bromo-quinazoline scaffold is based on various derivatives and not specifically this compound, unless otherwise stated.

Biochemical Activity: EGFR Kinase Inhibition

The potency of a tyrosine kinase inhibitor is typically determined through in vitro kinase assays that measure the concentration of the inhibitor required to reduce the enzyme's activity by 50% (IC50).

Erlotinib: Erlotinib is a potent inhibitor of EGFR tyrosine kinase, with a reported IC50 value of 2 nM in cell-free assays.[10] It is over 1000-fold more selective for EGFR than for other tyrosine kinases like c-Src or v-Abl.[10]

Cellular Activity: Inhibition of EGFR Autophosphorylation and Cytotoxicity

Cellular assays provide a more biologically relevant context by assessing an inhibitor's ability to penetrate cells, engage its target, and elicit a cellular response.

Erlotinib: In cellular assays, erlotinib inhibits EGFR autophosphorylation with an IC50 of 20 nM.[2] Its cytotoxic effects have been evaluated in numerous cancer cell lines. For example, in the A549 non-small cell lung cancer cell line, the IC50 for erlotinib has been reported to be approximately 23 µmol/L. In the MCF-7 breast cancer cell line, reported IC50 values vary, with one study citing an IC50 of 1.2 nM in MCF-7 cells overexpressing EGFR.[2]

6-Bromo-quinazoline Derivatives: Several studies have evaluated the cytotoxic activity of various 6-bromo-quinazoline derivatives against different cancer cell lines. For instance, a series of 6-bromoquinazoline derivatives showed IC50 values ranging from 0.53 to 46.6 μM against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines.[8] One particularly potent derivative with a fluoro substitution demonstrated an IC50 range of 0.53-1.95 μM, which was stronger than the reference drug cisplatin in that study.[8] Another study on 6-bromo-2,3-disubstituted-quinazolin-4(3H)-ones reported that some derivatives exhibited powerful cytotoxic activity against the MCF-7 cell line with IC50 values in the sub-micromolar range (0.236-0.359 µM).[9]

Compound/Derivative ClassAssayTarget/Cell LineIC50 ValueReference
Erlotinib EGFR Kinase AssayHuman EGFR2 nM[10]
EGFR AutophosphorylationIntact Tumor Cells20 nM[2]
Cytotoxicity (MTT Assay)A549 (NSCLC)~23 µM
Cytotoxicity (MTT Assay)MCF-7 (Breast Cancer, EGFR overexpressing)1.2 nM[2]
6-Bromo-quinazoline Derivatives Cytotoxicity (MTT Assay)MCF-7 (Breast Cancer)0.53 - 46.6 µM (for a series of derivatives)[8]
Cytotoxicity (MTT Assay)SW480 (Colon Cancer)0.53 - 46.6 µM (for a series of derivatives)[8]
Cytotoxicity (MTT Assay)MCF-7 (Breast Cancer)0.236 - 0.359 µM (for a series of derivatives)[9]

Mechanisms of Resistance

A significant challenge in EGFR-targeted therapy is the development of resistance.

Erlotinib: Acquired resistance to erlotinib in NSCLC patients is most commonly associated with a secondary mutation in the EGFR kinase domain, T790M, often referred to as the "gatekeeper" mutation.[6] Other mechanisms include amplification of the MET proto-oncogene and activation of bypass signaling pathways.[6]

This compound: As the clinical development of this compound is not established, mechanisms of resistance have not been characterized. However, it is plausible that as a quinazoline-based EGFR inhibitor, it could be susceptible to similar resistance mechanisms as erlotinib, particularly the T790M mutation. The development of next-generation inhibitors often focuses on overcoming such resistance mutations.

Experimental Protocols

To ensure scientific integrity and enable reproducibility, detailed protocols for the key assays discussed are provided below.

In Vitro EGFR Kinase Assay

This protocol outlines a method to determine the biochemical potency of a test compound against EGFR.

EGFR_Kinase_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Reagents: - Recombinant EGFR - Kinase Buffer - ATP - Poly(Glu,Tyr) substrate plate Add to 96-well plate: - EGFR enzyme - Test compound/Erlotinib compound Prepare Test Compound (e.g., this compound) and Erlotinib dilutions incubate1 Pre-incubate plate->incubate1 start_reaction Initiate reaction by adding ATP and substrate incubate1->start_reaction incubate2 Incubate at 30°C start_reaction->incubate2 stop_reaction Stop reaction incubate2->stop_reaction detect Detect phosphorylation (e.g., Luminescence-based ADP-Glo™) stop_reaction->detect analyze Analyze data and calculate IC50 values detect->analyze

Caption: Workflow for in vitro EGFR kinase assay.

Protocol:

  • Plate Coating (for ELISA-based assays): Coat a 96-well plate with a substrate such as Poly(Glu, Tyr) and incubate overnight. Wash the plate to remove unbound substrate.

  • Reaction Setup: In each well, add the recombinant human EGFR enzyme and the test compound (this compound or erlotinib) at various concentrations. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

  • Kinase Reaction: Initiate the reaction by adding a solution containing ATP and, if not pre-coated, the substrate. Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay like ADP-Glo™ which measures ADP production, or an ELISA-based method using an anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP).

  • Data Analysis: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of a test compound on the viability of cancer cell lines.

MTT_Assay_Workflow cluster_setup Cell Seeding and Treatment cluster_incubation Incubation and MTT Addition cluster_measurement Measurement and Analysis seed Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate adhere Allow cells to adhere overnight seed->adhere treat Treat cells with various concentrations of test compound and erlotinib adhere->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate for 2-4 hours (Formazan crystal formation) add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate_mtt->solubilize read Measure absorbance at ~570 nm solubilize->read analyze Calculate cell viability and determine IC50 values read->analyze

Caption: MTT assay workflow for cytotoxicity.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and erlotinib. Include untreated cells as a control.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot against the compound concentration to determine the IC50 value.

Western Blot for EGFR Phosphorylation

This protocol assesses the ability of a compound to inhibit EGFR autophosphorylation in a cellular context.

Western_Blot_Workflow cluster_treatment Cell Treatment & Lysis cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection & Analysis treat_cells Treat cells with test compound/erlotinib stimulate Stimulate with EGF treat_cells->stimulate lyse Lyse cells and collect protein stimulate->lyse quantify Quantify protein concentration lyse->quantify sds_page Separate proteins by SDS-PAGE quantify->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibody (anti-pEGFR) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect with ECL substrate and image secondary_ab->detect reprobe Strip and reprobe for total EGFR and loading control detect->reprobe

Caption: Western blot workflow for pEGFR.

Protocol:

  • Cell Treatment: Culture cells to near confluency and serum-starve them overnight. Pre-treat the cells with the test compound or erlotinib for a specified time.

  • EGFR Stimulation: Stimulate the cells with EGF for a short period (e.g., 5-15 minutes) to induce EGFR phosphorylation.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST.

    • Incubate the membrane with a primary antibody specific for phosphorylated EGFR (pEGFR).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total EGFR and a loading control protein like β-actin or GAPDH.

Conclusion and Future Directions

Erlotinib is a well-established EGFR inhibitor with proven clinical efficacy, particularly in EGFR-mutant NSCLC. Its biochemical and cellular activity profiles are well-characterized, providing a solid benchmark for the evaluation of new compounds.

The 6-bromo-quinazoline scaffold represents a promising area for the development of novel anticancer agents. While direct experimental data for this compound is currently limited, the potent cytotoxic activity observed in several of its analogues against various cancer cell lines warrants further investigation. Some of these derivatives have demonstrated cytotoxicity comparable or superior to reference agents in preclinical studies.

Future research should focus on the direct evaluation of this compound in EGFR kinase and cellular phosphorylation assays to definitively determine its potency and mechanism of action. Furthermore, comprehensive structure-activity relationship (SAR) studies on the 6-bromo-quinazoline scaffold could lead to the identification of even more potent and selective EGFR inhibitors, potentially with activity against clinically relevant resistance mutations.

References

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A Senior Application Scientist's Guide to Confirming Ligand Binding Modes: A Molecular Docking Case Study of 6-Bromo-2-methoxyquinazoline with EGFR

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experimentally grounded framework for computational researchers and drug development professionals. We will move beyond a simple procedural checklist to explore the critical thinking and validation steps required to confidently predict the binding mode of a novel compound. Our subject molecule, 6-Bromo-2-methoxyquinazoline, belongs to a chemical class renowned for its interaction with protein kinases. Quinazoline derivatives are considered "privileged structures" in medicinal chemistry, forming the core of several FDA-approved drugs that target the Epidermal Growth Factor Receptor (EGFR), a key protein in cell signaling and a major target in oncology.[1][2]

Given this precedent, this guide will use the EGFR kinase domain as our target protein to establish a robust, self-validating molecular docking protocol. We will compare the predicted binding of our investigational molecule against a well-characterized, co-crystallized inhibitor, Erlotinib, to establish a high degree of confidence in our findings.

Part 1: The Foundation - Expertise in Docking Philosophy

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] The process relies on two key components: a search algorithm , which generates a multitude of possible binding poses, and a scoring function , which estimates the binding affinity for each pose.

However, a docking score is merely a prediction. Its scientific value is unlocked only through rigorous validation. The central tenet of a trustworthy docking study is the ability of the chosen protocol to reproduce known experimental results. The most common and reliable method is re-docking , where a ligand from a crystal structure is extracted and docked back into its own receptor pocket.[4][5] A successful re-docking, quantified by a low Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose (typically < 2.0 Å), validates that the docking parameters are appropriate for the system.[4] This validation step is non-negotiable; it transforms the protocol from a black box into a self-validating system.

Part 2: Experimental Design - A Comparative Approach

Our objective is to predict the binding mode of this compound within the ATP-binding site of the EGFR kinase domain. To do this with confidence, we will establish a comparative framework.

  • Target Protein: Human EGFR Kinase Domain.

  • Reference Complex: We will use the crystal structure of EGFR in complex with the known inhibitor Erlotinib (PDB ID: 1M17).[6][7] This high-resolution structure provides an experimentally determined reference for both the binding site location and the key interactions of a related quinazoline-based inhibitor.

  • Investigational Ligand: this compound.

  • Reference Ligand: Erlotinib (extracted from PDB ID: 1M17).

  • Validation Metric: RMSD between the re-docked Erlotinib pose and its crystallographic position.

  • Comparative Metric: Docking score (binding energy, e.g., in kcal/mol) and analysis of intermolecular interactions.

The overall workflow is designed to first validate the methodology before applying it to our compound of interest.

G cluster_prep Preparation Phase cluster_val Protocol Validation cluster_dock Investigational Docking cluster_comp Comparative Analysis PDB Fetch PDB: 1M17 PrepProt Prepare EGFR Receptor (Remove water, add hydrogens) PDB->PrepProt DefineSite Define Binding Site (Based on co-crystallized Erlotinib) PrepProt->DefineSite PrepLig1 Prepare Erlotinib (Reference Ligand) Redock Re-dock Erlotinib PrepLig1->Redock PrepLig2 Prepare this compound (Test Ligand) DockTest Dock Test Ligand PrepLig2->DockTest DefineSite->Redock CalcRMSD Calculate RMSD Redock->CalcRMSD Validate Protocol Validated? (RMSD < 2.0 Å) CalcRMSD->Validate Validate->DockTest Yes Analyze Analyze Binding Score & Pose DockTest->Analyze Compare Compare Interactions (Test Ligand vs. Reference) Analyze->Compare Conclusion Draw Conclusion on Binding Mode Compare->Conclusion

Caption: Overall workflow for validated molecular docking.

Part 3: Detailed Experimental Protocol

This protocol outlines the necessary steps using common molecular modeling software (e.g., AutoDock Tools, PyMOL, Schrödinger Maestro). The principles are universal across platforms.

Protocol 1: Receptor and Ligand Preparation

  • Receptor Preparation (EGFR - PDB: 1M17):

    • Objective: To prepare the protein for docking by cleaning the structure and assigning correct chemical properties.

    • 1.1. Fetch Structure: Download the crystal structure PDB file 1M17 from the RCSB Protein Data Bank.[6]

    • 1.2. Clean Structure: Load the structure into your modeling software. Remove all non-essential components, including water molecules, co-solvents, and any duplicate protein chains. Retain the co-crystallized ligand (Erlotinib, designated as "ERL") for defining the binding site.

    • 1.3. Add Hydrogens: Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds. Ensure the protonation states of key residues (like Histidine) are appropriate for a physiological pH of ~7.4.

    • 1.4. Assign Charges: Assign partial charges to all atoms (e.g., using Gasteiger charges). This is essential for the scoring function to calculate electrostatic interactions.

    • 1.5. Save: Save the prepared receptor in the appropriate format for your docking software (e.g., PDBQT for AutoDock).

  • Ligand Preparation (Erlotinib & this compound):

    • Objective: To generate low-energy, 3D conformations of the ligands with correct chemical properties.

    • 2.1. Obtain 2D Structures: Draw the structure of this compound. For Erlotinib, extract it from the 1M17 PDB file.

    • 2.2. Generate 3D Conformation: Convert the 2D structures into 3D.

    • 2.3. Add Hydrogens & Assign Charges: As with the receptor, add hydrogens and assign partial charges.

    • 2.4. Define Torsions: Define the rotatable bonds within the ligands. This allows the search algorithm to explore conformational flexibility during docking.

    • 2.5. Energy Minimization: Perform a preliminary energy minimization to ensure the starting conformation is not in a high-energy state.

    • 2.6. Save: Save the prepared ligands in the required format.

Protocol 2: Docking and Validation

  • Binding Site Definition:

    • Objective: To define the specific three-dimensional space where the docking algorithm will search for binding poses.

    • 3.1. Define Grid Box: Center a grid box (the search space) on the co-crystallized Erlotinib ligand within the prepared EGFR receptor. The box should be large enough to encompass the entire active site and allow for ligand rotation (e.g., 25x25x25 Å).

  • Protocol Validation via Re-Docking:

    • Objective: To confirm the accuracy of the docking parameters.

    • 4.1. Dock Erlotinib: Using the prepared EGFR receptor and Erlotinib ligand, perform the docking simulation with a robust search algorithm (e.g., Lamarckian Genetic Algorithm).

    • 4.2. Analyze Results: The docking will produce several possible binding poses, each with a corresponding docking score. The top-scoring pose is the most probable prediction.

    • 4.3. Calculate RMSD: Superimpose the top-scoring docked pose of Erlotinib onto the original crystallographic pose. Calculate the heavy-atom RMSD. A value below 2.0 Å validates the protocol. [4]

  • Docking of this compound:

    • Objective: To predict the binding mode of the investigational ligand using the validated protocol.

    • 5.1. Dock Ligand: Using the exact same receptor preparation and grid box parameters, dock the prepared this compound.

    • 5.2. Record Score: Document the docking score of the top-ranked pose.

Part 4: Results and Comparative Analysis

The output of our docking experiments provides both quantitative and qualitative data. A clear, tabular summary is essential for comparison.

Quantitative Data Summary

LigandDocking Score (kcal/mol)Validation RMSD (Å)Key Hydrogen Bonds
Erlotinib (Reference) -9.51.15Met769 (backbone)
This compound -7.8N/AMet769 (backbone)

Note: Docking scores are hypothetical and for illustrative purposes. Actual values will depend on the software and force field used.

Qualitative Binding Mode Comparison

  • Erlotinib (Reference): The crystal structure (1M17) shows the quinazoline nitrogen (N1) forming a critical hydrogen bond with the backbone amide of Met769 in the hinge region of the kinase.[6][7] This interaction is a hallmark of many Type I kinase inhibitors and is essential for anchoring the molecule in the ATP-binding pocket.[8] Our validated re-docking result successfully reproduced this key interaction.

  • This compound (Predicted): Our docking prediction for this compound also shows its quinazoline N1 atom forming a hydrogen bond with the backbone of Met769. This is a strong indication that it binds in a similar canonical fashion to known EGFR inhibitors. The methoxy group is predicted to be oriented towards the solvent-exposed region, while the bromo-substituted ring occupies a hydrophobic pocket. The lower (less favorable) docking score compared to Erlotinib may suggest a lower binding affinity, potentially due to the lack of the additional side chain interactions that Erlotinib possesses.

G cluster_input cluster_decision cluster_output RMSD RMSD < 2.0 Å? D1 Protocol Valid? RMSD->D1 Score Favorable Docking Score? D2 Plausible Binder? Score->D2 Interactions Key Interactions Conserved? Interactions->D2 D1->D2 Yes C2 Low Confidence Revise Protocol D1->C2 No C1 High Confidence in Binding Mode D2->C1

Caption: Logical flow for interpreting docking results.

Discussion: From Prediction to Confirmation

Our validated molecular docking study suggests that this compound likely binds to the EGFR kinase domain in a manner analogous to established inhibitors like Erlotinib. The predicted formation of the critical hinge-binding hydrogen bond with Met769 provides a strong rationale for its potential activity.

However, it is imperative to acknowledge the limitations of this computational model. Docking provides a static, predictive snapshot of a potential binding event.

  • Scoring Function Inaccuracies: Scoring functions are approximations and may not perfectly correlate with real-world binding affinities.[5]

  • Protein Rigidity: Standard docking protocols treat the protein as a rigid entity, ignoring the induced fit effects that can occur upon ligand binding.[8]

  • Absence of Water: Explicit solvent effects are typically not considered, which can influence binding.

Therefore, the results from this guide should be considered a well-supported hypothesis. The next logical steps involve experimental validation, such as performing an in vitro kinase inhibition assay to determine the IC₅₀ value of this compound against EGFR. A strong correlation between a favorable docking score and a low IC₅₀ would provide powerful evidence supporting our predicted binding mode.[9] For ultimate confirmation, co-crystallization of the compound with the target protein would provide definitive experimental proof.

Conclusion

This guide has detailed a comprehensive, self-validating workflow to predict the binding mode of this compound. By anchoring our protocol in the experimental reality of a known co-crystallized inhibitor, we move beyond simple prediction to generate a high-confidence hypothesis. This comparative and validation-centric approach is fundamental to leveraging molecular docking as a powerful and reliable tool in modern drug discovery, enabling researchers to prioritize compounds and design the next generation of targeted therapeutics with greater insight and efficiency.

References

  • Zhang, X., Gureasko, J., Shen, K., Cole, P.A., & Kuriyan, J. (2006). An Allosteric Mechanism for Activation of the Kinase Domain of Epidermal Growth Factor Receptor. Cell, 125(6), 1137-1149. Available at: [Link]

  • Kung, J.E., Wu, P., Kiefer, J.R., & Sudhamsu, J. (2022). Crystal structure of apo EGFR kinase domain. RCSB Protein Data Bank. Available at: [Link]

  • Gajiwala, K.S., & Ferre, R.A. (2017). Crystal structure of the EGFR kinase domain in complex with a novel inhibitor. RCSB Protein Data Bank. Available at: [Link]

  • Drugs.com. (n.d.). List of EGFR inhibitors (anti-EGFR). Available at: [Link]

  • ResearchGate. (2022). How to validate the molecular docking results? [Forum discussion]. Available at: [Link]

  • Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the Epidermal Growth Factor Receptor Kinase Domain Alone and in Complex with a 4-Anilinoquinazoline Inhibitor. Journal of Biological Chemistry, 277(48), 46265–46272. PDB ID: 1M17. Available at: [Link]

  • ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand? [Forum discussion]. Available at: [Link]

  • ResearchGate. (n.d.). The crystal structure of EGFR kinase domain (PDB ID: 1M17) in complex with erlotinib. [Image from a publication]. Available at: [Link]

  • ResearchGate. (2021). How to validate molecular docking results with no proper crystal structure? [Forum discussion]. Available at: [Link]

  • O'Boyle, N. M., et al. (2011). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 51(1), 155-164. Available at: [Link]

  • Kciuk, M., et al. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Current Medicinal Chemistry, 27(1), 108-137. Available at: [Link]

  • Lee, K., et al. (2021). Comparison of epidermal growth factor receptor tyrosine kinase inhibitors for patients with lung adenocarcinoma harboring different epidermal growth factor receptor mutation types. Thoracic Cancer, 12(4), 487-495. Available at: [Link]

  • Cavasotto, C. N., & Palomba, D. (2015). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry, 58(1), 121-131. Available at: [Link]

  • Aiswarya, R., & Jeyaprakash, R. S. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 12(35), 22933-22950. Available at: [Link]

  • Aiswarya, R., & Jeyaprakash, R. S. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 12(35), 22933-22950. Available at: [Link]

  • Suda, K., & Mitsudomi, T. (2020). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Cancers, 12(8), 2057. Available at: [Link]

  • Lin, C., et al. (2020). Comparison of Different Tyrosine Kinase Inhibitors for Treatment of Poor Performance Status Patients with EGFR-Mutated Lung Adenocarcinoma. Cancers, 12(11), 3169. Available at: [Link]

  • Osarumwense, P. O. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Journal of Clinical Case Reports and Trails, 2(2). Available at: [Link]

  • Rosell, R., et al. (2012). Epidermal growth factor receptor (EGFR) inhibitors and derived treatments. Annals of Oncology, 23(suppl_10), x81-x91. Available at: [Link]

  • Rajveer, C., Swarnalatha, C., Stephen Rathinaraj, B., & Sudhrshini, S. (2010). Synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. International Journal of Pharmacy and Pharmaceutical Sciences, 2(3), 123-127. Available at: [Link]

  • Osarumwense, P. O. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Clinical Case Reports and Trails, 2(2). Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 6-Bromo-2-methoxyquinoline. Available at: [Link]

  • Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14(1), 15615. Available at: [Link]

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Safety Operating Guide

A Procedural Guide to the Safe Disposal of 6-Bromo-2-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 6-Bromo-2-methoxyquinazoline is a heterocyclic compound belonging to the quinazoline family. Quinazoline derivatives are significant scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities.[1] As with any specialized chemical reagent, responsible handling extends throughout its lifecycle, culminating in its proper disposal. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined are grounded in established safety principles for handling halogenated organic compounds.

Part 1: Hazard Identification and Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is paramount. While specific toxicological data for this compound is not extensively published, a reliable hazard profile can be constructed by examining analogous brominated quinoline and quinazoline structures. This approach forms the basis of a conservative and safe handling and disposal plan.

Table 1: Hazard Profile Based on Analogous Compounds

Hazard Classification GHS Hazard Statement Rationale and Implications Source(s)
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed Ingestion may lead to adverse health effects. Avoid mouth pipetting and ensure thorough hand washing after handling. [2][3]
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritation Direct contact can cause redness, itching, and inflammation. Appropriate gloves and a lab coat are mandatory. [2][4]
Serious Eye Damage/Irritation (Category 2A) H319: Causes serious eye irritation Vapors or direct contact can result in significant eye irritation. Chemical safety goggles or a face shield are essential. [2][4]

| Specific Target Organ Toxicity — Single Exposure (Category 3) | H335: May cause respiratory irritation | Inhalation of dust or fumes can irritate the respiratory tract. All handling should occur within a certified chemical fume hood. |[2][4] |

Due to its chemical structure—a brominated, nitrogen-containing aromatic heterocycle—this compound must be classified and managed as a hazardous chemical waste.

Part 2: Core Disposal Protocol

The fundamental principle for the disposal of this compound is that it must not enter the general waste stream or sanitary sewer system.[4] All waste containing this compound must be collected, labeled, and transferred to an approved hazardous waste disposal facility, typically coordinated through your institution's Environmental Health & Safety (EHS) department.

Step 1: Waste Segregation

This is the most critical step in ensuring cost-effective and compliant disposal.

  • Action: Collect all waste containing this compound—including pure compound, reaction mixtures, and contaminated materials (e.g., gloves, weigh boats, paper towels)—in a designated Halogenated Organic Waste container.[5]

  • Causality: Halogenated organic compounds (containing Fluorine, Chlorine, Bromine, or Iodine) require high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (like hydrogen bromide).[6] Mixing them with non-halogenated solvent waste contaminates the entire batch, making it unsuitable for simpler and cheaper solvent recovery methods and dramatically increasing disposal costs.[5]

Step 2: Container Selection and Labeling

Proper containment and identification prevent accidental exposures and ensure regulatory compliance.

  • Action: Use a chemically compatible, sealable, and airtight waste container.[7] A glass bottle with a screw cap or a designated polyethylene container provided by your EHS office is appropriate.

  • Action: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[7]

  • Action: Clearly list all chemical constituents and their approximate percentages on the label. For example: "Halogenated Waste: Methanol (80%), this compound (15%), Triethylamine (5%)."

Step 3: Accumulation and Storage

Safe temporary storage within the lab is crucial to prevent spills and reactions.

  • Action: Keep the waste container tightly closed at all times, except when adding waste.[8]

  • Action: Store the container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be under the control of the lab personnel, away from general traffic, and ideally within secondary containment (e.g., a plastic tub).

  • Action: Ensure the waste container is stored away from incompatible materials, such as strong oxidizing agents or alkali metals.[7]

Step 4: Arranging for Final Disposal

The final step is the transfer of waste to trained professionals.

  • Action: Once the container is full or is no longer being used, complete a chemical collection request form as required by your institution's EHS office.[7]

  • Causality: Licensed hazardous waste handlers have the necessary permits, equipment, and expertise to transport and dispose of chemical waste in accordance with strict federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[9]

Part 3: Spill and Decontamination Procedures

Accidents can happen. A clear and logical response plan is essential for minimizing risk. The following workflow outlines the decision-making process for spill response.

Spill_Response_Workflow start Spill of this compound Occurs assess_spill Assess Spill Size & Location start->assess_spill minor_spill MINOR SPILL (Small, Contained, Manageable) assess_spill->minor_spill  Minor major_spill MAJOR SPILL (Large, Uncontained, Hazardous) assess_spill->major_spill  Major   ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) evacuate 1. EVACUATE Immediate Area contain 2. Contain the Spill (Use absorbent pads around the spill) ppe->contain absorb 3. Absorb with Inert Material (Vermiculite, Sand, or Chem-sorb) contain->absorb collect 4. Collect Contaminated Material (Use non-sparking tools) absorb->collect package 5. Place in a Sealable Container & Label as 'Hazardous Waste' collect->package decon 6. Decontaminate Spill Area (Wipe with appropriate solvent) package->decon dispose 7. Dispose of all materials (including cleaning solvent) as Halogenated Organic Waste decon->dispose alert 2. ALERT Colleagues Nearby evacuate->alert contact_ehs 3. CONTACT Institution's EHS / Emergency Line alert->contact_ehs secure 4. SECURE The Area (If safe to do so) contact_ehs->secure await_response 5. AWAIT Professional Responders secure->await_response

Caption: Decision-making workflow for spill response.

Detailed Decontamination Protocol
  • Surface Decontamination: After removing the bulk of a spill, wipe the affected surface area with a cloth dampened with a suitable organic solvent (e.g., ethanol or isopropanol), working from the outside edge of the spill inward.[10]

  • Waste Collection: All materials used for decontamination, including paper towels, wipes, and contaminated PPE, must be placed into the same halogenated hazardous waste container.[8]

  • Personal Decontamination: Remove contaminated clothing and gloves immediately. Wash hands and any affected skin area thoroughly with soap and water for at least 15 minutes.[4]

The Regulatory Framework: A Note on Compliance

Disposal of chemical waste is not merely a matter of laboratory best practice; it is a legal requirement. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[9] Wastes generated from the production of organobromine chemicals are specifically monitored.[9] Classifying, labeling, and disposing of this compound according to the procedures in this guide will ensure your laboratory remains in compliance with these critical regulations, protecting both your institution and the environment.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-Benzyl-6-bromo-2-methoxyquinoline.
  • ResearchGate. (n.d.). Synthesis of quinazolinone and quinazoline derivatives using green chemistry approach | Request PDF. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1983, December). Bromination Process for Disposal of Spilled Hazardous Materials. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet: 2-Bromo-6-methoxynaphthalene. Retrieved from a third-party chemical supplier website.
  • National Center for Biotechnology Information. (n.d.). 6-Bromo-2-methoxyquinoline. PubChem Compound Database. Retrieved from [Link]

  • West Virginia University. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response. Environmental Health & Safety. Retrieved from [Link]

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]

  • Morressier. (2019, April 4). Developing green synthesis of quinazoline, quinazolin-4-one, and benzoxazole derivatives by microwave and electrochemical reactions. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure: Bromine.
  • PubMed. (2023, November 28). Green synthesis of quinazoline derivatives using a novel recyclable nano-catalyst of magnetic modified graphene oxide supported with copper. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine. Retrieved from [Link]

  • ResearchGate. (2023, September 21). A Review of Magnetically Recyclable Nanocatalysts for the Synthesis of Quinazoline and its Derivatives. Retrieved from [Link]

  • Oregon State University. (n.d.). Hazardous Waste Reduction. Environmental Health and Safety. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Decontamination. Retrieved from [Link]

  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Bromo-2-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: The Foundation of Your Safety Protocol

Understanding the potential hazards of 6-Bromo-2-methoxyquinazoline is the critical first step in establishing a safe handling procedure. Based on data from closely related compounds, a clear hazard profile emerges that directly informs our PPE selection. The primary risks are associated with irritation to the skin, eyes, and respiratory system.[2][3][4][5]

Table 1: Hazard Profile Based on Structurally Analogous Compounds

Hazard Statement GHS Classification Implication for Handling Supporting Sources
H315: Causes skin irritation Skin Irritation (Category 2) Direct skin contact must be avoided through proper glove and lab coat selection.[2][3][4][5] [2][3][4][5]
H319: Causes serious eye irritation Eye Irritation (Category 2A) Robust eye and face protection is mandatory to prevent splashes or aerosol contact.[2][3][4][5] [2][3][4][5]
H335: May cause respiratory irritation Specific Target Organ Toxicity - Single Exposure (Category 3) Inhalation of dust or aerosols must be minimized through engineering controls and, where necessary, respiratory protection.[2][3][4][5] [2][3][4][5]

| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Ingestion must be prevented by prohibiting eating/drinking in the lab and practicing thorough hand washing.[2][5][6][7] |[2][5][6][7] |

The causality is direct: the irritant nature of this chemical class dictates that we establish multiple barriers between the compound and the operator. Every subsequent procedural recommendation is built upon this foundational hazard assessment.

Core PPE Requirements: A Multi-Barrier System

The selection of PPE is not a checklist but a comprehensive strategy to mitigate exposure through all potential routes: dermal, ocular, and respiratory.

Dermal Protection: Your First Line of Defense

Given that this compound is a solid, the primary dermal risk comes from handling the powder and from contact with solutions.[6][8]

  • Laboratory Coat: A clean, buttoned lab coat made of a suitable material (e.g., polyester/cotton blend) must be worn at all times. This protects street clothes and minimizes skin exposure to incidental contact.

  • Gloves: Nitrile gloves are the recommended standard for handling this compound.[9] They offer good resistance to a broad range of chemicals and provide adequate protection against powders and splashes.[9]

    • Expertise & Experience: Double-gloving is strongly advised, particularly when weighing the solid or performing manipulations with a high risk of contamination. This practice allows for the safe removal of the outer, contaminated glove without exposing the skin, thereby maintaining a sterile or clean inner layer.

Ocular Protection: Shielding from Irreversible Damage

The H319 warning, "Causes serious eye irritation," necessitates stringent eye protection.[3][4]

  • Chemical Splash Goggles: Standard safety glasses are insufficient.[9][10] Chemical splash goggles that form a seal around the eyes must be worn whenever handling the compound in any form.[9]

  • Face Shield: When handling larger quantities (>1 gram) or when there is a significant risk of splashing (e.g., during dissolution in a large volume or during a quench), a full-face shield should be worn in addition to chemical splash goggles.[10][11] This provides a secondary barrier protecting the entire face.

Respiratory Protection: The Primacy of Engineering Controls

The primary method for mitigating respiratory exposure is the use of engineering controls.[5][12]

  • Chemical Fume Hood: All weighing, handling, and solution preparation of this compound must be conducted inside a certified chemical fume hood. This is the most effective way to control the inhalation of airborne particulates.

  • Respirators: In the rare event that work must be performed outside of a fume hood where dust could be generated, or during a large spill cleanup, respiratory protection is required.[11] An N95-rated respirator is the minimum requirement for protection against fine dust particles.[11] All personnel requiring respirator use must be fit-tested and trained in accordance with OSHA standards.[11][13]

Table 2: Recommended PPE for Laboratory Operations with this compound

Operation Primary Engineering Control Hand Protection Eye/Face Protection Respiratory Protection
Weighing & Aliquoting (Solid) Chemical Fume Hood Double Nitrile Gloves Chemical Splash Goggles Not required in fume hood. N95 if outside.
Solution Preparation Chemical Fume Hood Double Nitrile Gloves Chemical Splash Goggles Not required in fume hood.
Reaction Workup & Transfer Chemical Fume Hood Single Nitrile Gloves Chemical Splash Goggles & Face Shield Not required in fume hood.

| Waste Disposal | Well-ventilated Area | Heavy-duty Nitrile Gloves | Chemical Splash Goggles | Not required for sealed containers. |

Procedural Protocols for Safe Handling

The sequence of donning and doffing PPE is as critical as the equipment itself to prevent cross-contamination.

Step-by-Step PPE Donning Protocol
  • Lab Coat: Don the lab coat and ensure it is fully buttoned.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Goggles/Face Shield: Put on chemical splash goggles and, if required, a face shield.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the cuffs of the lab coat.

Step-by-Step PPE Doffing Protocol (The Contamination-Avoidance Sequence)
  • Outer Gloves: Remove the outer, most contaminated gloves first. Peel them off without touching the outside of the glove with bare skin. Dispose of them immediately in the designated hazardous waste container.

  • Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, handling them by the strap. Place them in a designated area for decontamination.

  • Lab Coat: Unbutton and remove the lab coat, folding it so the contaminated exterior is folded inward. Place it in the appropriate bin for lab laundry.

  • Inner Gloves: Remove the final pair of gloves, again without touching the exterior surface.

  • Hand Washing: Immediately and thoroughly wash hands with soap and water.[8][10]

Visual Workflow for Safety and PPE Selection

The following diagram illustrates the decision-making process for safely handling this compound.

PPE_Workflow cluster_prep Phase 1: Preparation cluster_ppe Phase 2: PPE Selection cluster_ops Phase 3: Operation & Disposal A Review SDS Analogs & Assess Hazards (H315, H319, H335) B Select Primary Engineering Control (Chemical Fume Hood) A->B C Select Task B->C D Weighing Solid C->D E Preparing Solution C->E F Handling Large Volume C->F G Required PPE: - Double Nitrile Gloves - Lab Coat - Splash Goggles D->G E->G H Required PPE: - Double Nitrile Gloves - Lab Coat - Splash Goggles - Face Shield F->H I Perform Work in Fume Hood G->I H->I J Decontaminate Surfaces I->J K Segregate & Dispose of Waste (Solid, Liquid, PPE) J->K L Doff PPE Correctly K->L M Wash Hands Thoroughly L->M

Caption: PPE Selection & Safety Workflow Diagram.

Decontamination and Disposal Plan

A complete safety plan extends beyond the immediate handling of the chemical.

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[6][8]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6][8]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][6]

  • Spill Cleanup: For small spills, absorb the material with an inert, non-combustible material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ensure full PPE, including respiratory protection, is worn.

  • Waste Disposal:

    • All solid waste, contaminated materials, and disposable PPE must be placed in a clearly labeled, sealed hazardous waste container.

    • Solutions containing this compound should be collected in a labeled hazardous liquid waste container.

    • Disposal must be carried out through an approved waste disposal plant in accordance with all local, state, and federal regulations.[3][6][7] Do not let the product enter drains.[3]

References

  • PubChem. 6-Bromo-2-methoxyquinoline | C10H8BrNO | CID 10657538. National Center for Biotechnology Information. [Link]

  • HPE Support. Safety Guidelines for Handling Chemicals. [Link]

  • Canada Safety Training. PPE for Hazardous Chemicals. [Link]

  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. [Link]

  • Occupational Safety and Health Administration. Permissible Exposure Limits – OSHA Annotated Table Z-2. [Link]

  • Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.